3-Phenylpropyl benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
60045-26-3 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3-phenylpropyl benzoate |
InChI |
InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |
InChI Key |
ONPVMQLRVWKFFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |
Other CAS No. |
60045-26-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenylpropyl Benzoate (CAS No. 60045-26-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenylpropyl benzoate, a significant aromatic ester. The document delineates its fundamental chemical and physical properties, methods of synthesis with mechanistic insights, and advanced analytical techniques for its characterization. Furthermore, it explores its diverse applications, particularly its role as a substrate in synthetic methodology development and as a functional ingredient in various formulations. This guide is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and critical safety information to facilitate its effective and safe utilization.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 60045-26-3, is an ester with the molecular formula C16H16O2.[1][2][3][4][5] It is also known by synonyms such as 3-phenylpropyl ester of benzoic acid and benzenepropanol benzoate.[2][3] This compound is a notable subject of study in organic chemistry and materials science due to its utility as a synthetic intermediate and as a functional material.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60045-26-3 | [1][2][3][4] |
| Molecular Formula | C16H16O2 | [1][3][4][5] |
| Molecular Weight | 240.30 g/mol | [1][3][4][5] |
| IUPAC Name | This compound | [1][3] |
| Appearance | Colorless to pale yellow solid | [6] |
| Melting Point | 92.0 °C at 760.00 mm Hg | [6] |
| Boiling Point | 338.0 °C at 760.00 mm Hg | [6] |
| Flash Point | 161.67 °C (323.00 °F) TCC | [6] |
| InChI Key | ONPVMQLRVWKFFL-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 | [3][4] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired yield, purity, and environmental considerations.
Transesterification
A common method for producing this compound is through the transesterification of 3-phenyl-1-propanol with methyl benzoate.[5] This reaction involves the exchange of the alcohol moiety of the ester.
One-Pot Cascade Synthesis
A more advanced and efficient method is a multi-step, one-pot synthesis starting from cinnamyl alcohol and benzoic anhydride.[1][7] This process utilizes a multifunctional catalyst that possesses both acidic and metallic active sites.[1][7]
The reaction proceeds in two main steps within the same reaction vessel:
-
Transesterification: The acidic sites of the catalyst facilitate the reaction between cinnamyl alcohol and benzoic anhydride to form a cinnamyl benzoate intermediate.[1][7]
-
Hydrogenation: Subsequently, the metallic nanoparticles on the catalyst (such as palladium) catalyze the selective hydrogenation of the carbon-carbon double bond in the cinnamyl benzoate intermediate to yield the final product, this compound.[1][7]
Zeolitic Imidazolate Frameworks (ZIFs), specifically ZIF-8, have been identified as highly effective supports for these multifunctional catalysts due to their high surface area and tunable porosity.[1][7] For instance, a catalyst system comprising dodecatungstophosphoric acid (DTP) for acidity and palladium (Pd) for hydrogenation, supported on ZIF-8 (5% Pd-DTP@ZIF-8), has demonstrated high conversion rates (around 98%) and selectivity (93%).[7] The strategic placement of the dual active sites on a high-surface-area support enables the cascade reaction to proceed with high efficiency.[1]
Caption: One-pot synthesis of this compound.
Spectroscopic Analysis and Structural Elucidation
The definitive identification and structural confirmation of this compound rely on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for determining the molecular structure.
-
¹H NMR : Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms.[1]
-
¹³C NMR : Carbon-13 NMR is used to map the carbon framework of the molecule.[1] Spectroscopic data for related compounds, such as ethyl and methyl 4-(3-phenylpropyl)benzoate, are available and serve as valuable references.[8]
-
-
Mass Spectrometry (MS) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) is employed for both separation and identification. The mass spectrum of this compound shows characteristic fragmentation patterns that are crucial for its unambiguous identification.[3]
-
Applications in Research and Development
This compound is a versatile compound with applications spanning several scientific and industrial domains.
-
Fragrance and Flavor Industry : Due to its low volatility, it is used as a fragrance ingredient and fixative in perfumes, personal care products, and air care, providing sweet, balsamic, and floral notes.[9]
-
Materials Science : It finds application as a plasticizer in polymer formulations, enhancing the flexibility and processability of materials.[1]
-
Synthetic Organic Chemistry : In academic and industrial research, this compound and its derivatives serve as valuable substrates and intermediates for developing new synthetic methodologies.[1] Researchers use this compound to evaluate the effectiveness of novel catalytic systems and to investigate reaction mechanisms.[1]
-
Radical Chemistry : The study of radical reactions involving this compound and its associated intermediates, such as the 3-phenylpropyl radical, offers insights into its stability and reactivity.[1] For example, it can undergo aerobic oxidation to the corresponding ketone in the presence of N-oxyl radical catalysts.[1]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
To ensure the purity and quality of this compound, a robust analytical method is essential. The following protocol outlines a reverse-phase HPLC method for its analysis.[2]
Objective: To determine the purity of a this compound sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible applications)
-
This compound standard of known purity
-
Sample of this compound for analysis
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile and water. A typical starting point is a ratio of 70:30 (ACN:H2O).
-
Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous portion to improve peak shape. For mass spectrometry applications, replace phosphoric acid with formic acid.[2]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Solution Preparation:
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration standards.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Newcrom R1 reverse-phase column[2]
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid mixture
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve. The purity can then be determined.
-
This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Safety and Handling
According to the Safety Data Sheet (SDS), this compound presents certain hazards:
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H412: Harmful to aquatic life with long-lasting effects.[10]
-
-
Precautionary Measures :
-
P264 : Wash skin thoroughly after handling.
-
P270 : Do not eat, drink, or smoke when using this product.
-
P280 : Wear protective gloves.
-
P273 : Avoid release to the environment.[10]
-
In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.
-
It is imperative to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Store in a tightly closed container in a dry place.
Conclusion
This compound is a compound of significant interest in both academic research and industrial applications. Its synthesis, particularly through innovative one-pot cascade reactions, highlights advancements in catalysis. A thorough understanding of its properties, analytical methodologies, and safety protocols is crucial for its effective application. This guide provides a foundational yet detailed resource for scientists and researchers, enabling them to leverage the full potential of this versatile molecule in their work.
References
- 1. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 7. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. rsc.org [rsc.org]
- 9. scent.vn [scent.vn]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
Core Molecular Identity and Physicochemical Properties
An In-depth Technical Guide to 3-Phenylpropyl Benzoate
Abstract: This technical guide provides a comprehensive overview of this compound, a significant aromatic ester. The document details its fundamental physicochemical properties, outlines established and novel synthesis methodologies, and describes the analytical techniques essential for its characterization. It further explores its applications across various scientific and industrial domains, including its role as a model compound in organic chemistry and its use in materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis, analysis, and utility.
This compound (C₁₆H₁₆O₂) is an ester derived from the condensation of benzoic acid and 3-phenyl-1-propanol. Its structure, featuring two phenyl rings separated by a flexible propyl ester linkage, dictates its physical and chemical characteristics. The compound is primarily recognized for its applications as a fragrance, fixative, and flavoring agent, but it also serves as a valuable intermediate and substrate in synthetic organic chemistry.[1][2]
Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 240.30 g/mol | [3][4][5][6] |
| Molecular Formula | C₁₆H₁₆O₂ | [4][6][7][8] |
| CAS Number | 60045-26-3 | [3][4][5][6] |
| IUPAC Name | This compound | [3][6] |
| Synonyms | Benzoic acid 3-phenylpropyl ester, 3-Phenyl-1-propanol benzoate | [4][7][9] |
| Appearance | Colorless oil (reported for derivatives) | [10] |
| Topological Polar Surface Area | 26.3 Ų | [7] |
| Rotatable Bond Count | 6 | [7] |
Synthesis Methodologies: From Classic to Catalytic
The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the desired scale, yield, and purity, as well as the availability of starting materials and catalysts.
Fischer-Speier Esterification
This is a classic and fundamental method involving the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (3-phenyl-1-propanol).[11][12] The reaction is reversible, and to drive the equilibrium toward the product, an excess of the alcohol is typically used, or water is removed as it is formed.[12] Common strong acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[11]
The general mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by proton transfer and elimination of a water molecule to yield the ester.[12]
Acyl Chloride Method
A highly effective laboratory-scale approach involves the reaction of 3-phenyl-1-propanol with benzoyl chloride.[3][13] This method is generally faster and not reversible, often leading to higher yields than Fischer esterification. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Advanced Catalytic One-Pot Synthesis
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced catalytic systems. A notable one-pot synthesis of this compound starts from cinnamyl alcohol and benzoic anhydride, utilizing a multifunctional catalyst.[3][14] In this process, an acid component of the catalyst (e.g., dodecatungstophosphoric acid, DTP) facilitates the initial transesterification to form cinnamyl benzoate. Subsequently, a metal component (e.g., Palladium, Pd°) on the same catalyst support catalyzes the selective hydrogenation of the carbon-carbon double bond in the cinnamyl intermediate to yield the final saturated ester, this compound.[3][14] This cascade reaction within a single pot minimizes waste and simplifies purification.
Caption: A generalized workflow for the laboratory synthesis of this compound.
Protocol: Synthesis via Acyl Chloride
This protocol describes a robust method for preparing this compound on a laboratory scale.
-
Setup: To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-phenyl-1-propanol (e.g., 10 mmol) and dry pyridine (e.g., 12 mmol) in an appropriate anhydrous solvent like dichloromethane (DCM, 20 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (e.g., 11 mmol) dropwise to the stirred solution over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding 20 mL of water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted benzoic acid, and finally with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Analytical Characterization and Structural Elucidation
Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.[3]
-
¹H NMR: The proton NMR spectrum provides detailed information on the chemical environment and connectivity of hydrogen atoms. In a deuterated chloroform (CDCl₃) solvent, the spectrum shows distinct signals for the aromatic protons of both the benzoate and phenylpropyl groups, as well as the aliphatic protons of the propyl chain.[3]
-
¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom in the molecule, including the characteristic downfield signal for the ester carbonyl carbon.
Table of Expected ¹H NMR Chemical Shifts (in CDCl₃) [3]
| Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity |
| H-2, H-6 (Benzoate) | ~8.04 | Doublet (d) |
| H-4 (Benzoate) | ~7.55 | Triplet (t) |
| H-3, H-5 (Benzoate) | ~7.44 | Triplet (t) |
| Phenyl Protons (on propyl) | 7.18 - 7.32 | Multiplet (m) |
| H-1' (O-CH₂) | ~4.34 | Triplet (t) |
| H-3' (Benzylic CH₂) | ~2.80 | Triplet (t) |
| H-2' (Central CH₂) | ~2.12 | Quintet/Multiplet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[3][6]
-
Molecular Ion Peak: In techniques like Electron Ionization (EI), the molecule will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 240).
-
Fragmentation Pattern: Common fragmentation pathways for esters include cleavage of the ester bond. Key fragments observed for this compound in GC-MS analysis include ions at m/z 118 (from the 3-phenylpropyl moiety) and m/z 105 (benzoyl cation), providing definitive structural evidence.[6] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental formula (C₁₆H₁₆O₂) with high accuracy.[3]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound.
-
HPLC: A reverse-phase (RP) HPLC method can be employed for analysis. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[4] This method is scalable and can be adapted for preparative separation to isolate impurities.[4]
Applications in Research and Industry
While well-known in the fragrance industry, this compound and its derivatives are also valuable in chemical research and materials science.
-
Fragrance and Flavoring: Its primary commercial use is as a fragrance ingredient and fixative in perfumes, personal care products, and detergents, providing sweet, balsamic, and floral notes.[1] It is also listed as a flavoring substance in food.[2]
-
Organic Synthesis: The compound serves as a useful model substrate for developing new synthetic methodologies and for studying reaction mechanisms, particularly in catalysis and cross-coupling reactions.[3] Its well-defined structure allows for clear analysis of reaction outcomes.
-
Materials Science: this compound can function as a plasticizer, where its incorporation into polymer matrices can modify physical properties like flexibility.[3] Related monomers are used to create advanced polymers with tunable characteristics.
Safety and Handling
According to its GHS classification, this compound is considered harmful to aquatic life with long-lasting effects.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It is advised to avoid release into the environment and to dispose of the compound and its containers in accordance with local regulations.[7]
Conclusion
This compound is a well-characterized aromatic ester with a molecular weight of 240.30 g/mol . Its synthesis is readily achievable through multiple pathways, from traditional Fischer esterification to modern one-pot catalytic methods. Its structural elucidation is straightforward using standard analytical techniques like NMR and mass spectrometry. Beyond its established role in the fragrance and flavor industry, its utility as a model compound in synthetic chemistry and as a modifier in materials science makes it a molecule of continued interest to the scientific community.
References
- 1. scent.vn [scent.vn]
- 2. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound - Wikidata [wikidata.org]
- 9. parchem.com [parchem.com]
- 10. rsc.org [rsc.org]
- 11. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 12. studylib.net [studylib.net]
- 13. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 14. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
Introduction: Understanding the Molecular Landscape of 3-Phenylpropyl Benzoate
An In-depth Technical Guide to the Physical Properties of 3-Phenylpropyl Benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 60045-26-3) is an aromatic ester characterized by a benzoate group linked to a 3-phenylpropyl chain.[1][2] This structure imparts a unique combination of properties, making it a subject of interest in various scientific domains. While extensively used as a fixative and fragrance component in the cosmetics and perfumery industries for its sweet, balsamic, and floral notes, its utility extends into materials science and organic synthesis.[3][4] In the context of drug development and research, benzoate esters serve as crucial scaffolds and intermediates.[3] Understanding the fundamental physical properties of this compound is therefore not merely an academic exercise; it is a prerequisite for its effective application, whether in designing new synthetic routes, formulating novel materials, or predicting its toxicological and pharmacokinetic profiles.
This guide provides a detailed examination of the core physical properties of this compound, moving beyond simple data tabulation to explain the causality behind these characteristics and their implications for laboratory and industrial applications. We will explore its solid-state nature, thermal behavior, solubility profile, and other key parameters, grounding the discussion in established analytical techniques and providing actionable experimental protocols for its characterization.
Core Physicochemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. These data points provide an unambiguous chemical definition, crucial for regulatory compliance, literature searches, and accurate experimental design.
| Property | Value | Source(s) |
| CAS Number | 60045-26-3 | [1][2][5][6] |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2][5][7] |
| Molecular Weight | 240.30 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [1][7] |
| Synonyms | Benzenepropanol, benzoate; 3-Phenyl-1-propanol benzoate | [1][5] |
| InChIKey | ONPVMQLRVWKFFL-UHFFFAOYSA-N | [1][5][7] |
A Deeper Dive into Key Physical Properties
The physical properties of a molecule are a direct manifestation of its structure—its atomic composition, bond types, and three-dimensional shape. For this compound, the interplay between the rigid, nonpolar aromatic rings and the flexible, polar ester linkage dictates its behavior.
Appearance and Physical State
This compound is described as a colorless to pale yellow solid at standard temperature and pressure.[8] The solid state is a consequence of its relatively high molecular weight (240.30 g/mol ) and the efficient packing of its molecules in a crystal lattice, which allows for significant van der Waals forces.
Thermal Properties: Melting and Boiling Points
The temperatures at which a compound transitions between solid, liquid, and gas phases are critical indicators of its purity and intermolecular force strength.
-
Melting Point: The reported melting point is 92.0 °C.[8] A sharp melting range (typically spanning less than 1-2 °C) is a strong indicator of high purity for a crystalline solid.[9][10] The presence of impurities typically causes a depression and broadening of the melting range.[9] The relatively high melting point for a molecule of this size underscores the stability of its crystal lattice.
-
Boiling Point: The boiling point is reported to be 338.0 °C at 760 mm Hg.[8] This high boiling point is consistent with its molecular weight and polarity.[11] It signifies strong intermolecular forces that require substantial thermal energy to overcome. This low volatility is a key reason for its use as a fixative in fragrances, allowing it to prolong the scent of more volatile components.[4] For laboratory use, this high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.
Solubility Profile: A Tale of Polarity
Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic workup procedures. As a benzoate ester, this compound's solubility is governed by its two distinct moieties: the large, nonpolar phenyl and propyl groups, and the polar ester functional group.
-
Aqueous Solubility: It is characterized as insoluble or very slightly soluble in water.[8] One estimate places its water solubility at a mere 3.705 mg/L at 25 °C.[8] The large hydrophobic surface area of the two phenyl rings and the propyl chain dominates its interaction with water, preventing it from readily dissolving in polar protic solvents.[12][13]
-
Organic Solubility: Conversely, it is soluble in alcohol and is expected to be miscible with most common organic solvents like ethers, ketones, and chlorinated hydrocarbons.[8][14] This is because nonpolar and moderately polar organic solvents can effectively solvate the hydrophobic portions of the molecule. This property is leveraged during its synthesis and purification, for example, in extraction and recrystallization steps.
Density and Partition Coefficient (LogP)
-
Density: The estimated density is approximately 1.087 g/cm³.[15] This value, slightly greater than water, is useful for calculations in process chemistry, such as reactor volume planning and solvent phase separation.
-
Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reported values for this compound are estimated to be between 4.07 and 4.673.[5][8] A LogP value greater than 4 indicates a highly lipophilic ("fat-loving") compound. This is a critical parameter in drug design, as it influences how a molecule interacts with cell membranes, its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Characterization Workflow
For any researcher obtaining or synthesizing a new batch of this compound, a systematic workflow is essential to verify its identity and purity. The following diagram and protocols outline a self-validating system for this purpose.
Caption: Logical workflow for the physical characterization of this compound.
Experimental Protocols
The following protocols describe methodologies for determining the key physical properties discussed.
Protocol 1: Determination of Melting Point
Causality: This technique leverages the principle that pure crystalline solids melt at a precise temperature. A digital melting point apparatus provides controlled heating and accurate temperature measurement for determining the melting range, a key indicator of purity.[9][10]
Methodology:
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube. Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample tightly at the bottom.[16]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a digital melting point apparatus (e.g., a DigiMelt).
-
Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting point. Start the heating cycle from a temperature well below the expected 92 °C.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).[17]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure sample, this range should be narrow (≤ 2 °C).[10]
Protocol 2: Determination of Boiling Point (Thiele Tube Method)
Causality: This method determines the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[18] The Thiele tube is designed to ensure uniform heating of a small sample by convection currents in the heating oil.[19] This is suitable for determining the boiling point of the small quantities typically handled in a research setting.
Methodology:
-
Apparatus Setup: Clamp a Thiele tube to a ring stand. The tube should be filled with mineral oil to a level just above the top of the side arm.
-
Sample Preparation: Add approximately 0.5 mL of molten this compound to a small test tube (e.g., 75x10 mm).
-
Capillary Insertion: Place a melting point capillary tube, sealed end up, into the test tube containing the sample.[19]
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube, with the thermometer bulb and sample positioned below the side arm.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. Watch for a continuous and rapid stream of bubbles to emerge from the open end of the inverted capillary tube. This indicates the sample's vapor has displaced all the air.
-
Cooling and Observation: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[18][19]
-
Pressure Correction: Record the atmospheric pressure. If it is not 760 mm Hg, the observed boiling point may need to be corrected.
Protocol 3: Qualitative Solubility Assessment
Causality: This protocol assesses solubility based on the principle of "like dissolves like." The ability of a solvent to form favorable intermolecular interactions with the solute determines the extent of dissolution.
Methodology:
-
Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Hexane (nonpolar)
-
-
Sample Addition: Add a small, consistent amount (e.g., ~10 mg) of this compound to each test tube.
-
Observation: Agitate each tube (e.g., using a vortex mixer) for 30-60 seconds.
-
Classification: Observe each tube against a contrasting background.
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.[8]
-
-
Record: Document the solubility in each solvent at room temperature.
Safety and Handling
While comprehensive safety data is limited, the available information classifies this compound as harmful to aquatic life with long-lasting effects (H412).[20] Therefore, release to the environment should be avoided.[20] Standard laboratory safety practices should be employed when handling this compound:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[21]
Conclusion
This compound presents a set of physical properties that are a direct reflection of its molecular architecture. Its status as a high-boiling, lipophilic solid with poor aqueous solubility dictates its applications, from its role as a long-lasting fragrance ingredient to its behavior in synthetic and biological systems. For the research scientist, a thorough understanding and experimental verification of these properties—particularly melting point as a purity check and solubility as a guide for experimental design—are fundamental to achieving reliable and reproducible results. The protocols and workflow detailed in this guide provide a robust framework for the systematic characterization of this versatile aromatic ester.
References
- 1. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 4. scent.vn [scent.vn]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound - Wikidata [wikidata.org]
- 8. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-phenyl propyl benzoate 60045-26-3 [thegoodscentscompany.com]
- 16. davjalandhar.com [davjalandhar.com]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. Video: Boiling Points - Concept [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Page loading... [guidechem.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Synthesis of 3-Phenylpropyl Benzoate from Cinnamyl Alcohol
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 3-phenylpropyl benzoate, a valuable ester in the fragrance and flavor industries, from the readily available precursor, cinnamyl alcohol. The synthesis necessitates a two-stage transformation: the reduction of an alkene and the formation of an ester. This document details two primary strategic approaches: a classical two-step sequential method involving catalytic hydrogenation followed by esterification, and a modern, process-intensified one-pot tandem catalysis approach. For each strategy, this guide elucidates the underlying chemical principles, provides detailed, field-validated experimental protocols, and discusses the rationale behind procedural choices. The content is designed to equip researchers, chemists, and process development professionals with the foundational knowledge and practical methodologies required to successfully synthesize and characterize the target compound.
Introduction
This compound is an aromatic ester characterized by its pleasant, balsamic odor, which has led to its use in perfumery and as a flavoring agent. Its synthesis from cinnamyl alcohol presents a common yet insightful challenge in organic synthesis: the selective transformation of multiple functional groups within a single molecule. The starting material, cinnamyl alcohol, contains a hydroxyl group, a conjugated carbon-carbon double bond, and an aromatic ring. The target molecule requires the saturation of the C=C double bond to form a propyl chain while converting the alcohol moiety into a benzoate ester.
The key transformation is twofold:
-
Reduction: Selective hydrogenation of the alkene functional group.
-
Esterification: Acylation of the hydroxyl group with a benzoic acid derivative.
The order and method of these transformations define the synthetic route's efficiency, atom economy, and overall yield. This guide will explore and contrast the two most logical and scientifically robust pathways to achieve this synthesis.
Strategic Overview: Two Pathways to this compound
The synthesis of this compound from cinnamyl alcohol can be approached via two distinct strategies, each with its own merits regarding control, efficiency, and scalability.
-
Route A: Sequential Synthesis (Reduction then Esterification) : This is the classical and most direct approach. It involves the initial, selective reduction of the C=C bond of cinnamyl alcohol to yield 3-phenyl-1-propanol (hydrocinnamyl alcohol). This stable intermediate is then isolated, purified, and subjected to a separate esterification reaction with benzoic acid or its derivatives. This method offers explicit control over each transformation.
-
Route B: One-Pot Tandem Synthesis (Esterification then Reduction) : This advanced approach combines both chemical transformations into a single, continuous process without the isolation of intermediates.[1] It typically employs a multifunctional catalyst capable of facilitating both the initial esterification of cinnamyl alcohol to cinnamyl benzoate, followed by the selective hydrogenation of the C=C bond in the presence of the ester.[2] This strategy represents a greener, more efficient process, minimizing solvent usage and purification steps.[1]
The choice between these routes depends on the specific laboratory capabilities, scale, and desired process optimization.
Figure 1: High-level overview of the two primary synthetic routes.
In-Depth Analysis: Route A - The Sequential Approach
This route separates the synthesis into two distinct and controllable stages, making it an excellent choice for foundational research and situations where precise control over each step is paramount.
Step 1: Selective Hydrogenation of Cinnamyl Alcohol
The primary objective of this step is the selective saturation of the carbon-carbon double bond without affecting the hydroxyl group or the aromatic ring. Catalytic hydrogenation is the most effective method for this transformation.[3]
Causality & Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions.[3] Platinum-based catalysts are also highly effective.[4] The catalyst provides a surface for the adsorption of both the hydrogen gas and the alkene, facilitating the addition of hydrogen across the double bond.
-
Solvent: A protic solvent like ethanol or methanol is typically used as it readily dissolves the alcohol and is compatible with the hydrogenation process.
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reagent. The pressure is a critical parameter; higher pressures can increase the reaction rate but also the risk of over-reduction or hydrogenolysis (cleavage of the C-O bond).
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add cinnamyl alcohol (1.0 eq) and a suitable solvent such as ethanol (approx. 0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).
-
Reaction Execution: Begin vigorous stirring or shaking and heat the mixture to a moderate temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically sampling the reaction mixture.
-
Work-up: Once the reaction is complete (pressure stabilizes or starting material is consumed), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid Pd/C catalyst. Wash the filter pad with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-phenyl-1-propanol. The product can be purified further by distillation or column chromatography if necessary, but is often of sufficient purity for the next step.
Step 2: Esterification of 3-Phenyl-1-propanol
With the intermediate alcohol in hand, the next step is to form the ester linkage. The Fischer-Speier esterification is a classic and cost-effective method.[5]
Causality & Experimental Choices:
-
Reaction Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To achieve a high yield, the equilibrium must be shifted towards the products.
-
Driving the Equilibrium: This is typically achieved in two ways: (1) Using a large excess of one of the reactants (usually the less expensive one, in this case, the alcohol or by using it as the solvent).[6] (2) Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7]
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
Detailed Experimental Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine 3-phenyl-1-propanol (1.0 eq), benzoic acid (1.1-1.2 eq), and a suitable solvent like toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to the stirred mixture.
-
Reaction Execution: Heat the mixture to reflux. If using a Dean-Stark trap, water will begin to collect as an azeotrope with toluene, physically removing it from the reaction and driving the equilibrium forward.[7]
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed (typically several hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer successively with:
-
Water (to remove the bulk of the acid).
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining sulfuric acid and unreacted benzoic acid (Caution: CO₂ evolution!).[8]
-
Brine (saturated NaCl solution) to break any emulsions and begin the drying process.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final, high-purity product.
Figure 2: Step-by-step experimental workflow for the sequential synthesis.
In-Depth Analysis: Route B - The One-Pot Tandem Approach
This modern strategy focuses on process intensification by combining multiple reaction steps into a single operation, which is highly desirable in industrial and green chemistry contexts.[1]
Concept & Rationale:
The one-pot synthesis of this compound from cinnamyl alcohol relies on a multifunctional catalyst that can perform two different transformations under compatible conditions.[2] The reaction proceeds in a tandem sequence: first, an acid-catalyzed esterification (or trans-esterification), followed by a metal-catalyzed hydrogenation.
A notable example involves using a catalyst like Pd-DTP@ZIF-8, which incorporates both acidic sites (dodecatungstophosphoric acid, DTP) for esterification and metallic sites (Palladium, Pd°) for hydrogenation within a stable zeolitic imidazolate framework (ZIF-8).[1]
Causality & Experimental Choices:
-
Acylating Agent: Benzoic anhydride is often used instead of benzoic acid in this system. It is more reactive and avoids the production of water, which can interfere with some catalysts. The reaction is a trans-esterification.[1]
-
Catalyst System: The catalyst is the core of this methodology. The ZIF-8 support provides high surface area and encapsulates the acidic DTP, while Pd nanoparticles on the exterior perform the hydrogenation.[1] This separation of active sites is crucial to prevent interference.
-
Reaction Sequence: The esterification of cinnamyl alcohol with benzoic anhydride forms cinnamyl benzoate. Subsequently, the C=C bond of the cinnamyl moiety is selectively hydrogenated by the palladium component to yield the final product.[1] Studies have shown that this sequence achieves high conversion (98%) and selectivity (93%).[1]
Detailed Experimental Protocol (One-Pot Tandem Catalysis):
-
Reactor Charging: In a high-pressure reactor, charge the multifunctional catalyst (e.g., 5% Pd-DTP@ZIF-8), cinnamyl alcohol (1.0 eq), benzoic anhydride (1.1 eq), and a suitable high-boiling solvent (e.g., toluene or xylene).
-
Initial Esterification: Seal the reactor, and heat the mixture under an inert atmosphere to a temperature suitable for esterification (e.g., 120-140 °C) for a set period. This allows for the formation of the cinnamyl benzoate intermediate.
-
Hydrogenation: After the initial heating phase, cool the reactor slightly, purge with hydrogen, and then pressurize with H₂ to initiate the hydrogenation step.
-
Reaction Execution: Re-heat the mixture under hydrogen pressure and maintain vigorous stirring. The palladium sites on the catalyst will now reduce the C=C bond.
-
Monitoring & Work-up: Monitor the reaction by GC for the disappearance of the cinnamyl benzoate intermediate and the appearance of the final product. Once complete, cool the reactor, vent, and filter to recover the solid catalyst (which can often be recycled).
-
Isolation & Purification: The filtrate contains the product. The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.
Data Summary and Route Comparison
The selection of a synthetic route is a critical decision based on a balance of factors. The following table provides a comparative summary of the two approaches discussed.
| Parameter | Route A: Sequential Synthesis | Route B: One-Pot Tandem Synthesis |
| Number of Steps | Two distinct operational steps | One operational step |
| Intermediate Isolation | Yes (3-phenyl-1-propanol) | No |
| Process Control | High control over each individual step | Less direct control; relies on catalyst design |
| Catalyst System | Simple, commercially available catalysts | Complex, multifunctional catalyst required |
| Solvent/Waste | Higher solvent usage due to multiple steps | Reduced solvent and waste streams |
| Efficiency | Generally lower process efficiency | Higher process efficiency and atom economy |
| Typical Overall Yield | Good to excellent, but losses at each step | Potentially higher due to fewer workups[1] |
| Ideal Application | Lab-scale synthesis, mechanistic studies | Process optimization, green chemistry, scale-up |
Conclusion and Future Outlook
The synthesis of this compound from cinnamyl alcohol is a well-defined process that offers valuable insights into multi-step organic synthesis. The classical two-step sequential route provides a robust and controllable method that is ideal for educational purposes and small-scale laboratory work. However, for industrial applications and in the context of sustainable chemistry, the development of one-pot tandem strategies using multifunctional catalysts represents a significant advancement.[2] These integrated processes lead to higher efficiency, reduced waste, and lower operational costs.
Future research in this area will likely focus on the design of even more active, selective, and recyclable multifunctional catalysts. The exploration of flow chemistry platforms for the continuous synthesis of such fragrance compounds also presents a promising avenue for enhancing safety, control, and throughput.[4][9]
References
- 1. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. studylib.net [studylib.net]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. thalesnano.com [thalesnano.com]
transesterification for 3-Phenylpropyl benzoate
An In-depth Technical Guide to the Transesterification for the Synthesis of 3-Phenylpropyl Benzoate
Authored by a Senior Application Scientist
Foreword: The Strategic Synthesis of this compound
This compound is a valuable ester recognized for its pleasant, balsamic, and spicy aroma, finding significant application in the fragrance and flavor industries.[1][2] Its synthesis is a matter of practical importance, and among the various synthetic routes, transesterification stands out as a versatile and widely applicable method. This process involves the conversion of one ester into another by exchanging the alkoxy group, offering a powerful alternative to direct Fischer esterification, especially when using commercially available esters like methyl or ethyl benzoate as starting materials.[3][4]
This guide provides an in-depth exploration of the core methodologies for synthesizing this compound via transesterification. It is designed for researchers and drug development professionals who require not just a protocol, but a foundational understanding of the reaction mechanisms, the rationale behind procedural choices, and the comparative advantages of different catalytic systems. We will dissect acid-catalyzed, base-catalyzed, and enzyme-mediated pathways, providing both mechanistic insights and field-proven experimental protocols.
The Principle of Transesterification: An Equilibrium-Driven Process
Transesterification is fundamentally a reversible equilibrium reaction where an ester reacts with an alcohol to form a new ester and a new alcohol.[4] For the synthesis of this compound, a common starting ester (e.g., methyl benzoate) is reacted with 3-phenyl-1-propanol.
Methyl Benzoate + 3-Phenyl-1-propanol ⇌ this compound + Methanol
To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive one, 3-phenyl-1-propanol in this case) or by removing one of the products (methanol) from the reaction mixture as it forms, in accordance with Le Châtelier's principle.[4][5]
Caption: General schematic of the transesterification reaction.
Acid-Catalyzed Transesterification: The Classic Approach
This method employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to accelerate the reaction.[6][7] It is a robust and widely used technique for ester synthesis.
Mechanism of Action
The acid-catalyzed mechanism is a sequence of protonation and deprotonation steps that activate the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[8] This multi-step process can be summarized as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the starting ester, increasing the electrophilicity of the carbonyl carbon.[9]
-
Nucleophilic Attack: The weakly nucleophilic 3-phenyl-1-propanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final product, this compound.
References
- 1. scent.vn [scent.vn]
- 2. 3-phenyl propyl cinnamate [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Transesterification of Soybean Oil through Different Homogeneous Catalysts: Kinetic Study [mdpi.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Phenylpropyl Benzoate in the Fragrance Industry
Abstract
3-Phenylpropyl benzoate is a significant aromatic ester extensively utilized in the fragrance industry. This technical guide provides a comprehensive overview of its physicochemical properties, olfactory profile, and multifaceted applications in perfumery. We will delve into its role as a fragrance fixative, its synthesis, formulation considerations, and the analytical methodologies employed for its quality control. Furthermore, this guide will address the safety and regulatory landscape governing its use, offering a holistic resource for researchers, perfumers, and formulation scientists.
Introduction
The intricate art of perfumery relies on a palette of ingredients that not only impart distinct aromas but also influence the overall structure and longevity of a fragrance. Among these, esters of benzoic acid play a pivotal role. This compound (C16H16O2), also known as hydrocinnamyl benzoate, is a high-boiling aromatic ester valued for its unique scent profile and exceptional functional properties.[1] Its application extends across a wide array of products, from fine fragrances to personal care and home care items. This guide aims to provide a detailed scientific exploration of this compound, elucidating its chemical nature and its indispensable role in modern fragrance creation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application. This compound is characterized by its relatively high molecular weight and low volatility, which are key to its function in fragrance formulations.
| Property | Value | Source |
| CAS Number | 60045-26-3 | [2][3] |
| Molecular Formula | C16H16O2 | [2][4] |
| Molecular Weight | 240.30 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2][3] |
| Appearance | Colorless to pale yellow solid (est.) | [5] |
| Melting Point | 92.0 °C | [5][6] |
| Boiling Point | 338.0 °C @ 760.00 mm Hg | [5] |
| Vapor Pressure | 0.000014 mmHg @ 25.00 °C (est.) | [5] |
| Flash Point | >161.67 °C (>323.00 °F) TCC | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
| logP (o/w) | 4.673 (est.) | [5] |
Olfactory Profile and Application in Fragrance Compositions
This compound possesses a subtle yet complex olfactory profile, described as having sweet, warm balsamic, and slightly floral and woody facets.[1] It is not typically used as a primary scent ingredient but rather as a modifier and fixative.[1] Its function is to round out, extend, and soften floral-oriental-woody accords, thereby enhancing the overall harmony and longevity of the fragrance.[1]
Its low volatility allows it to evaporate slowly, "fixing" more volatile components and releasing the fragrance gradually over time. This makes it particularly valuable in:
-
Fine Fragrances: To improve the tenacity of the heart and base notes.
-
Personal Care Products (Creams, Lotions): Where a long-lasting, subtle scent is desired.
-
Air Care and Candles: For consistent and enduring fragrance release.[1]
-
Detergents: To ensure the fragrance lingers on fabrics post-wash.[1]
Synthesis of this compound
The synthesis of this compound is a subject of interest for achieving efficient and environmentally friendly production. Common synthesis routes include:
-
Transesterification: This method involves the reaction of 3-phenyl-1-propanol with methyl benzoate in an alcohol interchange reaction.[7]
-
One-Pot Synthesis from Cinnamyl Alcohol: A more advanced, multi-step, one-pot synthesis has been developed.[3][8] This process starts with the transesterification of cinnamyl alcohol with benzoic anhydride to form cinnamyl benzoate. This intermediate is then hydrogenated in the same reaction vessel to yield this compound.[3][8] This cascade reaction is efficiently carried out using a multifunctional catalyst, such as palladium and dodecatungstophosphoric acid supported on a zeolitic imidazolate framework (ZIF-8).[8]
Caption: One-pot synthesis workflow for this compound.
Analytical Methods for Quality Control
Ensuring the purity and identity of fragrance ingredients is paramount for product quality and safety. Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard analytical technique in the fragrance industry for composition analysis and quality control.[9]
Typical GC-MS Protocol for this compound:
-
Sample Preparation: The raw material or fragrance concentrate is diluted in a suitable solvent (e.g., ethanol).
-
Injection: A small volume of the diluted sample is injected into the GC.
-
Separation: The sample is vaporized and travels through a capillary column (e.g., DB-WAX). The separation of components is based on their boiling points and interaction with the column's stationary phase.[10]
-
Detection & Identification: As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint" for identification by comparing it to a reference library.[10]
-
Quantification: The peak area of the target compound is proportional to its concentration, allowing for quantification against a standard.
Caption: Quality control workflow for fragrance raw materials.
Safety and Regulatory Landscape
The safe use of fragrance ingredients is overseen by organizations such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM). Alkyl benzoates, as a class, have been reviewed for their safety in cosmetics and are generally considered safe in their current practices of use and concentration.[11]
-
Dermal Sensitization: While data for this compound itself is limited, related materials like 3-phenylpropyl acetate have been assessed and do not present a concern for skin sensitization at current use levels.[12][13]
-
Systemic Toxicity: The Cosmetic Ingredient Review Expert Panel has concluded that benzoic acid and its related alcohols are not reproductive or developmental toxicants, are not genotoxic in most assays, and are not carcinogenic.[11]
-
IFRA Standards: Perfumers and formulators must adhere to the IFRA Code of Practice, which sets maximum acceptable concentration levels for various fragrance ingredients in different consumer product categories to ensure consumer safety.[14][15][16] While a specific standard for this compound is not detailed in the provided search results, the use of any fragrance ingredient must comply with the overall safety assessments and guidelines established by IFRA.
Conclusion
This compound is a versatile and valuable ingredient in the perfumer's toolkit. Its mild, balsamic, and floral-woody character, combined with its excellent fixative properties stemming from its low volatility, makes it an effective modifier in a wide range of fragrance applications. Its synthesis through efficient catalytic processes and well-established analytical quality control methods ensure its consistent performance. Adherence to the safety guidelines established by regulatory bodies like IFRA ensures its continued safe use in consumer products, solidifying its place as a key component in the creation of sophisticated and long-lasting fragrances.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 6. This compound [stenutz.eu]
- 7. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. gcms.cz [gcms.cz]
- 11. pure.psu.edu [pure.psu.edu]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. Fragrance material review on 3-phenylpropyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 16. perfumersworld.com [perfumersworld.com]
3-Phenylpropyl Benzoate: A Technical Guide to its Application as a Novel Polymer Plasticizer
Abstract
This technical guide provides a comprehensive overview of 3-phenylpropyl benzoate (3-PPB) and its emerging role as a high-performance, non-phthalate plasticizer in the polymer industry. Historically utilized as a fragrance and flavoring agent, recent research and patent literature highlight its significant potential to enhance the flexibility, durability, and processability of polymers, particularly polyvinyl chloride (PVC). This document delves into the physicochemical properties of 3-PPB, its mechanism of action as a plasticizer, and its impact on the mechanical and thermal properties of polymers. Furthermore, it offers detailed, field-proven experimental protocols for evaluating its performance, ensuring scientific integrity and replicability. This guide is intended for researchers, material scientists, and professionals in drug development and polymer formulation seeking to leverage the unique advantages of this novel plasticizer.
Introduction: The Evolving Landscape of Polymer Plasticization
Plasticizers are essential additives that impart flexibility, workability, and durability to otherwise rigid polymer matrices.[1] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume, which allows for greater molecular mobility.[2] For decades, phthalate-based plasticizers have dominated the market; however, growing health and environmental concerns have catalyzed the search for safer, high-performance alternatives.[3]
In this context, this compound (3-PPB), a unique monobenzoate ester, has emerged as a promising candidate.[4] Traditionally known for its use in fragrances and as a flavoring agent, its application as a plasticizer is a recent development driven by its excellent solvation properties, low viscosity, and favorable health and safety profile.[4][5] This guide aims to provide a detailed technical exploration of 3-PPB's function and evaluation as a modern plasticizer.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a plasticizer is fundamental to predicting its compatibility and performance within a polymer matrix.
| Property | Value | Source |
| CAS Number | 60045-26-3 | [6] |
| Molecular Formula | C₁₆H₁₆O₂ | [6] |
| Molecular Weight | 240.30 g/mol | [6] |
| Appearance | Colorless to pale yellow solid (est) | [7] |
| Boiling Point | 338.00 °C @ 760.00 mm Hg | [7] |
| Melting Point | 92.00 °C @ 760.00 mm Hg | [7] |
| Flash Point | 161.67 °C (323.00 °F) TCC | [7] |
Mechanism of Plasticization: A Molecular Perspective
The efficacy of a plasticizer is rooted in its ability to disrupt the intermolecular forces that hold polymer chains in a rigid conformation. This compound, with its distinct molecular structure, achieves this through a well-understood mechanism.
The process begins with the dispersion of 3-PPB molecules within the polymer matrix. The ester and phenyl groups of 3-PPB interact with the polar sites on the polymer chains, such as the carbon-chlorine bonds in PVC. This interaction effectively shields the polymer chains from one another, reducing the cohesive energy density. Consequently, the glass transition temperature (Tg) of the polymer is lowered, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[8]
Caption: Mechanism of polymer plasticization by this compound.
Performance Evaluation in Polyvinyl Chloride (PVC)
While extensive quantitative data for this compound's performance is emerging, its classification as a benzoate plasticizer allows for performance predictions based on established data for this class. Benzoate plasticizers are known for their high solvating efficiency, which translates to faster fusion times and lower processing temperatures compared to general-purpose plasticizers.[9]
Expected Effects on PVC Properties:
| Property | Expected Effect of 3-PPB | Rationale based on Benzoate Plasticizers |
| Tensile Strength | Decrease | The reduction of intermolecular forces makes the polymer chains easier to pull apart.[2] |
| Elongation at Break | Increase | Increased free volume allows for greater chain mobility and stretching before failure.[2] |
| Hardness (Shore A) | Decrease | The "lubricating" effect of the plasticizer at a molecular level results in a softer material. |
| Glass Transition Temp. (Tg) | Significant Decrease | A primary indicator of effective plasticization, reflecting the transition to a more flexible state.[8] |
| Leaching/Migration | Low | Higher molecular weight and good compatibility can lead to better permanence within the polymer matrix.[10] |
Experimental Protocols for Performance Validation
To ensure the scientific integrity of performance claims, rigorous and standardized testing is paramount. The following protocols, based on ASTM standards, provide a framework for the comprehensive evaluation of this compound as a plasticizer in PVC.
Preparation of Plasticized PVC Test Specimens
Objective: To prepare homogenous PVC sheets with varying concentrations of this compound for subsequent mechanical and thermal analysis.
Materials & Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., tin or mixed metal stabilizer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for test specimens
Procedure:
-
Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant until a homogenous powder is obtained.
-
Plasticizer Addition: Slowly add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr) to the dry blend while mixing. Continue mixing until the plasticizer is fully absorbed.
-
Milling: Transfer the compounded PVC to a two-roll mill preheated to approximately 160-170°C.
-
Sheet Formation: Mill the compound until a uniform, fused sheet is formed. This typically takes 5-10 minutes.
-
Molding: Place the milled sheet into a mold of the desired thickness and press in a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa for 5-10 minutes.
-
Cooling: Cool the mold under pressure to approximately 40°C.
-
Specimen Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.
Mechanical Properties Testing
Objective: To quantify the effect of this compound on the tensile strength and elongation at break of PVC.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Procedure:
-
Cut dumbbell-shaped test specimens from the conditioned PVC sheets using a die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the maximum load and the elongation at the point of fracture.
-
Calculate the tensile strength and elongation at break.
Thermal Analysis
Objective: To determine the effect of this compound on the glass transition temperature (Tg) and thermal stability of PVC.
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the Tg.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
DSC Procedure (ASTM D3418):
-
Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as a step-change in the heat flow curve.
TGA Procedure (ASTM E1131):
-
Place a small sample (10-20 mg) of the plasticized PVC in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal degradation.[11]
Plasticizer Leaching (Migration) Test
Objective: To evaluate the permanence of this compound within the PVC matrix.
Procedure (based on ASTM D1239):
-
Cut circular specimens from the conditioned PVC sheets and weigh them accurately.
-
Immerse the specimens in a relevant solvent (e.g., hexane for non-polar extraction, ethanol for polar extraction, or soapy water to simulate consumer contact) for a specified time and temperature (e.g., 24 hours at 50°C).
-
Remove the specimens, gently wipe them dry, and re-weigh them.
-
The percentage of weight loss corresponds to the amount of plasticizer that has leached out.
Caption: Experimental workflow for evaluating this compound as a plasticizer.
Advantages and Future Prospects
The adoption of this compound as a plasticizer offers several key advantages:
-
High Solvating Efficiency: Leads to faster processing times and potentially lower energy consumption during manufacturing.[4]
-
Favorable Health and Safety Profile: As a non-phthalate plasticizer, it addresses the market demand for safer materials in consumer goods, medical devices, and packaging.
-
Good Compatibility: Its chemical structure suggests good compatibility with a range of polar polymers, leading to stable and homogenous blends.
-
Low Viscosity: Contributes to improved rheological properties of plastisols.[4]
The future for this compound in the polymer industry appears promising. Further research will likely focus on expanding its application to other polymer systems beyond PVC, such as acrylics, and on the development of blends with other non-phthalate plasticizers to create customized performance profiles. As regulatory landscapes continue to evolve and the demand for sustainable and safe materials grows, this compound is well-positioned to become a key component in the next generation of polymer formulations.
References
- 1. WO2016049479A1 - Monobenzoate analogs useful as plasticizers in plastisol compositions - Google Patents [patents.google.com]
- 2. kgt88.com [kgt88.com]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. rroij.com [rroij.com]
- 6. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-Phenylpropyl benzoate starting material for organic synthesis
An In-Depth Technical Guide to 3-Phenylpropyl Benzoate as a Versatile Starting Material in Organic Synthesis
Introduction
This compound is an aromatic ester recognized for its utility as a versatile starting material and intermediate in organic synthesis. With the chemical formula C₁₆H₁₆O₂, this compound serves as a valuable scaffold for constructing more complex molecules, finding applications ranging from the development of novel catalytic systems to its use in the fragrance and flavor industries.[1][2][3] Its structure, featuring a stable benzoate group and a flexible phenylpropyl chain, offers multiple reaction sites for functionalization, including the ester carbonyl, the aromatic rings, and the aliphatic chain.[2]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, robust synthesis protocols, and key synthetic transformations of this compound, emphasizing the chemical principles and experimental rationale that underpin its application. The protocols described herein are designed to be self-validating, providing a trustworthy foundation for laboratory work.
Part 1: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. This compound is a solid at room temperature with a distinct set of physical and spectroscopic characteristics that are crucial for its identification and quality control.[3][4]
Physicochemical Data
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 60045-26-3 | [1][5] |
| Molecular Formula | C₁₆H₁₆O₂ | [1][6] |
| Molecular Weight | 240.30 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid | [3] |
| Melting Point | 92 °C | [3][4] |
| Boiling Point | 338 °C @ 760 mmHg | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for verifying the identity and purity of this compound after synthesis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on both aromatic rings and the aliphatic propyl chain. The aromatic protons of the benzoate ring typically appear as multiplets between δ 7.4-8.1 ppm. The protons of the phenyl group on the propyl chain usually resonate between δ 7.1-7.3 ppm. The aliphatic protons will present as three distinct signals: a triplet for the methylene group adjacent to the ester oxygen (O-CH₂) around δ 4.3 ppm, a triplet for the benzylic methylene group (Ph-CH₂) around δ 2.7 ppm, and a multiplet for the central methylene group (-CH₂-) around δ 2.1 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon framework. Key signals include the ester carbonyl carbon (~166 ppm), aromatic carbons (ranging from ~125 to 142 ppm), the methylene carbon attached to the ester oxygen (~65 ppm), and the two other aliphatic carbons (~30-32 ppm).[1][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the ester carbonyl group, typically appearing around 1720 cm⁻¹. Other significant absorptions include C-O stretching (~1270 cm⁻¹ and ~1110 cm⁻¹) and C-H stretching from the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): Mass spectral data, often obtained via GC-MS, can confirm the molecular weight of the compound.[1] The mass spectrum typically shows the molecular ion peak (M⁺) at m/z 240, along with characteristic fragmentation patterns.
Part 2: Synthesis of this compound
The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and efficiency.
Method A: Fischer Esterification
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] This equilibrium-driven process is a direct and cost-effective method for preparing this compound from benzoic acid and 3-phenyl-1-propanol.
Causality and Experimental Choices: The reaction is reversible, so specific strategies must be employed to drive the equilibrium towards the product.[9] Using an excess of one reactant (typically the less expensive alcohol) or removing water as it forms are common approaches.[9][10] Concentrated sulfuric acid is an effective catalyst as it is a strong acid and also acts as a dehydrating agent.[9][11]
Caption: Workflow for Fischer Esterification Synthesis.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 eq), 3-phenyl-1-propanol (3.0 eq), and a suitable solvent like toluene.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Aqueous Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[9]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Method B: One-Pot Transesterification-Hydrogenation
A more advanced and highly efficient method involves a one-pot synthesis starting from cinnamyl alcohol and benzoic anhydride.[2][12] This process uses a multifunctional catalyst that facilitates both the initial transesterification and a subsequent in-situ hydrogenation.
Causality and Experimental Choices: This method's elegance lies in its atom economy and process simplification. A catalyst with both acidic and metallic sites is required.[2] For example, a palladium-doped, acid-functionalized metal-organic framework (like Pd-DTP@ZIF-8) can be used.[12] The acidic sites (dodecatungstophosphoric acid, DTP) catalyze the transesterification of cinnamyl alcohol with benzoic anhydride to form cinnamyl benzoate. The metallic sites (palladium, Pd) then catalyze the selective hydrogenation of the carbon-carbon double bond of the intermediate to yield the final product, this compound.[12]
Caption: One-Pot Transesterification-Hydrogenation Workflow.
This method is particularly valuable for its high selectivity and yield, achieving nearly 98% conversion with 93% selectivity in some reported cases.[12]
Part 3: this compound as a Synthetic Precursor
The synthetic utility of this compound stems from the reactivity of its ester functional group. It is an excellent precursor for the synthesis of alcohols and can participate in various other transformations.
Reaction A: Reduction to Alcohols via LiAlH₄
The reduction of esters is a fundamental transformation in organic synthesis. This compound can be readily reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield two distinct alcohol products.[13][14]
Mechanism and Products: The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the 3-phenylpropoxide leaving group to form an intermediate aldehyde (benzaldehyde). The aldehyde is immediately reduced further by another equivalent of hydride to form a primary alcohol. The displaced 3-phenylpropoxide is protonated during the aqueous workup. The final products are benzyl alcohol and 3-phenyl-1-propanol .[13]
Caption: Reduction of this compound with LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction
-
Safety Note: LiAlH₄ reacts violently with water and is highly flammable.[14] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a dry, inert atmosphere flask, suspend LiAlH₄ (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirring LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and quench it with extreme caution by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Filter the resulting solids (aluminum salts) and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Isolation: Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mixture of alcohols can be separated by column chromatography.
Reaction B: Grignard Reaction for Tertiary Alcohol Synthesis
The reaction of esters with Grignard reagents is a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[15] Two equivalents of the Grignard reagent add to the ester, with the first equivalent displacing the alkoxide and the second adding to the resulting ketone intermediate.[16]
Mechanism and Product: When this compound is treated with two equivalents of a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), the reaction first produces an intermediate ketone (benzophenone) after the displacement of the 3-phenylpropoxide group.[16] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of PhMgBr. After acidic workup, the final product is a tertiary alcohol. In this specific example, the products are triphenylmethanol and 3-phenyl-1-propanol .
References
- 1. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 3. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 4. This compound [stenutz.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 13. homework.study.com [homework.study.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. www1.udel.edu [www1.udel.edu]
biological activity of 3-Phenylpropyl benzoate derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Phenylpropyl Benzoate Derivatives
Abstract
This technical guide provides a comprehensive analysis of the diverse biological activities exhibited by this compound and its derivatives. Synthesizing data from contemporary research, we delve into the antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties of this versatile chemical scaffold. The narrative emphasizes the causality behind experimental designs and the critical role of structure-activity relationships (SAR) in modulating therapeutic potential. Detailed, field-proven protocols for key biological assays are presented, alongside structured data summaries and mechanistic diagrams to offer researchers, scientists, and drug development professionals a thorough and actionable resource for advancing their work in this area.
Introduction: The this compound Scaffold
The this compound core structure, consisting of a benzoic acid moiety ester-linked to a 3-phenyl-1-propanol group, serves as a foundational scaffold for a wide array of derivatives.[1] While the parent compound is recognized in applications such as perfumery, modifications to its aromatic rings and ester linkage have unlocked a spectrum of significant biological activities.[2] Phenylpropanoids, the broader class to which these compounds belong, are known for their multifaceted roles as secondary metabolites in plants, often exhibiting protective effects.[3] This guide explores the translation of these properties into pharmacologically relevant applications, focusing on the scientific evidence and methodologies used to characterize the bioactivity of synthesized derivatives.
dot
References
- 1. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Laboratory Handling of 3-Phenylpropyl Benzoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Phenylpropyl benzoate (CAS No. 60045-26-3) in a research and development laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and personnel safety. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Compound Profile and Hazard Identification
This compound is an aromatic ester utilized in various applications, including as a flavoring and fragrance agent, and as a substrate or intermediate in organic synthesis.[1][2] While it is not classified under the most severe hazard categories, a thorough understanding of its properties and potential risks is paramount for safe handling.
1.1 GHS Classification and Potential Hazards
The hazard classification for this compound can be inconsistent across different data sources. However, some classifications indicate it is hazardous to the aquatic environment.[3] Given the limited comprehensive toxicological data, it is prudent to handle this compound with the care afforded to substances with unknown long-term effects. A safety data sheet for the related compound, phenyl benzoate, indicates potential for skin irritation and harm if swallowed, which should be considered as potential, unverified risks for this compound.[4][5][6]
-
Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[3]
-
Potential Hazards (by structural analogy):
Causality of Hazards: As an organic ester, skin contact can lead to defatting and irritation. If ingested, it can undergo hydrolysis, and the metabolic byproducts may exert systemic effects. As a solid, fine dust can be generated during handling, posing an inhalation risk.
1.2 Physical and Chemical Properties
Understanding the physical properties of a chemical is the first step in risk assessment. For instance, its low vapor pressure suggests a minimal inhalation hazard at room temperature unless aerosolized, but its solid form necessitates control of dust.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | [7][8] |
| Molecular Weight | 240.30 g/mol | [7][8] |
| Appearance | Colorless to pale yellow solid (estimated) | [1] |
| Melting Point | 92.0 °C | [1][9] |
| Boiling Point | 338.0 °C @ 760 mm Hg | [1] |
| Flash Point | 161.67 °C (323.0 °F) | [1] |
| Vapor Pressure | 0.000014 mmHg @ 25.00 °C (estimated) | [1] |
| Solubility | Insoluble in water; Soluble in alcohol | [1] |
Laboratory Handling and Storage Protocols
A self-validating safety system relies on consistent adherence to established protocols. The following procedures are designed to minimize exposure and mitigate risk during the routine handling and storage of this compound.
2.1 Engineering Controls
The primary line of defense is to control hazards at the source.
-
Ventilation: All weighing and transfer operations should be conducted in a well-ventilated area. A certified laboratory chemical hood is required for procedures that may generate dust or aerosols.[6][10] This is crucial because it physically contains the substance, preventing inhalation and contamination of the general lab environment.
-
Designated Area: For frequent work with this and other similar chemicals, establish a designated area. This practice confines potential contamination and clearly communicates the presence of specific hazards to all lab personnel.[11]
2.2 Safe Handling Practices
-
Do not taste or ingest laboratory chemicals. Pipetting by mouth is strictly forbidden; always use a pipet bulb or mechanical device.[11]
-
Prevent the formation of dust during handling. Use a spatula for transfers and avoid pouring the solid from a height.[6]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][11]
-
Ensure safety showers and eyewash stations are accessible and have been recently tested.[5][10]
2.3 Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination.[4][6]
-
Conditions: Store in a dry, cool, and well-ventilated place away from direct sunlight.[5][10]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[5]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its correct selection and use are non-negotiable. The choice of PPE is dictated by a risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[10] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[12] This provides complete protection against accidental splashes reaching the sensitive tissues of the eyes.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[12][13] Gloves should be inspected for tears or holes before each use. It is critical to understand that no glove material offers indefinite protection; therefore, gloves should be changed immediately upon known or suspected contact with the chemical.[14]
-
Skin and Body Protection: A buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing.[13] For procedures with a higher risk of splashes or spills, a chemical-resistant apron may be necessary.[12]
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical hood), respiratory protection is not typically required.[5] However, if engineering controls are not available or if a significant amount of dust is generated, a NIOSH-approved respirator may be necessary.[13] All respirator use requires prior medical evaluation and fit-testing.[13]
Emergency and First-Aid Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.
4.1 First-Aid Measures for Exposure
The immediate response to an exposure is critical to minimizing potential harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][15][16] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[15]
-
Skin Contact: Remove all contaminated clothing immediately.[17] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] If irritation persists, seek medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][5] Seek immediate medical attention and provide the Safety Data Sheet to the medical professional.[4][15]
4.2 Chemical Spill Response
A calm and methodical response to a spill is essential for safety.
-
Immediate Actions: Alert all personnel in the immediate vicinity and evacuate the area if necessary.[17] If the spill involves flammable materials, eliminate all ignition sources.[17]
-
Assess the Spill: Differentiate between a minor spill that can be handled by trained lab personnel and a major spill that requires emergency response.
-
Cleanup Protocol (Minor Spill):
-
Don the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill using absorbent pads or booms to prevent it from spreading.[17][18]
-
For a solid spill, gently sweep the material to avoid making it airborne. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[10][15]
-
Collect the absorbed material and spilled substance using a brush and scoop, and place it into a clearly labeled, sealable container for hazardous waste.[17]
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a final rinse.[17]
-
Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.[18]
-
Disposal Considerations
Proper waste management is a legal and ethical responsibility.
-
Waste Characterization: this compound and any materials contaminated with it (e.g., absorbent materials, gloves, weighing paper) must be treated as hazardous chemical waste.[4]
-
Collection: Collect waste in a compatible, properly sealed, and clearly labeled container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards.[17][19]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain, as it may be harmful to aquatic organisms.[3][6]
Toxicological Summary
References
- 1. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 2. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound [stenutz.eu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. trimaco.com [trimaco.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. pppmag.com [pppmag.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. bangor.ac.uk [bangor.ac.uk]
- 19. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Solubility Profile of 3-Phenylpropyl Benzoate: A Comprehensive Technical Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction
3-Phenylpropyl benzoate (CAS No. 60045-26-3) is an aromatic ester increasingly recognized for its versatile applications, ranging from a fragrance component and fixative in personal care products to a promising non-phthalate plasticizer in polymeric formulations.[1] Its utility in these diverse fields is fundamentally governed by its solubility characteristics in various organic media. Understanding the solubility of this compound is paramount for researchers in drug development, materials science, and formulation chemistry to ensure optimal performance, stability, and processability of their products.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. We will delve into its physicochemical properties, present quantitative solubility data, explore the underlying principles governing its dissolution, and provide a detailed, field-proven protocol for its experimental determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting and explaining its solubility behavior. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | [2][3] |
| Molecular Weight | 240.30 g/mol | [2][3] |
| CAS Number | 60045-26-3 | [2][4] |
| Appearance | Colorless to pale yellow solid (est.) | [4] |
| Melting Point | 92.00 °C @ 760.00 mm Hg | [4][5] |
| Boiling Point | 338.00 °C @ 760.00 mm Hg | [4] |
| LogP (XlogP3) | 4.4 | [2][6] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
The molecule possesses a significant nonpolar character due to the two phenyl rings and the propyl chain, as indicated by its high LogP value. The ester functional group, however, introduces a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[7] This dual nature is critical to its solubility profile.
Solubility of this compound in Organic Solvents
The solubility of this compound has been determined in a variety of organic solvents at 25°C. The following table summarizes this quantitative data, offering a valuable resource for solvent selection in various applications.
| Solvent | Solvent Class | Solubility (g/L) @ 25°C |
| Chloroform | Chlorinated | 1939.81 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 958.87 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 883.04 |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 794.08 |
| 1,4-Dioxane | Polar Aprotic (Ether) | 688.51 |
| Acetone | Polar Aprotic (Ketone) | 688.30 |
| Acetonitrile | Polar Aprotic | 600.72 |
| Ethyl Acetate | Polar Aprotic (Ester) | 597.56 |
| Methanol | Polar Protic (Alcohol) | 348.20 |
| Toluene | Nonpolar Aromatic | 302.87 |
| Ethanol | Polar Protic (Alcohol) | 241.20 |
| n-Propanol | Polar Protic (Alcohol) | 181.17 |
| n-Butanol | Polar Protic (Alcohol) | 168.27 |
| Isopropanol | Polar Protic (Alcohol) | 115.01 |
| Cyclohexane | Nonpolar Aliphatic | 30.73 |
| Ethylene Glycol | Polar Protic (Diol) | 29.68 |
| n-Hexane | Nonpolar Aliphatic | 16.78 |
| Water | Polar Protic | 0.19 |
Data sourced from Scent.vn[8]
Factors Influencing Solubility: A Mechanistic Perspective
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][9] This means that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility is a result of the interplay between its molecular structure and the properties of the solvent.
The Role of Intermolecular Forces
The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular forces and establishing new solute-solvent interactions.[10] The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the dominant forces in nonpolar compounds. The large phenyl rings and hydrocarbon chain of this compound contribute to significant van der Waals interactions.
-
Dipole-Dipole Interactions: The ester group in this compound creates a molecular dipole, allowing it to interact with other polar molecules.
-
Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.
Analysis of Solubility Data
-
High Solubility in Polar Aprotic Solvents: this compound exhibits excellent solubility in polar aprotic solvents like DMF, DMSO, acetone, and THF. These solvents have strong dipole moments that can effectively interact with the polar ester group of the solute. Furthermore, they can disrupt the solute-solute interactions in the crystal lattice.
-
Good Solubility in Alcohols: The solubility in alcohols like methanol and ethanol is also quite good. These polar protic solvents can engage in dipole-dipole interactions and, to a lesser extent, the alcohol's hydroxyl group can interact with the ester's carbonyl oxygen. However, as the alkyl chain of the alcohol increases (e.g., propanol, butanol), the solvent becomes less polar, and solubility decreases.
-
Moderate Solubility in Nonpolar Solvents: In nonpolar aromatic solvents like toluene, the solubility is moderate. This is due to favorable van der Waals interactions between the phenyl rings of both the solute and the solvent. In contrast, its solubility is significantly lower in nonpolar aliphatic solvents like hexane and cyclohexane, which lack the aromatic character to effectively solvate the phenyl groups.
-
Very Low Solubility in Water: The insolubility of this compound in water is expected. The large, nonpolar hydrocarbon portion of the molecule dominates its character, making it hydrophobic. While the ester group can accept a hydrogen bond, this is insufficient to overcome the strong hydrogen bonding network of water.
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step protocol for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This method is based on the isothermal equilibrium technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fountainmagazine.com [fountainmagazine.com]
- 5. chem.ws [chem.ws]
- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 3-Phenylpropyl Benzoate: Chemical Structure, Bonding, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropyl benzoate, with the chemical formula C₁₆H₁₆O₂, is an aromatic ester recognized for its applications in the fragrance and polymer industries.[1] This guide provides a comprehensive technical overview of its chemical structure, the nature of its chemical bonds, and detailed protocols for its synthesis. As a Senior Application Scientist, this document is structured to offer not only procedural steps but also the underlying scientific principles and rationale that govern the synthesis and characterization of this compound. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, application, and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆O₂ | [2][3] |
| Molecular Weight | 240.30 g/mol | [2] |
| CAS Number | 60045-26-3 | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to pale yellow solid | [4] |
| Melting Point | 92 °C | [4] |
| Boiling Point | 338 °C at 760 mmHg | [4] |
| Density | 1.0776 g/cm³ at 23 °C | [5] |
| Solubility | Soluble in alcohol, insoluble in water | [4] |
Chemical Structure and Bonding
The molecular structure of this compound comprises a benzoate group attached to a 3-phenylpropyl chain through an ester linkage. This structure gives rise to a variety of chemical bonds and intermolecular forces that dictate its physical and chemical properties.
Covalent Bonding
The molecule is held together by a framework of covalent bonds. Within the two phenyl rings, carbon atoms are sp² hybridized, forming a delocalized π-electron system that confers aromatic stability. The propyl chain consists of sp³ hybridized carbon atoms, resulting in sigma (σ) bonds with tetrahedral geometry.
The ester group (-COO-) is a key functional group. The carbonyl carbon is sp² hybridized and forms a double bond with one oxygen atom and single bonds with another oxygen atom and a carbon atom of the benzoate ring. The lone pairs on the oxygen atoms can participate in resonance with the carbonyl group, influencing the reactivity of the ester.
Intermolecular Forces
The primary intermolecular forces in this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron density. Due to the large surface area of the molecule, these forces are significant and contribute to its solid state at room temperature.[6][7]
-
Dipole-Dipole Interactions: The ester group possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. These dipole-dipole interactions are stronger than London dispersion forces and contribute to the molecule's melting and boiling points.[8]
Hydrogen bonding is absent in this compound as it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in Table 2. The FT-IR spectrum provides a molecular fingerprint that can be used for identification and quality control.[9]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference(s) |
| 3100-3000 | C-H stretch | Aromatic | [9] |
| 3000-2850 | C-H stretch | Alkane (propyl chain) | [9] |
| ~1720 | C=O stretch | Ester | |
| 1600-1450 | C=C stretch | Aromatic ring | [9] |
| 1300-1000 | C-O stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals for the protons on the two phenyl rings are expected in the range of 7.0-8.1 ppm. The protons on the benzoate ring will likely appear at a slightly different chemical shift compared to those on the phenylpropyl moiety due to the influence of the ester group.
-
Methylene Protons: The protons of the propyl chain will appear as distinct signals in the upfield region. The -CH₂- group attached to the ester oxygen is expected to be the most deshielded, followed by the benzylic -CH₂- group, and finally the central -CH₂- group.
¹³C NMR:
-
Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon is expected around 165-175 ppm.
-
Aromatic Carbons: The carbons of the two phenyl rings will give rise to a series of signals in the range of 120-140 ppm.
-
Aliphatic Carbons: The three carbons of the propyl chain will appear in the upfield region of the spectrum.
Synthesis of this compound
Several methods can be employed for the synthesis of this compound, with Fischer esterification and Steglich esterification being two common and effective approaches.
Fischer Esterification
This is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[11][12]
Reaction: Benzoic Acid + 3-Phenyl-1-propanol ⇌ this compound + Water
Causality Behind Experimental Choices:
-
Catalyst: A strong acid, typically sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction Conditions: The reaction is typically carried out under reflux to increase the reaction rate. Since the reaction is reversible, an excess of one of the reactants (usually the less expensive one, in this case, likely 3-phenyl-1-propanol) is used to drive the equilibrium towards the product side, according to Le Châtelier's principle. Alternatively, the removal of water as it is formed can also shift the equilibrium.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid (1.0 eq), 3-phenyl-1-propanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
Steglich Esterification
This method is a milder alternative to Fischer esterification, particularly suitable for acid-sensitive substrates. It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP).[13][14]
Reaction: Benzoic Acid + 3-Phenyl-1-propanol --(DCC, DMAP)--> this compound + Dicyclohexylurea (DCU)
Causality Behind Experimental Choices:
-
Coupling Agent (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Catalyst (DMAP): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.
-
Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is a solid that is insoluble in most organic solvents and can be easily removed by filtration.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. rsc.org [rsc.org]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. inpressco.com [inpressco.com]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Phenylpropyl Benzoate: A Detailed Mechanistic and Methodological Guide
Abstract
This comprehensive application note provides a detailed guide for the synthesis of 3-phenylpropyl benzoate, an important ester utilized in the fragrance and pharmaceutical industries. We delve into the primary reaction mechanisms, including Fischer esterification, Steglich esterification, and synthesis via acyl transfer reagents, elucidating the causality behind experimental choices. A field-proven, step-by-step protocol for a high-yield synthesis using 2,6-dimethyl-4-nitrobenzoic anhydride is presented, complete with characterization data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical understanding and practical, actionable methodologies.
Introduction: The Significance of this compound
This compound is a benzoate ester characterized by its pleasant balsamic and floral aroma, which has led to its use as a fragrance ingredient. Beyond its olfactory properties, the structural motif of this compound is of interest in medicinal chemistry and materials science. The synthesis of such esters serves as a fundamental model for understanding esterification reactions, which are a cornerstone of organic synthesis.
This guide will explore the common synthetic routes to this compound, with a focus on providing a deep mechanistic understanding to empower researchers to optimize reaction conditions and troubleshoot potential issues.
Mechanistic Pathways to this compound
The formation of this compound involves the creation of an ester bond between benzoic acid (or a derivative) and 3-phenyl-1-propanol. The choice of synthetic route often depends on factors such as substrate sensitivity, desired yield, and available reagents.
Fischer-Speier Esterification: The Classic Approach
The most traditional method for ester synthesis is the Fischer-Speier, or simply Fischer, esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Mechanism: The reaction proceeds via a series of proton transfer steps, activating the carbonyl group of benzoic acid towards nucleophilic attack by 3-phenyl-1-propanol.
-
Step 1: Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), rendering the carbonyl carbon more electrophilic.
-
Step 2: Nucleophilic Attack: The lone pair of the hydroxyl group of 3-phenyl-1-propanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Step 3: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Step 4: Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.
-
Step 5: Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
Causality of Experimental Choices: Because Fischer esterification is a reversible process, experimental conditions are designed to shift the equilibrium towards the product side.[1] This is typically achieved by using an excess of one of the reactants (usually the less expensive one, in this case, 3-phenyl-1-propanol) or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).
Mechanism: The Steglich esterification avoids the need for strong acid catalysis by activating the carboxylic acid in a different manner.
-
Step 1: Formation of O-Acylisourea Intermediate: Benzoic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.
-
Step 2: Acyl Transfer to DMAP: The catalyst, DMAP, attacks the O-acylisourea, forming a reactive acylpyridinium species. This step is crucial for accelerating the reaction and suppressing side reactions.
-
Step 3: Nucleophilic Attack by Alcohol: 3-Phenyl-1-propanol attacks the acylpyridinium intermediate, forming the ester.
-
Step 4: Byproduct Formation: The reaction produces N,N'-dicyclohexylurea (DCU), a stable urea derivative that precipitates out of most organic solvents and can be removed by filtration.
Causality of Experimental Choices: The use of DCC and a catalytic amount of DMAP allows the reaction to proceed at room temperature under neutral conditions, making it suitable for acid-labile compounds. The formation of the insoluble DCU byproduct drives the reaction forward.
Caption: Mechanism of Steglich Esterification.
Synthesis via Acyl Transfer Reagents: A High-Yield Approach
A highly efficient method for the synthesis of esters, particularly for sterically hindered substrates, involves the use of acyl transfer reagents. A notable example is the use of 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) in the presence of DMAP. This method, detailed by Shiina et al., provides excellent yields under mild conditions.
Mechanism: This reaction proceeds through the formation of a mixed anhydride, which is then selectively attacked by the alcohol.
-
Step 1: Formation of Mixed Anhydride: Benzoic acid reacts with DMNBA to form a mixed anhydride.
-
Step 2: Nucleophilic Attack by DMAP: DMAP attacks the more sterically accessible carbonyl group of the mixed anhydride, leading to the formation of an acylpyridinium intermediate.
-
Step 3: Ester Formation: 3-Phenyl-1-propanol then reacts with the acylpyridinium intermediate to furnish this compound.
Causality of Experimental Choices: The bulky methyl groups on the DMNBA reagent direct the nucleophilic attack of the alcohol to the desired carbonyl group, leading to high selectivity and yield. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Experimental Protocol: Synthesis of this compound using DMNBA
This protocol is adapted from the work of Shiina et al. and provides a reliable method for the synthesis of this compound with high yield.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Benzoic Acid | 122.12 | 122 | 1.0 | 1.0 |
| 3-Phenyl-1-propanol | 136.19 | 150 | 1.1 | 1.1 |
| 2,6-Dimethyl-4-nitrobenzoic Anhydride (DMNBA) | 372.33 | 447 | 1.2 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 24.4 | 0.2 | 0.2 |
| Dichloromethane (CH₂Cl₂) | - | 5 mL | - | - |
Step-by-Step Procedure
-
To a solution of benzoic acid (122 mg, 1.0 mmol) and 3-phenyl-1-propanol (150 mg, 1.1 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (24.4 mg, 0.2 mmol).
-
Add 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) (447 mg, 1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Property/Technique | Data |
| Appearance | Colorless oil |
| Yield | 81%[2] |
| ¹H NMR (CCl₄) | δ 8.10-7.85 (m, 2H), 7.54-7.05 (m, 8H), 4.27 (t, J = 6 Hz, 2H), 2.77 (t, J = 8 Hz, 2H), 2.23 (m, 2H) |
| IR (neat) | 1718 cm⁻¹ (C=O stretch) |
| Elemental Analysis | Calculated for C₁₆H₁₆O₂: C, 79.97%; H, 6.71%. Found: C, 79.69%; H, 6.97% |
| Molecular Weight | 240.30 g/mol [3] |
Alternative Synthetic Approaches
While the DMNBA method is highly effective, other methods can also be employed for the synthesis of this compound.
-
Transesterification: This method involves the reaction of an ester (e.g., methyl benzoate) with an alcohol (3-phenyl-1-propanol) in the presence of an acid or base catalyst.
-
Mitsunobu Reaction: This reaction allows for the conversion of 3-phenyl-1-propanol to its benzoate ester with inversion of configuration (not relevant for this achiral alcohol, but a mild and effective method). It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).
Conclusion
This application note has detailed the mechanistic underpinnings and practical execution of synthesizing this compound. The provided protocol, utilizing the DMNBA acyl transfer reagent, offers a robust and high-yielding method suitable for a research environment. By understanding the causality behind the different synthetic strategies, researchers can make informed decisions to best suit their specific needs, whether prioritizing mild conditions, high throughput, or cost-effectiveness. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target compound.
References
spectroscopic analysis of 3-Phenylpropyl benzoate (NMR, IR, MS)
An Application Note for the Comprehensive Spectroscopic Analysis of 3-Phenylpropyl benzoate
Authored by: A Senior Application Scientist
Introduction
This compound (C₁₆H₁₆O₂, Molar Mass: 240.30 g/mol ) is an ester characterized by a benzoate group linked to a 3-phenylpropyl chain.[1][2][3][4] The precise structural elucidation and confirmation of such organic molecules are fundamental in chemical research, synthesis verification, and quality control within the pharmaceutical and fragrance industries. This application note provides a detailed guide to the spectroscopic analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can achieve an unambiguous structural confirmation. This document outlines not only the interpretation of spectral data but also the underlying causality behind the experimental protocols, ensuring scientific integrity and reproducibility.
Molecular Structure of this compound:
(Where Ph represents a phenyl group, C₆H₅)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
Protocol: High-Resolution NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures a homogeneous magnetic field, leading to sharp signals and high resolution.[6][7]
Materials:
-
This compound (1-5 mg)
-
Deuterated chloroform (CDCl₃, ~0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with cotton or glass wool plug
-
Vial and cap
Step-by-Step Protocol:
-
Weighing: Accurately weigh 1-5 mg of this compound into a clean, dry vial. This concentration range is optimal for achieving a good signal-to-noise ratio in standard ¹H NMR experiments.[6]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent solvent for this non-polar ester and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference. The deuterated solvent is essential as its deuterium signal is used for field-frequency locking and shimming, which optimizes the magnetic field homogeneity.[8]
-
Homogenization: Cap the vial and gently swirl until the sample is completely dissolved. A homogenous solution is critical; any undissolved particulates will severely degrade spectral resolution.[6][7]
-
Filtration: Construct a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.[7] Transfer the solution from the vial through the filter directly into the NMR tube. This step removes any suspended dust or particulate matter.[7][9]
-
Volume Adjustment: The final sample height in the NMR tube should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[6][9] This ensures the sample volume is correctly positioned within the instrument's radiofrequency coil, minimizing the need for extensive magnetic field shimming.[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The spectrum of this compound is characterized by distinct signals for its aromatic and aliphatic protons.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
|---|---|---|---|---|
| H-2', H-6' (Benzoate) | ~8.04 | d | ~7.2 | 2H |
| H-4' (Benzoate) | ~7.55 | t | ~7.2 | 1H |
| H-3', H-5' (Benzoate) | ~7.44 | t | ~7.2 | 2H |
| H-2'' to H-6'' (Phenyl) | 7.18 - 7.32 | m | - | 5H |
| H-1 (O-CH₂) | ~4.34 | t | ~6.5 | 2H |
| H-3 (Ph-CH₂) | ~2.80 | t | ~7.6 | 2H |
| H-2 (-CH₂-) | ~2.12 | quint | ~7.0 | 2H |
(Data sourced from Benchchem[5])
Interpretation Insights:
-
Aromatic Region (7.18-8.04 ppm): The protons on the benzoate ring (H-2', H-6', H-3', H-5', H-4') are shifted downfield compared to the protons on the terminal phenyl ring. This is due to the strong electron-withdrawing and deshielding effect of the adjacent carbonyl (C=O) group. The ortho protons (H-2', H-6') are the most deshielded.
-
Aliphatic Region (2.12-4.34 ppm):
-
The methylene protons attached to the ester oxygen (H-1) appear as a triplet at ~4.34 ppm. Their downfield shift is caused by the deshielding effect of the electronegative oxygen atom.
-
The benzylic protons (H-3) are adjacent to the terminal phenyl group and resonate as a triplet around 2.80 ppm.
-
The central methylene protons (H-2) appear as a quintet (or multiplet) around 2.12 ppm, as they are coupled to the two adjacent methylene groups (H-1 and H-3).
-
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides information on the different carbon environments. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C=O (Ester Carbonyl) | ~166.5 |
| C-1' (Benzoate, quat.) | ~130.2 |
| C-4' (Benzoate) | ~132.8 |
| C-2', C-6' (Benzoate) | ~129.5 |
| C-3', C-5' (Benzoate) | ~128.3 |
| C-1'' (Phenyl, quat.) | ~141.5 |
| C-2'' to C-6'' (Phenyl) | 128.4, 128.3, 125.9 |
| C-1 (O-CH₂) | ~64.8 |
| C-3 (Ph-CH₂) | ~32.3 |
| C-2 (-CH₂-) | ~30.2 |
(Note: Specific experimental data for the parent compound is sparse in public databases. These values are based on typical chemical shifts for similar structural motifs and data for related compounds like ethyl 3-(3-phenylpropyl)benzoate[11].)
Interpretation Insights:
-
The ester carbonyl carbon (C=O) is highly deshielded and appears furthest downfield (~166.5 ppm).
-
The aromatic carbons resonate in the typical range of ~125-142 ppm. The quaternary carbons (C-1' and C-1'') are generally weaker in intensity.
-
The aliphatic carbons (C-1, C-2, C-3) are found in the upfield region (~30-65 ppm). The carbon attached to the oxygen (C-1) is the most deshielded of the three.
NMR Workflow Diagram
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol: Liquid Sample Preparation for FTIR
For a pure liquid like this compound, sample preparation for Fourier-Transform Infrared (FTIR) spectroscopy is straightforward.
Method A: Neat Liquid Film (Salt Plates)
-
Plate Cleaning: Ensure the salt plates (typically KBr or NaCl) are clean, dry, and transparent. Clean them with a dry, volatile solvent like chloroform or methylene chloride if necessary.[12][13]
-
Sample Application: Place one small drop of this compound onto the surface of one salt plate.[12][14]
-
Sandwiching: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[12][13]
-
Analysis: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.
Method B: Attenuated Total Reflectance (ATR)
-
Crystal Cleaning: Clean the surface of the ATR crystal (often diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.[15]
-
Analysis: Lower the pressure arm to ensure good contact between the sample and the crystal, then acquire the sample spectrum.[15] This method is often preferred for its simplicity and minimal sample requirement.
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to its ester and aromatic functionalities.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aromatic Ester | 1725 - 1715 | Strong |
| C-O Stretch | Ester | 1300 - 1250 & 1150 - 1100 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (multiple bands) |
| =C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 | Medium |
| =C-H Bending (oop) | Aromatic Substitution | 750 - 700 & 710 - 690 | Strong |
(Frequency ranges are based on standard IR correlation tables and reference spectra for similar compounds like phenyl benzoate and 3-phenylpropanol.[16][17])
Interpretation Insights:
-
Ester Group: The most prominent peak in the spectrum will be the strong, sharp absorption around 1720 cm⁻¹ , which is characteristic of the C=O stretch in an aromatic ester. Two strong C-O stretching bands will also be visible in the fingerprint region between 1300-1100 cm⁻¹ .
-
Aromatic Rings: The presence of two phenyl groups is confirmed by several bands: =C-H stretching just above 3000 cm⁻¹, C=C ring stretching bands between 1600-1450 cm⁻¹, and strong out-of-plane (oop) =C-H bending bands below 800 cm⁻¹. The bands around 750-700 cm⁻¹ and 710-690 cm⁻¹ are indicative of monosubstituted benzene rings.
-
Aliphatic Chain: The -(CH₂)₃- chain will show sp³ C-H stretching absorptions just below 3000 cm⁻¹.
IR Analysis Workflow Diagram
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.
Protocol: Sample Analysis by GC-EI-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, as the GC separates the sample from any impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Set up the GC with an appropriate column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the elution of the compound. Set the EI source to the standard 70 eV.[18]
-
Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.
-
Data Acquisition: The compound will travel through the GC column, enter the MS ion source where it is ionized and fragmented, and the resulting ions are separated by the mass analyzer to generate a mass spectrum.
Mass Spectrum Interpretation
The EI mass spectrum provides a unique fragmentation fingerprint.
Table 4: Key Ions in the EI Mass Spectrum of this compound
| m/z (mass-to-charge) | Ion | Proposed Structure / Origin | Relative Abundance |
|---|---|---|---|
| 240 | [M]⁺˙ | Molecular Ion | Low to absent |
| 122 | [C₇H₆O₂]⁺˙ | Benzoic acid radical cation | Moderate |
| 118 | [C₉H₁₀]⁺˙ | Phenylpropene radical cation | High |
| 117 | [C₉H₉]⁺ | Phenylallyl cation | High |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | High |
| 91 | [C₇H₇]⁺ | Tropylium cation | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
(Fragmentation data sourced from PubChem[3] and interpreted based on established fragmentation rules.[19][20])
Interpretation Insights:
-
Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 240 confirms the molecular weight of the compound.[3] In EI, this peak may be weak or absent for some esters due to rapid fragmentation.
-
Major Fragmentation Pathways:
-
α-Cleavage (Benzoyl Cation): The most characteristic fragmentation for benzoates is the cleavage of the C-O bond to form the highly stable benzoyl cation at m/z 105 . This is often the base peak or a very intense peak in the spectrum.
-
McLafferty Rearrangement: A hydrogen atom from the γ-carbon (C-3) of the propyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral benzoic acid molecule (122 Da) and the formation of a phenylpropene radical cation at m/z 118 .[3]
-
Benzylic Cleavage: The phenylpropyl chain can fragment. Loss of an ethyl radical from the m/z 118 ion or direct fragmentation can lead to the formation of the stable tropylium cation at m/z 91 .
-
Mass Spectrometry Workflow Diagram
Conclusion: An Integrated Spectroscopic Portrait
By synergistically applying NMR, IR, and MS techniques, a complete and unambiguous structural profile of this compound is achieved.
-
MS confirms the molecular weight (240 g/mol ) and reveals key substructures like the benzoyl (m/z 105) and phenylpropyl (related to m/z 118) moieties.
-
IR spectroscopy verifies the presence of critical functional groups: the aromatic ester (C=O at ~1720 cm⁻¹) and the two distinct phenyl rings.
-
NMR (¹H and ¹³C) provides the definitive atomic-level map, confirming the precise connectivity of the propyl chain between the benzoate and phenyl groups and establishing the exact chemical environment of every carbon and hydrogen atom.
Together, these three analytical pillars provide a self-validating system for the structural confirmation of this compound, a protocol that is essential for researchers, scientists, and professionals in drug development and chemical synthesis.
References
- 1. This compound [stenutz.eu]
- 2. PubChemLite - this compound (C16H16O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-phenyl propyl benzoate 60045-26-3 [thegoodscentscompany.com]
- 5. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. rsc.org [rsc.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Benzoic acid, phenyl ester [webbook.nist.gov]
- 17. 3-Phenylpropanol [webbook.nist.gov]
- 18. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
Application Note & Protocols: Derivatization of 3-Phenylpropyl Benzoate for the Generation of Novel Chemical Entities
An in-depth guide to the synthesis of novel compounds from 3-Phenylpropyl Benzoate, created for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile scaffold offering multiple reactive sites for chemical modification. Its structure, comprising an ester functional group and two distinct aromatic rings, provides a rich platform for generating diverse libraries of new compounds with potential applications in medicinal chemistry, materials science, and fragrance development. This guide provides a detailed exploration of several derivatization strategies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design. We present detailed, field-tested protocols for reactions targeting the ester linkage—including hydrolysis, transesterification, and Grignard addition—as well as for the functionalization of the aromatic rings via electrophilic substitution. Each protocol is designed as a self-validating system, incorporating methods for purification and characterization to ensure scientific integrity.
Introduction: The Strategic Value of this compound
This compound (C₁₆H₁₆O₂, M.W. 240.30 g/mol ) is an ester formed from benzoic acid and 3-phenyl-1-propanol.[1] While recognized in fields such as perfumery, its true potential lies in its utility as a starting material for chemical synthesis. The molecule presents three primary regions for strategic modification:
-
The Ester Carbonyl: An electrophilic center susceptible to nucleophilic attack.
-
The Ester Alkoxy Group: The 3-phenylpropyl moiety can be substituted via reactions like transesterification.
-
The Aromatic Rings: Both the benzoate and the phenylpropyl rings can undergo substitution reactions, although their reactivity differs due to the electronic influence of their respective substituents.[2]
This document serves as a practical guide for leveraging these reactive sites to develop novel molecular architectures.
Derivatization Strategies at the Ester Functional Group
The ester linkage is the most conspicuous reactive center in this compound. The following protocols detail methods to cleave, modify, or transform this group.
Strategy 1: Saponification (Alkaline Hydrolysis)
Scientific Rationale: Hydrolysis of the ester bond is a fundamental first step, liberating the constituent alcohol (3-phenyl-1-propanol) and carboxylic acid (benzoic acid).[2][3] This reaction is effectively irreversible under alkaline conditions because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol.[3] This strategy is ideal for researchers wishing to independently modify the acid and alcohol backbones.
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.40 g, 10 mmol) in ethanol (30 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in water (10 mL). Add this aqueous solution to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically complete within 1-2 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up & Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Remove the ethanol under reduced pressure. Add 50 mL of diethyl ether and wash the organic layer with water (2 x 20 mL) to remove any remaining base.
-
Separation: Acidify the aqueous layer with 2M HCl until the pH is ~2, which will precipitate the benzoic acid. Extract the aqueous layer with diethyl ether (3 x 30 mL) to isolate the benzoic acid. The original organic layer contains the 3-phenyl-1-propanol.
-
Purification:
-
Benzoic Acid: Dry the combined ether extracts for the acid over anhydrous sodium sulfate, filter, and evaporate the solvent to yield benzoic acid. Recrystallize from hot water if necessary.
-
3-Phenyl-1-propanol: Dry the original ether layer containing the alcohol over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify via vacuum distillation if required.
-
-
Characterization: Confirm the identity of the products using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Summary Table
| Parameter | Value |
| Starting Material | This compound (10 mmol) |
| Key Reagents | Potassium Hydroxide (20 mmol) |
| Solvent | Ethanol/Water |
| Reaction Time | 1-2 hours |
| Temperature | Reflux (~80-90°C) |
| Expected Products | Benzoic Acid, 3-Phenyl-1-propanol |
| Purification | Extraction, Recrystallization/Distillation |
Workflow Diagram: Saponification
References
A Robust, Validated HPLC-UV Method for the Quantification of 3-Phenylpropyl Benzoate
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Phenylpropyl benzoate. Developed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring adaptability and trustworthiness. The method is designed for determining the purity of bulk substance, quantifying the compound in formulations, and for use in stability studies. All protocols are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2]
Introduction and Scientific Rationale
This compound (3-PPB) is an aromatic ester utilized in various industries, including as a fragrance ingredient and a potential intermediate in pharmaceutical synthesis.[3] Its chemical structure, comprising a benzoate moiety and a phenylpropyl group, imparts significant non-polar character and a strong ultraviolet (UV) chromophore, making it an ideal candidate for analysis by RP-HPLC with UV detection.
A precise and reliable analytical method is paramount for ensuring product quality, consistency, and regulatory compliance. This document provides a fully developed and validated method that leverages the fundamental principles of chromatography to achieve excellent separation and quantification.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation of logical method development. The key characteristics of this compound are summarized below.
| Property | Value | Source | Justification for Method Choice |
| Chemical Structure | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 | [4][5] | Two phenyl rings act as strong chromophores for UV detection. |
| Molecular Formula | C₁₆H₁₆O₂ | [4][6] | - |
| Molecular Weight | 240.30 g/mol | [4][6][7] | Used for calculating concentrations for standards and samples. |
| Predicted logP (XlogP) | 4.4 | [4][5] | High logP value indicates significant hydrophobicity, making it highly suitable for retention and separation on a non-polar stationary phase (Reversed-Phase HPLC).[8] |
| Melting Point | 92 °C | [7][9] | Solid at room temperature, requiring dissolution in an appropriate organic solvent for analysis. |
| Solubility | Soluble in organic solvents | Inferred | Its non-polar nature suggests high solubility in common HPLC solvents like acetonitrile and methanol.[10] |
Rationale for RP-HPLC with a C18 Stationary Phase
Reversed-phase chromatography is the predominant separation mode in HPLC, accounting for a majority of all developed methods due to its versatility and robustness.[8]
-
Mechanism: The separation mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[8] Given 3-PPB's high logP value, it will strongly interact with a hydrophobic stationary phase like octadecylsilane (C18).
-
Stationary Phase Choice: A C18 column is selected as it is the most common and retentive non-polar phase, providing a strong hydrophobic surface area for interaction with the non-polar 3-PPB molecule.[11] This ensures adequate retention and separation from more polar impurities.
-
Mobile Phase Choice: A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) is used. The proportion of the organic modifier is adjusted to control the elution of the analyte. Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent elution strength for non-polar compounds.[12][13]
Experimental Protocol: HPLC Method Parameters
This section provides the detailed instrumental parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard equipment in analytical laboratories. |
| Stationary Phase | C18 Column (e.g., Luna, Zorbax, XBridge) | Provides necessary hydrophobicity for analyte retention. |
| Particle Size: 5 µm | Standard particle size for good efficiency and moderate backpressure. | |
| Dimensions: 4.6 x 150 mm | Common dimensions providing good resolution and run times. | |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | The high percentage of acetonitrile ensures a reasonable retention time for the non-polar analyte. This starting point can be adjusted based on initial runs. |
| Elution Mode | Isocratic | Simplifies the method, improves reproducibility, and is suitable for analyzing a single primary component. For complex mixtures with a wide range of polarities, a gradient elution may be necessary.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| UV Detection | 235 nm | Aromatic esters like benzoates typically exhibit strong absorbance around 230-240 nm. 235 nm provides high sensitivity for the benzoate chromophore. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
Meticulous sample and standard preparation is crucial for achieving accurate and reproducible results.[10][14]
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile (HPLC grade) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored under refrigeration and protected from light.
Working Standard Solutions (for Linearity)
-
Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase (Acetonitrile:Water 70:30).
-
A suggested concentration range is 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 150 µg/mL. This range should bracket the expected sample concentration.
Sample Preparation
-
Accurately weigh a quantity of the sample material expected to contain approximately 25 mg of this compound and transfer it to a 25 mL Class A volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation (Section 3.1).
-
Perform a further dilution as necessary to bring the theoretical concentration into the middle of the calibration range (e.g., 50-100 µg/mL). For example, pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL.
-
Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter to prevent particulates from damaging the column.[10]
Analytical Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][15] The validation process provides a self-validating system, demonstrating the method's trustworthiness and scientific integrity.[1][16]
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation experiments to be performed.
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis.[17] | Inject a working standard (e.g., 100 µg/mL) five or six times before starting any validation work. | Tailing Factor (T) ≤ 2.0%RSD of Peak Area < 2.0%Theoretical Plates (N) > 2000 |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products.[16] | Analyze a placebo (matrix without analyte). Analyze spiked placebo samples. Perform stress testing (acid, base, peroxide, heat, light) on the analyte to generate degradation products and demonstrate peak purity. | The analyte peak should be free from co-elution with any other components. Peak purity index (if using PDA) should be > 0.999. |
| Linearity & Range | To verify a direct proportional relationship between concentration and detector response over a specified range.[15] | Analyze at least five concentrations across the proposed range (e.g., 80-120% of the target concentration). Plot a graph of peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value.[1] | Analyze samples with known concentrations of analyte (e.g., spiked placebo) at a minimum of three levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | ||
| Repeatability | Measures precision under the same operating conditions over a short interval. | Analyze a minimum of six replicate sample preparations at 100% of the test concentration. | %RSD ≤ 2.0%. |
| Intermediate Precision | Expresses within-laboratory variations (different days, analysts, or equipment).[17] | Repeat the repeatability study with a different analyst on a different day or using a different instrument. | %RSD between the two sets of data should meet predefined criteria (typically ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | %RSD at this concentration should be within an acceptable range (e.g., ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters should remain within acceptable limits. Peak retention and area should not significantly change. |
Data Analysis and Reporting
System Suitability
Before initiating any sample analysis, the system suitability must be confirmed. A typical chromatogram should show a sharp, symmetrical peak for this compound, eluting at a reproducible retention time.
Quantification
The concentration of this compound in the sample preparations can be calculated using the linear regression equation derived from the calibration curve:
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final percentage purity or assay result is then calculated by accounting for the sample weight and all dilution factors.
Caption: Step-by-step analytical workflow.
Conclusion
The RP-HPLC method detailed herein is demonstrated to be a reliable, robust, and accurate technique for the quantitative determination of this compound. The logical method development approach, grounded in the analyte's physicochemical properties, results in excellent chromatographic performance. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment. This application note serves as a complete guide for scientists requiring a validated analytical procedure for this compound.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 4. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C16H16O2) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound [stenutz.eu]
- 8. ijprajournal.com [ijprajournal.com]
- 9. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. pharmtech.com [pharmtech.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organomation.com [organomation.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. actascientific.com [actascientific.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Application Note: A Comprehensive Guide to the GC-MS Analysis of 3-Phenylpropyl benzoate
Abstract: This technical guide provides a detailed protocol for the identification and quantification of 3-Phenylpropyl benzoate, a common fragrance and flavor ingredient, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The note is designed for researchers, scientists, and quality control professionals in the cosmetics, food and beverage, and pharmaceutical industries. It covers the entire workflow from sample preparation to data interpretation, emphasizing the scientific rationale behind each step to ensure methodological robustness and data integrity.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 60045-26-3) is an aromatic ester valued for its mild, balsamic, and floral scent profile.[1] Its molecular formula is C₁₆H₁₆O₂, and it has a molecular weight of 240.30 g/mol .[2][3] Given its prevalence in consumer products, a reliable and validated analytical method is crucial for quality control, regulatory compliance, and safety assessment. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional separation efficiency and definitive identification capabilities.[4] This guide will detail a robust GC-MS method, from sample extraction to spectral analysis.
Foundational Principles: Why GC-MS is the Method of Choice
The selection of GC-MS for this analysis is predicated on its ability to resolve complex mixtures and provide structural information. The gas chromatograph separates volatile components of a sample based on their boiling points and affinities for the stationary phase of the analytical column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a validated approach for the analysis of this compound. The specific parameters may be adapted based on the sample matrix and available instrumentation.
Sample Preparation: Isolating the Analyte
For complex matrices such as cosmetic creams or lotions, a liquid-liquid extraction (LLE) is a highly effective method for isolating this compound.[5][6]
Protocol for Liquid-Liquid Extraction (LLE):
-
Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of a suitable organic solvent. Methyl tert-butyl ether (MTBE) is a good choice due to its polarity, which allows for the efficient extraction of a wide range of fragrance allergens.[5]
-
Vortexing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Extraction: Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Filtration: Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Analytical Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature of 60 °C (hold for 1 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Data Analysis and Interpretation: Decoding the Mass Spectrum
The mass spectrum of this compound provides a unique fragmentation pattern that allows for its unambiguous identification. The major fragment ions observed are consistent with the known fragmentation pathways of aromatic esters.[2][7][8]
Expected Mass Spectrum of this compound:
| m/z | Relative Abundance (%) | Plausible Fragment Ion |
| 240 | ~5 | [M]⁺ (Molecular Ion) |
| 118 | 100 | [C₉H₁₀]⁺ |
| 117 | ~51 | [C₉H₉]⁺ |
| 105 | ~30 | [C₇H₅O]⁺ (Benzoyl cation) |
| 91 | ~22 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | ~13 | [C₄H₃]⁺ |
Data sourced from PubChem and interpreted based on common fragmentation patterns.[2][9]
Interpretation of the Fragmentation Pattern:
The fragmentation of this compound under electron ionization is driven by the stability of the resulting carbocations. The base peak at m/z 118 is attributed to the stable phenylpropyl cation. The prominent peak at m/z 105 corresponds to the highly stable benzoyl cation, formed by the cleavage of the ester bond. The tropylium ion at m/z 91 is a common fragment in compounds containing a benzyl moiety.
Method Validation: Ensuring Analytical Rigor
To ensure the reliability of the analytical results, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The coefficient of determination (r²) should be ≥ 0.995.[5]
-
Accuracy: Determined by recovery studies in the sample matrix. Acceptable recovery is typically within 80-120%.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements. The RSD should generally be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow Visualization
The overall analytical workflow can be visualized as follows:
Caption: GC-MS workflow for this compound analysis.
Conclusion: A Robust Method for a Key Fragrance Ingredient
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound in various matrices. By understanding the principles behind each step, from sample preparation to data interpretation, researchers and analysts can ensure the generation of high-quality, defensible data. This is essential for maintaining product quality, ensuring consumer safety, and complying with regulatory standards in the ever-evolving landscape of the fragrance and flavor industries.
References
- 1. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 2. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. youtube.com [youtube.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
using 3-Phenylpropyl benzoate in kinetic studies
An Application Guide to the Utilization of 3-Phenylpropyl Benzoate in Kinetic Studies
Abstract
This compound (3-PPB) is a versatile aromatic ester that serves as an invaluable tool in the field of chemical kinetics.[1] Its well-defined structure and susceptibility to cleavage at the ester linkage make it an excellent model compound for studying a variety of catalytic processes. This guide provides an in-depth exploration of the principles and methodologies for using 3-PPB in kinetic analyses, with a primary focus on enzyme-catalyzed reactions. We will delve into the mechanistic basis of its application, present detailed protocols for advanced kinetic resolution studies, and offer insights into data analysis and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage 3-PPB as a substrate or reagent in their kinetic investigations.
Introduction to this compound in Kinetics
This compound (IUPAC Name: this compound) is an ester with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.3 g/mol .[1][2] It is structurally composed of a benzoic acid moiety esterified with a 3-phenylpropanol group. While it finds applications as a fragrance and flavoring agent, its true value in a research context lies in its utility as a probe for studying reaction mechanisms and catalytic efficacy.[1][3]
The central feature of 3-PPB for kinetic studies is its ester bond. This functional group can be cleaved through hydrolysis or transesterification, processes that can be catalyzed by enzymes (such as lipases and esterases) or by chemical means (acid or base catalysis).[4][5][6] Monitoring the rate of disappearance of 3-PPB or the appearance of its products—benzoic acid and 3-phenylpropanol—allows for the precise determination of reaction rates and kinetic parameters.
This guide will focus on a sophisticated and highly relevant application: the use of 3-PPB as an acyl donor in lipase-catalyzed kinetic resolutions, a cornerstone technique in the synthesis of enantiomerically pure compounds for pharmaceutical development.[7][8]
Core Principles of Kinetic Assays
Enzymatic Reactions: Michaelis-Menten Kinetics
When 3-PPB is used in an enzyme-catalyzed reaction, the system typically follows Michaelis-Menten kinetics.[9][10] The enzyme (E) and substrate (S) reversibly combine to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free enzyme.
E + S ⇄ ES → E + P
The rate of this reaction (v) is described by the Michaelis-Menten equation:
v = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
Vₘₐₓ is the maximum reaction rate achieved when the enzyme is saturated with the substrate.
-
Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate.[11]
-
[S] is the substrate concentration.
Application in Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. It relies on a chiral catalyst, often an enzyme, that reacts at a different rate with each enantiomer.[7] In the context of this guide, a lipase will be used to selectively acylate one enantiomer of a racemic alcohol using 3-PPB as the acyl donor.
The lipase preferentially transfers the benzoyl group from 3-PPB to one alcohol enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted. This results in an enantioenriched mixture of the unreacted alcohol and the newly formed ester product.
Caption: Reaction scheme for lipase-catalyzed kinetic resolution.
Experimental Protocols
This section provides a detailed protocol for the kinetic resolution of racemic 1-phenylethanol using Candida antarctica Lipase B (CALB) and 3-PPB as the acyl donor. The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 1: Reagent and Stock Solution Preparation
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.2) containing 10% (v/v) dimethyl sulfoxide (DMSO) to aid solubility.
-
This compound (Acyl Donor) Stock: Prepare a 200 mM stock solution of 3-PPB in anhydrous acetonitrile.
-
Substrate Stock: Prepare a 100 mM stock solution of racemic 1-phenylethanol in anhydrous acetonitrile.
-
Enzyme Preparation: Prepare a suspension of immobilized CALB (e.g., Novozym 435) at a concentration of 20 mg/mL in the assay buffer. Keep this suspension on ice.
-
Quenching Solution: Prepare a solution of 1% (v/v) trifluoroacetic acid (TFA) in acetonitrile. This will stop the enzymatic reaction and precipitate the enzyme.
Protocol 2: Kinetic Resolution Assay Workflow
-
Reaction Setup: In a 2 mL glass vial, add 800 µL of the assay buffer.
-
Add Reactants: Add 50 µL of the 100 mM racemic 1-phenylethanol stock (final concentration: 5 mM) and 50 µL of the 200 mM 3-PPB stock (final concentration: 10 mM).
-
Equilibration: Place the vial in a thermoshaker set to the desired temperature (e.g., 40°C) and shake at 300 rpm for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 100 µL of the 20 mg/mL CALB suspension (final enzyme concentration: 2 mg/mL).
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the 100 µL aliquot to a microcentrifuge tube containing 200 µL of the ice-cold quenching solution. Vortex vigorously.
-
Sample Preparation for HPLC: Centrifuge the quenched sample at 14,000 x g for 5 minutes to pellet the precipitated enzyme and any solids. Transfer the supernatant to an HPLC vial for analysis.
-
Controls:
-
No-Enzyme Control: Prepare a reaction mixture as above but add 100 µL of assay buffer instead of the enzyme suspension.
-
No-Substrate Control: Prepare a reaction mixture with the enzyme but without the racemic alcohol to check for any side reactions.
-
Caption: Step-by-step workflow for the kinetic resolution assay.
Protocol 3: Chiral HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: Chiral stationary phase column suitable for separating alcohol enantiomers (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to allow for the elution of all four key components: (R)-1-phenylethanol, (S)-1-phenylethanol, 3-PPB, and the product ester.
Data Analysis and Interpretation
From the chiral HPLC chromatograms, determine the peak areas for the (R)- and (S)-enantiomers of 1-phenylethanol at each time point.
-
Calculate Conversion (c): c (%) = [ 1 - (([S]t_R + [S]t_S) / ([S]t0_R + [S]t0_S)) ] * 100 Where [S]t are the concentrations (or peak areas) of the R and S enantiomers at time t, and [S]t0 are the initial concentrations.
-
Calculate Enantiomeric Excess of the Substrate (eeₛ): eeₛ (%) = [ |[S]S - [S]R| / ([S]S + [S]R) ] * 100
-
Calculate Enantioselectivity (E-value): The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. It can be calculated using the following formula: E = ln[ (1 - c) * (1 - eeₛ) ] / ln[ (1 - c) * (1 + eeₛ) ]
Example Data Summary
| Time (min) | Conversion (c) % | eeₛ (%) | E-value |
| 0 | 0.0 | 0.0 | - |
| 30 | 15.2 | 18.0 | >100 |
| 60 | 28.5 | 39.8 | >100 |
| 120 | 42.1 | 72.7 | >100 |
| 240 | 48.5 | 94.2 | >100 |
An E-value > 20 is generally considered useful for preparative synthesis, while an E-value > 100 is considered excellent.[12]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction Rate | Inactive enzyme; Incorrect pH or temperature; Substrate/product inhibition. | Verify enzyme activity with a standard substrate; Optimize reaction conditions (pH, temp); Use lower initial substrate concentrations. |
| Low Enantioselectivity (Low E-value) | Enzyme is not selective for the substrate; Racemization is occurring; Incorrect solvent. | Screen different lipases; Check for non-enzymatic background reactions; Test different organic co-solvents or a solvent-free system.[13] |
| Poor HPLC Peak Separation | Incorrect chiral column; Suboptimal mobile phase. | Screen different chiral columns; Optimize the mobile phase composition (adjust hexane/IPA ratio). |
| Reaction Stops Before 50% Conversion | Product inhibition; Reversibility of the reaction. | Remove the 3-phenylpropanol byproduct (e.g., using molecular sieves); Use an acyl donor that results in an irreversible reaction. |
Conclusion
This compound is a highly effective reagent for advanced kinetic studies, particularly as an acyl donor in the enzymatic resolution of racemic alcohols. The protocols and principles outlined in this guide provide a robust framework for researchers to design, execute, and interpret these experiments. By carefully controlling reaction conditions and employing precise analytical techniques like chiral HPLC, one can obtain high-fidelity kinetic data essential for applications ranging from catalyst development to the asymmetric synthesis of pharmaceutical intermediates.
References
- 1. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 2. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. ias.ac.in [ias.ac.in]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thermodynamic and kinetic parameters of lipase-catalyzed ester hydrolysis in biphasic systems with varying organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Untitled Document [ucl.ac.uk]
- 12. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipase-catalyzed production of benzyl esters in solvent-free system [repositorio.ufsc.br]
Application Notes and Protocols for the Use of 3-Phenylpropyl Benzoate as an Internal Standard in Chromatography
Introduction: The Imperative for Precision in Chromatographic Quantitation
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, environmental analysis, and quality control of consumer goods, chromatography stands as an indispensable technique for the separation, identification, and quantification of chemical entities. The accuracy and reliability of quantitative chromatographic data are paramount, underpinning critical decisions from drug safety assessments to regulatory compliance for cosmetic formulations. However, the multi-step nature of chromatographic workflows, from sample preparation to injection, introduces potential sources of variability that can compromise the integrity of the final results.
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the analytical process.[1] By co-eluting with the analyte of interest and experiencing the same procedural variations, the internal standard serves as a reference point, allowing for the correction of errors related to sample handling, injection volume inconsistencies, and instrument drift.[2][3] The quantification is then based on the ratio of the analyte's response to the internal standard's response, a method that significantly enhances the precision and accuracy of the analysis.[4]
This document provides a comprehensive guide to the application of 3-phenylpropyl benzoate as an internal standard in chromatographic analyses, with a particular focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the rationale for its selection, provide detailed, field-proven protocols for its use in relevant applications, and discuss the principles of method validation to ensure the generation of robust and trustworthy data.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical decision in method development.[5] An ideal internal standard should be chemically similar to the analyte(s) of interest but not naturally present in the samples. It should also be stable, commercially available in high purity, and chromatographically resolved from all other sample components.[5] this compound emerges as a strong candidate for an internal standard in the analysis of a wide range of organic molecules, particularly in the fragrance and cosmetic industries, for the following reasons:
-
Structural Similarity to Common Analytes: this compound shares structural motifs—a phenyl group, a propyl chain, and a benzoate ester—with a large number of fragrance ingredients, plasticizers, and other semi-volatile organic compounds. This similarity in chemical structure and polarity suggests that it will exhibit comparable behavior during extraction and chromatographic separation, a key requirement for an effective internal standard.
-
Appropriate Volatility and Thermal Stability: With a boiling point of 338°C, this compound possesses suitable volatility for gas chromatography without being so volatile as to be lost during sample preparation.[6] Its thermal stability ensures that it does not degrade in the heated injection port of a gas chromatograph.
-
Distinct Mass Spectrum: In GC-MS analysis, this compound produces a characteristic fragmentation pattern, with major ions at m/z 118, 117, 105, and 91, allowing for its unambiguous identification and quantification without interference from common sample matrix components.[7]
-
Chromatographic Behavior: In reversed-phase HPLC, its non-polar nature leads to good retention and peak shape, allowing for its separation from both more polar and less polar analytes.[8]
-
Commercial Availability and Purity: this compound is readily available from chemical suppliers in high purity, which is essential for its use as a standard for accurate quantification.
These properties make this compound a versatile and reliable internal standard for a variety of chromatographic applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆O₂ | [7] |
| Molecular Weight | 240.30 g/mol | [7] |
| CAS Number | 60045-26-3 | [7] |
| Appearance | Colorless to pale yellow solid | [6] |
| Melting Point | 92°C | [6] |
| Boiling Point | 338°C at 760 mm Hg | [6] |
| Flash Point | 161.67°C | [6] |
Experimental Protocols
The following protocols are presented as a starting point for method development and should be optimized for specific applications and instrumentation.
Protocol 1: Quantitative Analysis of Fragrance Allergens in a Cosmetic Cream using GC-MS
This protocol details the use of this compound as an internal standard for the quantification of common fragrance allergens in a complex cosmetic matrix.
Caption: Workflow for the GC-MS analysis of fragrance allergens using this compound as an internal standard.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a working internal standard solution of 100 µg/mL by diluting the stock solution with methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards containing the target fragrance allergens at concentrations ranging from 0.1 to 20 µg/mL in methanol.
-
Spike each calibration standard with the 100 µg/mL internal standard solution to achieve a final IS concentration of 10 µg/mL in each standard.
-
-
Sample Preparation:
-
Accurately weigh 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 100 µL of the 100 µg/mL this compound internal standard solution.
-
Add 5 mL of ethanol and vortex vigorously for 2 minutes to extract the analytes and the internal standard.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate the matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample or calibration standard into the GC-MS system.
-
The following GC-MS conditions are recommended as a starting point:
-
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
Data Analysis:
-
For each analyte and the internal standard, monitor at least two characteristic ions in SIM mode. For this compound, suggested ions are m/z 118 (quantifier) and 105 (qualifier).[7]
-
Calculate the Response Factor (RF) for each analyte using the calibration standards:
-
RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
-
-
Quantify the concentration of each analyte in the samples using the calculated average RF:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
-
Protocol 2: Quantification of Phthalate Plasticizers in an Aqueous Sample using HPLC-UV
This protocol outlines the use of this compound as an internal standard for the determination of common phthalate plasticizers in an aqueous matrix.
Caption: Workflow for the HPLC-UV analysis of phthalates using this compound as an internal standard.
-
Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile and a 100 µg/mL working solution as described in Protocol 1.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards containing the target phthalates at concentrations ranging from 0.5 to 50 µg/mL in acetonitrile.
-
Spike each calibration standard with the 100 µg/mL internal standard solution to achieve a final IS concentration of 10 µg/mL in each standard.
-
-
Sample Preparation:
-
Measure 10 mL of the aqueous sample into a separatory funnel.
-
Add 100 µL of the 100 µg/mL this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction with another 5 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Inject 20 µL of the prepared sample or calibration standard into the HPLC system.
-
The following HPLC conditions are recommended as a starting point:
-
| Parameter | Condition |
| HPLC Column | C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
-
Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration for the calibration standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
-
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to demonstrate its fitness for purpose.[9] When using an internal standard, the validation process should include the following key parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the internal standard and matrix components. This is typically demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in a blank matrix sample.
-
Linearity: The linearity of the method should be established across the expected concentration range of the analyte. A calibration curve of the response ratio (analyte/IS) versus the concentration ratio (analyte/IS) should be plotted, and the correlation coefficient (r²) should typically be ≥ 0.99.
-
Accuracy: The accuracy of the method is determined by spiking a blank matrix with known concentrations of the analyte and the internal standard and calculating the percent recovery. Recoveries are typically expected to be within 80-120%.
-
Precision: The precision of the method is assessed by analyzing replicate samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should generally be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Stability: The stability of the analyte and the internal standard in the sample matrix and in prepared solutions should be evaluated under different storage conditions to ensure that the concentration does not change over time.
Conclusion
References
- 1. matheo.uliege.be [matheo.uliege.be]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. quora.com [quora.com]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kcia.or.kr [kcia.or.kr]
- 7. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
Protocol for the Synthesis of 3-Phenylpropyl Benzoate Analogs: A Guide to Method Selection and Execution
An Application Note for Researchers and Drug Development Professionals
Abstract
3-Phenylpropyl benzoate and its structural analogs are a versatile class of molecules with applications ranging from perfumery and materials science to intermediates in pharmaceutical synthesis.[1][2][3] Their synthesis, primarily achieved through esterification, can be approached via several distinct and powerful methods in organic chemistry. This guide provides an in-depth analysis of the most effective protocols for synthesizing these analogs. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select the optimal synthetic strategy based on substrate availability, steric hindrance, stereochemical requirements, and desired scale. Detailed protocols for the highly versatile Steglich Esterification and the stereospecific Mitsunobu Reaction are provided, alongside a comparative overview of other key methods, troubleshooting advice, and characterization guidelines.
Introduction: The Versatility of the Benzoate Scaffold
The ester functional group is a cornerstone of organic chemistry, and benzoate esters, in particular, are prevalent in natural products, pharmaceuticals, and industrial chemicals. This compound serves as a valuable model compound, featuring both aromatic and aliphatic regions that can be functionalized.[1] The synthesis of a library of analogs, by varying either the benzoic acid or the alcohol moiety, is a common objective in drug discovery programs for structure-activity relationship (SAR) studies and in materials science for tuning physical properties.[2][4]
The primary challenge in synthesizing these analogs is the efficient formation of the ester bond. The choice of reaction is critical and depends on several factors:
-
Substrate Reactivity: Are the starting alcohol and carboxylic acid sterically hindered?
-
Reaction Conditions: Are the substrates sensitive to strong acids, bases, or high temperatures?
-
Stereochemistry: If the alcohol is chiral, is retention or inversion of stereochemistry required?
-
Purification: How easily can byproducts be removed from the final product?
This document will explore the most robust and widely adopted methods to address these considerations.
Overview of Key Synthetic Strategies
Several named reactions are staples in the synthetic chemist's toolbox for ester formation. The choice among them is a strategic decision based on the factors outlined above.
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Best For... |
| Fischer-Speier Esterification | Acid catalyst (e.g., H₂SO₄), excess alcohol | Typically reflux | Simple, inexpensive reagents, suitable for large scale.[5][6] | Requires strong acid and high temperatures; equilibrium-driven, requiring water removal; not suitable for sensitive substrates.[6] | Simple, non-sensitive, primary alcohols and readily available carboxylic acids. |
| Steglich Esterification | Carbodiimide (DCC, EDC), DMAP (catalyst) | Mild (0°C to RT), neutral | Mild conditions, high yields, broad substrate scope.[4][7] | Carbodiimide byproducts (e.g., DCU) can be difficult to remove; potential for side reactions.[8] | Acid- or base-sensitive substrates; general-purpose synthesis of diverse analogs. |
| Mitsunobu Reaction | PPh₃, Azodicarboxylate (DEAD, DIAD) | Mild (0°C to RT), neutral | Very mild conditions; stereospecific (Sₙ2 inversion); broad nucleophile scope.[9][10] | Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification; requires acidic pronucleophile (pKa < 15).[11][12] | Inversion of a chiral secondary alcohol; synthesis with precious or sensitive substrates. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Mild, two-step one-pot | Excellent for sterically hindered alcohols and acids; high yields.[13][14] | Requires a specific, commercially available reagent. | Synthesizing highly substituted or sterically demanding analogs. |
Detailed Experimental Protocols
Here we present detailed, step-by-step protocols for two of the most versatile and reliable methods for generating a library of this compound analogs.
Protocol 1: Steglich Esterification of 3-Phenylpropanol with a Substituted Benzoic Acid
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent to form an ester under remarkably mild conditions.[4][7] The reaction is catalyzed by 4-Dimethylaminopyridine (DMAP), which acts as an acyl transfer agent.[8] This protocol is ideal for a wide range of benzoic acid analogs, including those with sensitive functional groups.
Workflow Diagram: Steglich Esterification
Caption: General workflow for Steglich esterification.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
3-Phenylpropanol (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzoic acid (1.0 eq), 3-phenylpropanol (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. If using DCC, it should be dissolved in a small amount of anhydrous DCM and added dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting starting material.
-
Workup:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes unreacted DMAP and any remaining EDC, while the basic wash removes unreacted carboxylic acid.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure this compound analog.
Protocol 2: Mitsunobu Esterification of a Substituted Phenol with 3-Phenylpropanol
The Mitsunobu reaction is renowned for its mild conditions and, crucially, for proceeding with a complete inversion of stereochemistry at the alcohol's chiral center.[9][15] This makes it invaluable in drug development and natural product synthesis.[15] While 3-phenylpropanol is achiral, this protocol is presented to demonstrate its utility for creating analogs from various nucleophiles, such as substituted phenols, which may not be reactive under other conditions.
Materials:
-
Substituted Phenol (or other acidic nucleophile, 1.0 eq)
-
3-Phenylpropanol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq), 3-phenylpropanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (approx. 0.2 M).
-
Cool the stirred solution to 0 °C in an ice-water bath. The order of addition can be critical; typically, the alcohol, nucleophile, and phosphine are mixed first.[11]
-
Reagent Addition: Add the DIAD (1.5 eq) dropwise to the cooled solution over 10-15 minutes. An exothermic reaction is often observed, and the solution may turn from colorless to a yellow/orange hue.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
Isolation:
-
Remove the solvent under reduced pressure.
-
The primary challenge in a Mitsunobu workup is the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.
-
One common method is to directly load the crude residue onto a silica gel column for purification.
-
Alternatively, the crude material can be dissolved in a minimal amount of DCM and precipitated with a large volume of cold diethyl ether or hexanes, which can cause some of the TPPO to crash out. Filter and concentrate the filtrate before chromatography.
-
-
Purification: Purify the crude product by flash column chromatography. The non-polar byproducts (TPPO and hydrazine) often require a relatively non-polar eluent system for effective separation from the desired ester.
Product Characterization & Representative Data
The synthesized analogs should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm their structure and purity.
| Analog | Starting Materials | Method | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) Highlights |
| This compound | Benzoic acid, 3-Phenylpropanol | Steglich | 91% | 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 7.25 (m, 5H), 4.35 (t, 2H) , 2.80 (t, 2H) , 2.15 (m, 2H) |
| 3-Phenylpropyl 4-nitrobenzoate | 4-Nitrobenzoic acid, 3-Phenylpropanol | Steglich | 85% | 8.25 (d, 2H), 8.15 (d, 2H), 7.25 (m, 5H), 4.40 (t, 2H) , 2.82 (t, 2H) , 2.18 (m, 2H) |
| 4-Methoxyphenyl 3-phenylpropanoate | 3-Phenylpropanoic acid, 4-Methoxyphenol | Mitsunobu | 78% | 7.30 (m, 5H), 7.00 (d, 2H), 6.88 (d, 2H), 3.79 (s, 3H), 3.05 (t, 2H) , 2.85 (t, 2H) |
Note: NMR data is representative and should be confirmed experimentally.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield (Steglich) | 1. Inactive EDC/DCC (hydrolyzed).2. Wet solvent or reagents.3. Insufficient DMAP. | 1. Use fresh EDC·HCl from a sealed container.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use the full catalytic amount (0.1 eq) of DMAP. |
| Low or No Yield (Mitsunobu) | 1. Nucleophile is not acidic enough (pKa > 15).2. Reagents (DEAD/DIAD) have decomposed.3. Steric hindrance around the alcohol. | 1. The Mitsunobu reaction works best for pronucleophiles with a pKa similar to or lower than that of carboxylic acids.[10]2. Use fresh azodicarboxylate.3. Consider a different method like Yamaguchi esterification. |
| Difficult Purification (Steglich) | Dicyclohexylurea (DCU) is soluble in the product mixture. | 1. After concentrating the reaction, add diethyl ether to precipitate the DCU, then filter.2. Switch to EDC, as its urea byproduct is water-soluble and easily removed during the aqueous workup. |
| Difficult Purification (Mitsunobu) | Triphenylphosphine oxide (TPPO) co-elutes with the product. | 1. Optimize chromatography conditions, sometimes using a DCM/Methanol system can improve separation.2. Use polymer-supported PPh₃ or alternative phosphines designed for easier removal. |
Advanced & Green Synthetic Approaches
For industrial applications, classic stoichiometric reactions are being replaced by more sustainable catalytic processes. A notable example is the one-pot synthesis of this compound from cinnamyl alcohol and benzoic anhydride.[16] This process uses a multifunctional catalyst (e.g., Pd-DTP@ZIF-8) that facilitates both the initial transesterification and a subsequent in-situ hydrogenation of the cinnamyl intermediate.[1][16] Such cascade reactions represent a greener, more atom-economical approach to synthesis.[16]
Diagram: One-Pot Catalytic Cascade
Caption: One-pot synthesis from cinnamyl alcohol.
Conclusion
The synthesis of this compound analogs is readily achievable through a variety of established methods. The choice of protocol is a critical decision that should be guided by the specific characteristics of the starting materials and the desired outcome. For general-purpose analog synthesis from available carboxylic acids and alcohols, the Steglich esterification offers a robust and mild solution. When stereochemical inversion or the use of sensitive substrates is paramount, the Mitsunobu reaction is the method of choice, despite its purification challenges. By understanding the mechanisms, advantages, and limitations of each approach, researchers can efficiently and effectively construct libraries of these valuable compounds for further investigation in drug discovery and materials science.
References
- 1. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 2. WO2016049479A1 - Monobenzoate analogs useful as plasticizers in plastisol compositions - Google Patents [patents.google.com]
- 3. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. kazujuku.com [kazujuku.com]
- 14. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
Enzymatic Synthesis of 3-Phenylpropyl Benzoate: An Application Protocol
Abstract
This application note provides a comprehensive guide for the enzymatic synthesis of 3-phenylpropyl benzoate, a valuable aromatic ester used in fragrance, cosmetic, and polymer industries. Leveraging the high selectivity and mild reaction conditions of biocatalysis, this protocol focuses on the use of Novozym® 435, a commercially available immobilized lipase B from Candida antarctica (CALB), to achieve efficient esterification. Detailed step-by-step procedures for direct esterification and acylation with benzoic anhydride are presented, along with critical parameters for reaction optimization, product analysis, and catalyst reusability. This guide is intended for researchers and process chemists seeking to develop sustainable and effective methods for specialty ester production.
Introduction
This compound (3-PPB) is an aromatic ester recognized for its pleasant, balsamic, and floral scent, making it a key component in fine fragrances and personal care products.[1] Beyond its olfactory properties, 3-PPB has emerged as a high-performance, non-phthalate plasticizer, offering a favorable health and safety profile for use in polymers, coatings, and adhesives.[2]
Traditional chemical synthesis of esters often involves harsh conditions, such as high temperatures and strong acid catalysts, leading to byproduct formation and environmental concerns. In contrast, enzymatic synthesis offers a compelling green chemistry alternative. Lipases (triacylglycerol hydrolases, EC 3.1.1.3), when used in non-aqueous media, can efficiently catalyze esterification reactions with high chemo-, regio-, and stereoselectivity under mild conditions.[3][4]
Among the commercially available biocatalysts, Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is exceptionally robust and versatile, demonstrating high activity and stability in organic solvents, making it ideal for ester synthesis.[5] This document provides detailed protocols for the synthesis of 3-PPB using Novozym® 435, addressing key experimental variables to empower researchers in drug development and materials science to achieve high-yield, high-purity production.
Principle of the Reaction: Lipase-Catalyzed Esterification
Lipases catalyze esterification via a two-step "Ping-Pong" mechanism involving the formation of a covalent acyl-enzyme intermediate. The catalytic triad (typically Ser-His-Asp) within the enzyme's active site is central to this process.[6]
-
Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (or acyl donor), forming a tetrahedral intermediate. This intermediate then collapses, releasing water (or an alcohol in transesterification) and forming a stable acyl-enzyme complex.
-
Deacylation: The alcohol substrate (3-phenylpropanol) enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the final ester product (this compound) and regenerating the free enzyme for the next catalytic cycle.
Using an organic solvent as the reaction medium shifts the thermodynamic equilibrium towards synthesis by minimizing the concentration of water, which would otherwise promote the reverse hydrolytic reaction.[7]
Caption: Generalized "Ping-Pong" mechanism for lipase-catalyzed esterification.
Materials and Methods
Reagents and Equipment
-
Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)
-
Substrates:
-
3-Phenylpropanol (≥99%)
-
Benzoic Acid (≥99.5%)
-
Alternative Acyl Donor: Benzoic Anhydride (≥98%)
-
-
Solvents (Anhydrous):
-
n-Heptane or Isooctane (recommended, non-polar)
-
tert-Butanol or Cyclohexane (alternative)
-
-
Other Materials:
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Orbital shaking incubator or magnetic stirrer with heating
-
Reaction vials (e.g., 20 mL screw-cap scintillation vials)
-
Rotary evaporator
-
Analytical balance
-
Filtration apparatus
-
Analytical instrumentation: HPLC or GC-MS system
-
Experimental Protocols
Protocol 1: Direct Esterification with Benzoic Acid
This protocol describes the direct reaction between 3-phenylpropanol and benzoic acid. The removal of water is critical for achieving high conversion.
Step-by-Step Procedure:
-
Reactant Preparation: In a 20 mL screw-cap vial, combine 3-phenylpropanol (e.g., 1 mmol, 136.2 mg) and benzoic acid (e.g., 1.2 mmol, 146.5 mg).
-
Rationale: A slight excess of the acid can help drive the reaction equilibrium towards the product. The optimal molar ratio should be determined empirically (see Section 5).
-
-
Solvent Addition: Add 5 mL of anhydrous n-heptane to the vial.
-
Rationale: n-Heptane is a non-polar solvent that solubilizes the reactants well while maintaining high enzyme activity.[8]
-
-
Water Removal: Add approximately 0.5 g of activated 3Å molecular sieves.
-
Rationale: Molecular sieves act as a water scavenger, sequestering the water produced during esterification and preventing the reverse hydrolysis reaction, thereby increasing the final ester yield.[9]
-
-
Enzyme Addition: Add Novozym® 435 (e.g., 50 mg, ~10% by weight of substrates).
-
Rationale: Enzyme loading is a key parameter. 5-10% (w/w) is a common starting point for batch reactions.[10]
-
-
Reaction Incubation: Securely cap the vial and place it in an orbital shaker set to 200-250 rpm and 50-60 °C.
-
Rationale: CALB is a thermostable lipase.[11] Temperatures between 50-60 °C typically provide a good balance of increased reaction rate without significant thermal denaturation over a 24-48 hour period. Agitation is crucial to minimize external mass transfer limitations.
-
-
Reaction Monitoring: Periodically (e.g., at 2, 4, 8, 24 hours), pause agitation, allow the enzyme to settle, and carefully withdraw a small aliquot (~10 µL) of the supernatant for analysis by HPLC or GC to determine the conversion rate.
-
Work-up and Purification: a. Once the reaction reaches equilibrium (or the desired conversion), cool the mixture to room temperature. b. Remove the Novozym® 435 beads by filtration. The enzyme can be washed and stored for reuse (see Section 5.5). c. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 10 mL) to remove unreacted benzoic acid, followed by brine (1 x 10 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound. e. If necessary, purify the product further using silica gel column chromatography.
Protocol 2: Acylation with Benzoic Anhydride
Using benzoic anhydride as the acyl donor circumvents the production of water, often leading to faster reaction rates and higher conversions. The byproduct is benzoic acid, which can be easily removed.
Step-by-Step Procedure:
-
Reactant Preparation: In a 20 mL vial, combine 3-phenylpropanol (e.g., 1 mmol, 136.2 mg) and benzoic anhydride (e.g., 1 mmol, 226.2 mg) in a 1:1 molar ratio.
-
Solvent & Enzyme Addition: Add 5 mL of anhydrous n-heptane and Novozym® 435 (e.g., 50 mg).
-
Reaction & Monitoring: Incubate the reaction at 50-60 °C with shaking, monitoring progress as described in Protocol 1.
-
Work-up and Purification: Follow the work-up procedure from Protocol 1 (Step 7). The NaHCO₃ wash is still required to remove the benzoic acid byproduct.
Process Optimization and Discussion
Achieving optimal yield and efficiency requires careful consideration of several parameters.
| Parameter | Range / Options | Rationale & Impact on Synthesis |
| Enzyme | Novozym® 435, Lipozyme® RM IM | Novozym® 435 (CALB) is highly active and thermostable for this type of esterification.[5] Other lipases may show different substrate specificities and should be screened for comparison. |
| Molar Ratio | 1:1 to 1:5 (Alcohol:Acid) | An excess of one substrate can shift the equilibrium. For direct esterification, an excess of the acid is common. For acylation with anhydride, a 1:1 ratio is often sufficient.[10] |
| Temperature | 40 - 70 °C | Higher temperatures increase the reaction rate but can also accelerate enzyme deactivation. The optimal temperature is a trade-off between activity and stability. 50-60 °C is a typical starting range for Novozym® 435.[12] |
| Solvent | Heptane, Isooctane, Toluene, Cyclohexane | Non-polar, hydrophobic solvents (e.g., heptane, isooctane) are generally preferred as they do not strip the essential water layer from the enzyme, thus maintaining its catalytic conformation and activity.[8] |
| Enzyme Loading | 1 - 15% (w/w of substrates) | Higher loading increases the reaction rate but also the cost. The optimal loading depends on the desired reaction time and economic feasibility.[10] |
Enzyme Reusability
A major advantage of using an immobilized enzyme like Novozym® 435 is its potential for reuse, which significantly improves process economics.[1][13]
Recycling Protocol:
-
After the reaction, recover the enzyme beads by simple filtration.
-
Wash the beads with a suitable solvent (e.g., n-hexane or isopropanol, 2-3 times the reaction volume) to remove any adsorbed substrates and products.[14]
-
Dry the enzyme under vacuum at a mild temperature (e.g., 40 °C) or in a desiccator overnight.[15]
-
The dried enzyme is ready for use in a subsequent batch. The stability of Novozym® 435 is generally high, with many studies reporting retention of over 90% of its initial activity after 10 or more cycles.[14][16]
Characterization and Analysis
Reaction Monitoring and Product Quantification
Progress can be monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Sample HPLC Method: [17]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water gradient.
-
Detection: UV at 230 nm or 254 nm.
-
Quantification: Calculate conversion and yield based on the disappearance of reactants and the appearance of the product peak, using calibration curves with authentic standards.
-
Product Identification
The identity and purity of the final this compound product should be confirmed using standard analytical techniques.
-
GC-MS: Provides the molecular weight (m/z) and a characteristic fragmentation pattern. The molecular ion [M]+ for C₁₆H₁₆O₂ is 240.12 g/mol .[18]
-
¹H and ¹³C NMR: Confirms the chemical structure by showing characteristic shifts and coupling constants for the aromatic and aliphatic protons and carbons.[19][20]
Caption: Overall workflow for the enzymatic synthesis of this compound.
References
- 1. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-Catalyzed Esterification | Semantic Scholar [semanticscholar.org]
- 4. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Lipase B from Candida antarctica [life.nthu.edu.tw]
- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
role of 3-Phenylpropyl benzoate in studying esterification catalysts
Application Notes & Protocols
Topic: The Role of 3-Phenylpropyl Benzoate in Studying Esterification Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound as a Model Substrate for Catalyst Evaluation
This compound (3-PPB) is a valuable ester compound, not only for its applications in the fragrance and polymer industries but also as a crucial model substrate in the field of catalysis research.[1] Its well-defined chemical structure allows for unambiguous analysis of reaction outcomes, making it an ideal candidate for assessing the efficacy, selectivity, and overall performance of novel esterification catalysts.[1] The synthesis of 3-PPB typically involves the esterification of 3-phenylpropanol with benzoic acid or its derivatives, a reaction that is often sluggish and requires catalytic activation. This provides a robust platform for comparing a wide array of catalytic systems, from traditional acid catalysts to advanced nanomaterials and biocatalysts.
These application notes provide a comprehensive guide for researchers on utilizing the synthesis of this compound as a model reaction for the evaluation and optimization of esterification catalysts. Detailed protocols for catalyst screening, reaction monitoring, and product analysis are presented, underpinned by insights into the mechanistic considerations that inform experimental design.
Catalytic Systems for this compound Synthesis: A Comparative Overview
The choice of catalyst is paramount in achieving efficient and selective synthesis of this compound. Various classes of catalysts have been successfully employed, each with distinct advantages and mechanistic pathways.
-
Homogeneous Catalysts: Traditional mineral acids (e.g., sulfuric acid) and organic acids (e.g., p-toluenesulfonic acid) can effectively catalyze the esterification.[2][3] However, their corrosive nature and the challenges associated with their separation from the reaction mixture limit their application, particularly in green chemistry contexts.
-
Heterogeneous Catalysts: These are favored in many industrial processes due to their ease of separation and potential for recyclability.[1] Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), phosphoric acid-modified montmorillonite K10 clay, and zirconium-based solid acids, have demonstrated high activity.[1][4][5] Their performance is often linked to their acidic site density and structural properties.
-
Nanostructured Catalysts: Materials like Zeolitic Imidazolate Frameworks (ZIFs) and other Metal-Organic Frameworks (MOFs) have emerged as highly effective catalyst supports due to their large surface areas and tunable porosity.[1][6] These materials can be functionalized with active catalytic species to create multifunctional catalysts.
-
Multifunctional Catalysts: A notable example is the Pd-DTP@ZIF-8 catalyst, which incorporates both acidic sites (dodecatungstophosphoric acid, DTP) for esterification and metallic sites (palladium) for hydrogenation.[6][7] This allows for a one-pot synthesis of this compound from cinnamyl alcohol and benzoic anhydride, proceeding through a transesterification-hydrogenation cascade.[6][7]
-
Biocatalysts: Enzymes, such as lipases and ligases, offer high selectivity under mild reaction conditions.[8][9][10] The use of biocatalysts aligns with the principles of green chemistry by reducing energy consumption and minimizing hazardous waste.[1]
The selection of a catalyst for a specific application will depend on factors such as desired reaction rate, selectivity, cost, and sustainability considerations. The following protocols provide a framework for screening and evaluating different catalyst types using the synthesis of this compound as a benchmark reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Esterification of 3-Phenylpropanol with Benzoic Acid
This protocol outlines a general method for comparing the performance of different solid acid catalysts.
1. Reagents and Materials:
- 3-Phenylpropanol
- Benzoic acid
- Catalyst to be tested (e.g., Amberlyst 15, modified Montmorillonite K10, Zirconium-based solid acid)
- Toluene (or other suitable solvent)
- Anhydrous sodium sulfate
- Internal standard for GC analysis (e.g., dodecane)
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Heating mantle or oil bath with temperature control
- Gas chromatograph with a flame ionization detector (GC-FID)
2. Reaction Setup:
- To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (e.g., 10 mmol), 3-phenylpropanol (e.g., 12 mmol, 1.2 equivalents), and the catalyst (e.g., 5-10 wt% relative to benzoic acid).
- Add a suitable solvent such as toluene (e.g., 20 mL) to the flask.
- Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.
3. Reaction Execution and Monitoring:
- Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
- Monitor the progress of the reaction by withdrawing small aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., every hour).
- Prepare the samples for GC analysis by diluting the aliquot with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the catalyst.
- Inject the prepared sample into the GC-FID to determine the conversion of benzoic acid and the yield of this compound.
4. Work-up and Product Isolation (for preparative scale):
- Upon completion of the reaction (as determined by GC analysis), cool the mixture to room temperature.
- Separate the heterogeneous catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.
5. Data Analysis:
- Calculate the conversion of benzoic acid and the selectivity for this compound at each time point.
- Plot the concentration of reactants and products as a function of time to determine reaction kinetics.
- Compare the activity of different catalysts based on initial reaction rates, time to reach maximum conversion, and overall yield.
Protocol 2: One-Pot Synthesis of this compound using a Multifunctional Catalyst
This protocol is adapted from the synthesis using the Pd-DTP@ZIF-8 catalyst and demonstrates a cascade reaction approach.[6][7]
1. Reagents and Materials:
- Cinnamyl alcohol
- Benzoic anhydride
- Multifunctional catalyst (e.g., 5% Pd-DTP@ZIF-8)
- Toluene (solvent)
- Hydrogen gas (H₂)
- High-pressure reactor (autoclave)
- Standard laboratory glassware
- Analytical equipment (GC-MS, HPLC)
2. Reaction Procedure:
- In a high-pressure reactor, combine cinnamyl alcohol (e.g., 5 mmol), benzoic anhydride (e.g., 6 mmol), the multifunctional catalyst (e.g., 100 mg), and toluene (e.g., 20 mL).
- Seal the reactor and purge with hydrogen gas several times.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 bar).
- Heat the reaction mixture to the specified temperature (e.g., 120-140 °C) with efficient stirring.
- Maintain the reaction under these conditions for the required duration (e.g., 6-12 hours).
- Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC-MS to observe the formation of the intermediate (cinnamyl benzoate) and the final product (this compound).
3. Work-up and Analysis:
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Open the reactor and filter the reaction mixture to recover the catalyst.
- Analyze the filtrate by GC-MS and HPLC to determine the conversion and selectivity.[11]
- For product isolation, follow the work-up procedure described in Protocol 1 (steps 3-5).
Data Presentation: Catalyst Performance Comparison
The following table summarizes representative data for different catalytic systems in the synthesis of benzoate esters, illustrating the type of comparative analysis that can be performed.
| Catalyst System | Reactants | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 5% Pd-DTP@ZIF-8 | Cinnamyl Benzoate | 140 | 8 | ~98 | 93 (to 3-PPB) | [6][7] |
| Deep Eutectic Solvent | Benzoic Acid, Ethanol | 75 | - | 88.3 | - | [4] |
| Amberlyst 15 | Benzoic Acid, Ethanol | 75 | - | ~70 | - | [4] |
| Modified Montmorillonite K10 | Benzoic Acid, Methanol | Reflux | 5 | High Yields | - | [5] |
| Zr/Ti Solid Acid | Benzoic Acid, Methanol | - | - | High Activity | - | [12] |
Analytical Methods for Reaction Monitoring and Product Characterization
Accurate monitoring and characterization are essential for catalyst studies.
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a robust technique for quantifying the conversion of reactants and the formation of this compound. An internal standard method should be used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for reaction monitoring, particularly for less volatile compounds.[11] A typical mobile phase might consist of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid).[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for confirming the identity of the product and any byproducts by comparing their mass spectra with known standards or libraries.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the purified this compound.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic ester carbonyl stretch in the product, confirming the success of the esterification reaction.
Conclusion
The synthesis of this compound serves as an excellent model reaction for the comprehensive evaluation of esterification catalysts. Its well-behaved reaction chemistry and the ease of product analysis allow for the direct comparison of diverse catalytic systems under various conditions. By employing the protocols and analytical methods outlined in these application notes, researchers can effectively screen for and optimize catalysts for esterification reactions, accelerating the development of more efficient, selective, and sustainable chemical processes. The insights gained from studying this model reaction are broadly applicable to the synthesis of other valuable ester compounds in the pharmaceutical and chemical industries.
References
- 1. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 2. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijstr.org [ijstr.org]
- 6. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radical Reactions Involving 3-Phenylpropyl Benzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Reactivity of 3-Phenylpropyl Benzoate in Radical Transformations
This compound is a versatile aromatic ester that presents multiple sites for synthetic modification. While its aromatic rings are amenable to electrophilic substitution, the aliphatic propyl chain offers a rich playground for radical-mediated transformations. The strategic placement of a phenyl group makes the benzylic C-H bonds of the propyl chain particularly susceptible to radical abstraction, opening avenues for selective functionalization.[1] This guide provides an in-depth exploration of key radical reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols for its synthesis and subsequent radical functionalization. The methodologies detailed herein are designed to be self-validating systems, providing researchers with the tools to reliably generate and modify this valuable scaffold for applications in medicinal chemistry, materials science, and synthetic methodology development.
Synthesis of this compound
The preparation of this compound can be efficiently achieved through several synthetic routes. A notable one-pot synthesis involves the transesterification of cinnamyl alcohol with benzoic anhydride, followed by in-situ hydrogenation of the cinnamyl benzoate intermediate.[2] This method, often employing a multifunctional catalyst, offers high efficiency and atom economy.[2] Alternatively, a more traditional and widely accessible method is the esterification of 3-phenyl-1-propanol with benzoyl chloride or the transesterification with methyl benzoate.[3]
Protocol 1: Synthesis of this compound from 3-Phenyl-1-propanol and Benzoyl Chloride
This protocol details a standard esterification procedure.
Materials:
-
3-Phenyl-1-propanol
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 3-phenyl-1-propanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 7.30-7.15 (m, 5H), 4.35 (t, 2H), 2.80 (t, 2H), 2.10 (quint, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.6, 141.4, 132.8, 130.3, 129.5, 128.4, 128.3, 125.9, 64.9, 32.3, 30.3 |
Radical Reactions at the Benzylic Position
The benzylic C-H bonds in the 3-phenylpropyl chain are the most reactive sites for radical abstraction due to the resonance stabilization of the resulting benzylic radical.[4] This inherent reactivity can be exploited for selective functionalization.
Aerobic Oxidation to 3-Oxo-3-phenylpropyl benzoate
The benzylic position of this compound can be selectively oxidized to a ketone under aerobic conditions using N-oxyl radical catalysts.[1] This transformation proceeds through a radical mechanism involving hydrogen abstraction from the benzylic carbon.[1]
Mechanism: The reaction is typically initiated by a metal co-catalyst that facilitates the formation of the active N-oxyl radical from a pre-catalyst like N-hydroxyphthalimide (NHPI).[3][5] The N-oxyl radical then abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical. This radical reacts with molecular oxygen to form a peroxyl radical, which, through a series of steps, ultimately leads to the ketone product and regeneration of the catalyst.
Diagram of Aerobic Oxidation Mechanism:
Caption: Aerobic oxidation of this compound.
Protocol 2: NHPI-Catalyzed Aerobic Oxidation
This protocol is adapted from general procedures for the aerobic oxidation of alkylarenes catalyzed by N-hydroxyphthalimide.[3][6]
Materials:
-
This compound
-
N-Hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Acetonitrile (CH₃CN)
-
Oxygen (balloon or from air)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-hydroxyphthalimide (NHPI, 0.1 eq) and Co(OAc)₂·4H₂O (0.01 eq) to the solution.
-
Fit the flask with a condenser and an oxygen-filled balloon (or leave open to the air if a slower reaction is acceptable).
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-oxo-3-phenylpropyl benzoate.
Expected Yield: Based on similar reactions, a yield of around 78% can be anticipated.[1]
Benzylic Bromination with N-Bromosuccinimide (NBS)
A classic and highly selective method for introducing a halogen at the benzylic position is through free-radical bromination using N-bromosuccinimide (NBS).[4][7] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8][9]
Mechanism: The reaction proceeds via a radical chain mechanism. Initiation involves the homolytic cleavage of the initiator or the N-Br bond of NBS under UV irradiation to generate a bromine radical. In the propagation steps, the bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr. The HBr then reacts with NBS to generate a low concentration of molecular bromine (Br₂). The benzylic radical then reacts with this Br₂ to form the brominated product and another bromine radical, which continues the chain.
Diagram of Benzylic Bromination Mechanism:
Caption: Benzylic bromination with NBS.
Protocol 3: Benzylic Bromination of this compound
This protocol is a standard procedure for benzylic bromination.[4][7][8]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture, using a UV lamp to irradiate the flask if desired for initiation.
-
Monitor the reaction by TLC until the starting material is consumed. The solid succinimide byproduct will float to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated Na₂S₂O₃ solution to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain 3-bromo-3-phenylpropyl benzoate.
Intramolecular Radical Reactions: A Barton-Type Approach
The Barton reaction is a powerful photochemical method for the functionalization of unactivated C-H bonds.[1][10] It involves the photolysis of an alkyl nitrite to generate an alkoxy radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer to form a carbon-centered radical.[10][11] While this compound cannot directly undergo a Barton reaction, a suitable precursor, 3-phenylpropyl nitrite, can be synthesized from 3-phenyl-1-propanol.
Hypothetical Application: Barton-Type Reaction of a 3-Phenylpropyl Moiety
This section outlines a hypothetical two-step sequence to achieve a Barton-type functionalization of the 3-phenylpropyl scaffold.
Step 1: Synthesis of 3-Phenylpropyl Nitrite
Alkyl nitrites can be prepared by the reaction of the corresponding alcohol with a nitrosating agent, such as sodium nitrite in the presence of acid.[12]
Protocol 4: Synthesis of 3-Phenylpropyl Nitrite
Materials:
-
3-Phenyl-1-propanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 50% aqueous solution
-
Ice
-
Anhydrous calcium chloride (CaCl₂)
-
Dry ice/acetone cold trap
Procedure:
-
Set up a reaction flask in an ice bath. Add 3-phenyl-1-propanol to the flask.
-
In a separate beaker, prepare a saturated aqueous solution of sodium nitrite and cool it in the ice bath. Add this to the reaction flask.
-
Slowly add the 50% sulfuric acid solution dropwise to the stirred mixture while maintaining the temperature at 0 °C.
-
The volatile 3-phenylpropyl nitrite will form as a yellowish liquid.
-
Pass a stream of inert gas (e.g., nitrogen) through the reaction mixture to carry the product through a drying tube containing anhydrous CaCl₂ and into a cold trap cooled with dry ice/acetone to condense the product.
Step 2: Photolysis of 3-Phenylpropyl Nitrite (Barton Reaction)
The photolysis of the synthesized 3-phenylpropyl nitrite would generate an alkoxy radical that can abstract a hydrogen atom from the benzylic position (a 1,5-HAT).
Mechanism: Upon UV irradiation, the O-NO bond of 3-phenylpropyl nitrite undergoes homolytic cleavage to generate a 3-phenylpropyloxy radical and a nitric oxide (NO) radical. The alkoxy radical then abstracts a hydrogen atom from the benzylic carbon (δ-position) via a six-membered transition state to form a benzylic radical. This radical then recombines with the NO radical to form a nitroso compound, which typically tautomerizes to an oxime.
Diagram of Barton-Type Reaction Mechanism:
Caption: Hypothetical Barton-type reaction of 3-phenylpropyl nitrite.
Protocol 5: Photolysis of 3-Phenylpropyl Nitrite
This is a general protocol for a Barton reaction.[10][13]
Materials:
-
3-Phenylpropyl nitrite
-
Anhydrous benzene or toluene
-
Photoreactor with a high-pressure mercury lamp
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a dilute solution of 3-phenylpropyl nitrite in anhydrous benzene or toluene in the photoreactor.
-
De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Irradiate the solution with the high-pressure mercury lamp while maintaining a gentle stream of inert gas.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, turn off the lamp and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the resulting oxime.
Conclusion
The this compound scaffold is amenable to a variety of selective radical transformations, particularly at the activated benzylic position. The protocols provided herein for aerobic oxidation and benzylic bromination represent robust and reliable methods for the functionalization of this molecule. Furthermore, the outlined hypothetical Barton-type reaction sequence illustrates the potential for more complex intramolecular C-H functionalization. These application notes serve as a foundational guide for researchers to explore and exploit the rich radical chemistry of this compound in their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aerobic oxidation of N-alkylamides catalyzed by N-hydroxyphthalimide under mild conditions. Polar and enthalpic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. nbinno.com [nbinno.com]
- 9. Bromination - Benzylic Bromination [commonorganicchemistry.com]
- 10. Barton reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 3-Phenylpropyl Benzoate Synthesis
Welcome to the technical support center for the synthesis of 3-Phenylpropyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable fragrance and pharmaceutical intermediate. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section provides quick answers to common issues encountered during the synthesis and scale-up of this compound.
FAQ 1: Low Yield in Fischer Esterification
Question: We are experiencing significantly lower than expected yields when scaling up the Fischer esterification of 3-phenylpropanol and benzoic acid. What are the likely causes and how can we mitigate this?
Answer: Low yields in scaled-up Fischer esterification are a common problem, primarily due to the reversible nature of the reaction.[1][2] The equilibrium must be actively driven towards the product side, which becomes more challenging in larger reactors.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Water Removal | The equilibrium of the Fischer esterification is hindered by the presence of water, a byproduct of the reaction.[2] What works at the bench scale (e.g., a simple Dean-Stark trap) may not be efficient enough for larger volumes. | Optimize Water Removal: For larger scale reactions, consider using a more efficient azeotropic distillation setup with a suitable solvent like toluene or hexane.[1] Alternatively, the use of molecular sieves can be effective, but their capacity and regeneration need to be carefully managed at scale. |
| Insufficient Catalyst Concentration | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) concentration might be too low relative to the increased volume of reactants.[1][3] | Adjust Catalyst Loading: Re-evaluate and optimize the catalyst loading for the larger scale. A slight increase in the molar percentage of the catalyst might be necessary. However, excessive catalyst can lead to side reactions, so this should be done judiciously. |
| Poor Mixing and Mass Transfer | In larger reactors, inadequate mixing can lead to localized temperature gradients and concentration differences, preventing the reaction from going to completion.[4] | Enhance Agitation: Ensure the reactor is equipped with an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller design) to ensure homogenous mixing of the reactants and catalyst. Baffles within the reactor can also improve mixing efficiency. |
| Suboptimal Reaction Temperature | The reaction may not be reaching the optimal temperature for esterification, or there might be uneven heating in a large vessel.[4] | Monitor and Control Temperature: Use multiple temperature probes to ensure uniform heating throughout the reactor. The reaction is typically conducted under reflux conditions, so maintaining a consistent reflux rate is crucial.[5] |
Troubleshooting Guide: Unexpected Side Products
Issue: Upon scaling up, we are observing significant formation of an unknown impurity alongside our desired this compound, complicating purification.
Analysis and Solution: The formation of side products is a frequent challenge during scale-up, often due to longer reaction times or localized "hot spots" in the reactor.[4]
Common Side Reactions and Mitigation Strategies:
-
Ether Formation: At elevated temperatures and in the presence of a strong acid catalyst, 3-phenylpropanol can undergo self-condensation to form a bis(3-phenylpropyl) ether.
-
Mitigation: Carefully control the reaction temperature and avoid excessive amounts of acid catalyst. A milder catalyst or shorter reaction times may be beneficial.
-
-
Dehydration of 3-Phenylpropanol: The alcohol can dehydrate to form 3-phenylpropene, especially with strong, non-volatile acids at high temperatures.
-
Mitigation: Use a less aggressive acid catalyst or a lower reaction temperature.
-
-
Impurity from Starting Material: An impurity in the starting 3-phenylpropanol, such as benzyl alcohol, can react with benzoic acid to form benzyl benzoate.[6]
-
Mitigation: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., GC-MS, NMR) before commencing the large-scale synthesis.
-
Workflow for Impurity Identification and Removal:
Caption: Workflow for identifying and mitigating impurities.
FAQ 2: Challenges with Catalyst Selection and Separation
Question: We are considering different catalytic systems for our scale-up. What are the pros and cons of homogeneous vs. heterogeneous catalysts for this compound synthesis?
Answer: The choice of catalyst is a critical decision in scaling up, with significant implications for reaction efficiency, product purification, and overall process cost.
Comparison of Catalytic Systems:
| Catalyst Type | Advantages | Disadvantages | Scale-Up Considerations |
| Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH) | High activity and selectivity under mild conditions.[7] Well-understood reaction mechanisms.[3] | Difficult to separate from the reaction mixture, leading to potential product contamination and challenging purification.[7] Catalyst cannot be easily recycled. | Neutralization and aqueous workup are required, generating significant waste streams. Corrosion of steel reactors can be a concern with strong acids. |
| Heterogeneous Catalysts (e.g., Zeolites, MOFs, Acidic Resins) | Ease of separation from the reaction mixture by simple filtration, simplifying product purification.[7] Catalyst can be recycled, improving process economics and sustainability.[7] | May exhibit lower activity compared to homogeneous counterparts, requiring higher temperatures or longer reaction times. Potential for catalyst deactivation or leaching. | Catalyst bed reactors can be implemented for continuous processing. Catalyst lifetime and regeneration protocols need to be established. Mass transfer limitations can become more pronounced at scale. |
A notable example of a heterogeneous catalyst is a multifunctional system like Pd-DTP@ZIF-8, which can be used in a one-pot synthesis from cinnamyl alcohol and benzoic anhydride, demonstrating high conversion and selectivity.[8][9]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound, with considerations for scaling up.
Protocol 1: Fischer Esterification using Azeotropic Distillation
This protocol is suitable for moderate to large-scale synthesis and focuses on driving the reaction to completion by removing water.
Materials:
-
3-Phenylpropanol
-
Benzoic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Dean-Stark trap
-
Heating/cooling circulator
-
Separatory funnel (for workup)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the reactor with the overhead stirrer, condenser, and Dean-Stark trap. Ensure all glassware is dry.
-
Charging Reactants: To the reactor, add 3-phenylpropanol (1.0 eq), benzoic acid (1.1 eq), and toluene (approx. 2 mL per gram of 3-phenylpropanol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Scale-Up Considerations for Protocol 1:
-
Heat Transfer: Ensure the heating mantle or circulator can provide uniform heating to the larger reactor volume to maintain a steady reflux.[4]
-
Agitation: The stirring speed and impeller design are critical to prevent phase separation and ensure efficient contact between reactants and catalyst.
-
Extended Reaction Time: Be prepared for longer reaction times due to the larger volume.
Protocol 2: One-Pot Synthesis from Cinnamyl Alcohol
This advanced method involves a transesterification followed by a hydrogenation step in the same reactor, offering improved process efficiency.[8]
Caption: One-pot synthesis workflow from cinnamyl alcohol.
Note: The specific conditions for this protocol are highly dependent on the multifunctional catalyst used and require careful optimization. A catalyst such as 5% Pd-DTP@ZIF-8 has been shown to be effective.[8]
Part 3: Purification and Analysis
Troubleshooting Purification:
Issue: Difficulty in separating this compound from unreacted 3-phenylpropanol by column chromatography due to similar polarities.
Solution:
-
Optimize Solvent System: Use a non-polar solvent system for column chromatography, such as a hexane/ethyl acetate gradient, starting with a very low percentage of ethyl acetate to maximize separation.
-
Vacuum Distillation: For larger quantities, vacuum distillation is often a more practical and efficient purification method than chromatography. This compound has a high boiling point, so a good vacuum is essential.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective purification technique.[7]
Analytical Methods:
-
HPLC: A reverse-phase HPLC method can be used for purity analysis. A typical mobile phase would be a mixture of acetonitrile and water.[10]
-
GC-MS: Gas chromatography-mass spectrometry is useful for identifying volatile impurities and confirming the structure of the product.
-
NMR: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 8. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 3-Phenylpropyl Benzoate
Introduction
Welcome to the technical support guide for the purification of 3-phenylpropyl benzoate. This document is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and require robust, field-proven methods for its isolation and purification. This compound is a valuable compound, often used as a fragrance ingredient and a building block in organic synthesis.[1][2] Achieving high purity is critical for ensuring reproducible results in downstream applications and meeting regulatory standards.
This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the causality behind each experimental choice. We will address common challenges encountered during purification, from removing stubborn impurities to optimizing your chosen methodology for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound, particularly when synthesized via the common Fischer esterification route from 3-phenylpropanol and benzoic acid.[3][4]
Q1: My crude reaction mixture is acidic. How do I effectively remove the acid catalyst and unreacted benzoic acid?
A1: This is the most critical first step in your purification workflow. Both the strong acid catalyst (e.g., H₂SO₄) and unreacted benzoic acid must be removed. The most effective method is a liquid-liquid extraction using a mild aqueous base.
-
The Chemistry: You are exploiting the difference in acidity. Benzoic acid is acidic and will react with a base to form its corresponding salt, sodium benzoate. This salt is ionic and therefore highly soluble in water, while your target ester, this compound, is not.[5]
-
Recommended Procedure:
-
Dilute your crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Add the solution slowly and vent the funnel frequently, as the neutralization reaction produces carbon dioxide (CO₂) gas, which can cause a dangerous pressure buildup.
-
Shake the funnel gently at first, then more vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any minor emulsions.[6]
-
-
Expert Tip: After the base wash, you can check the pH of the aqueous layer with pH paper. A pH of 8 or higher indicates that all acidic components have been successfully neutralized and removed from the organic layer.
Q2: TLC analysis of my crude product shows multiple spots. What are they likely to be, and how do I choose the right purification method?
A2: A multi-spot TLC plate is a common scenario. Identifying the likely impurities is key to selecting an appropriate purification strategy.
-
Likely Impurities:
-
Unreacted 3-phenylpropanol: More polar than your product. Will have a lower Rf value.
-
Unreacted Benzoic Acid: Very polar. Will likely remain at the baseline (Rf ≈ 0) in many non-polar solvent systems, especially without de-spotting with a base.[7]
-
Benzyl Benzoate: A common byproduct if the 3-phenylpropanol starting material contains benzyl alcohol as an impurity.[8] This impurity is less polar than 3-phenylpropanol but may have a similar Rf to your desired product, making separation challenging.
-
High-Molecular-Weight Byproducts: May appear as streaks or spots with very low Rf values.
-
-
Choosing Your Method: The choice depends on the physical properties of your product and the nature of the impurities.
| Purification Method | When to Use | Key Considerations |
| Recrystallization | The product is a solid at room temperature and impurities have different solubility profiles. | Excellent for achieving high purity. Requires finding a suitable solvent system where the product is soluble when hot but insoluble when cold.[9] |
| Flash Column Chromatography | The product is an oil or a solid, and impurities have different polarities (different Rf values on TLC). | Highly versatile method for separating compounds with different polarities.[10][11] The difference in Rf values between your product and impurities will determine the ease of separation. |
| Distillation | The product is a liquid and has a significantly different boiling point from the impurities. | This compound has a high boiling point (~338 °C), so vacuum distillation is required to prevent thermal decomposition.[12][13] This is effective for removing less volatile impurities. |
Q3: I'm trying to purify by column chromatography. What solvent system should I use?
A3: Column chromatography on silica gel is an excellent choice for purifying this compound.[10][11] The ideal solvent system (eluent) should provide good separation between your product and impurities on a TLC plate.
-
General Approach: A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is a standard choice for esters.
-
Finding the Right Ratio:
-
Run several TLC plates of your crude mixture using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal eluent system is one that moves your desired product to an Rf value of approximately 0.3-0.4 . This provides the best resolution during the column separation.
-
-
Expert Tip: If you are having trouble separating your ester from residual benzoic acid, the acid may be streaking on the column. Adding a very small amount of triethylamine (e.g., 0.1%) to your eluent can neutralize the acidic sites on the silica gel, causing the benzoic acid to stick strongly to the column while your ester elutes cleanly.[7]
Q4: My final product is a pale yellow color. What causes this and how can I remove it?
A4: Color in the final product is often due to high-molecular-weight byproducts or "color bodies" that form from minor side reactions, especially if the reaction was heated for a prolonged period or at high temperatures.[8]
-
Decolorization during Recrystallization: If you are purifying by recrystallization, you can often remove color by adding a small amount of activated charcoal.
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat.
-
Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.
-
Allow the colorless filtrate to cool and crystallize.[9]
-
-
Separation by Chromatography: Flash chromatography is often effective at separating the desired product from colored impurities, which are typically very polar and will remain at the top of the column.
Part 2: Purification Workflow & Logic
The following diagram outlines a logical workflow for the purification of this compound post-synthesis.
Caption: Decision workflow for purifying this compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating this compound from impurities of differing polarity.
-
Slurry Preparation:
-
In a beaker, add silica gel to your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate, determined by prior TLC analysis). The consistency should be like a pourable milkshake.
-
-
Column Packing:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. This creates a free-flowing powder.
-
Carefully add your sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions in test tubes.
-
Use gentle pressure (flash chromatography) to speed up the process.
-
-
Analysis:
-
Spot each fraction on a TLC plate to determine which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is highly effective for obtaining crystalline, high-purity this compound, which is reported to be a solid.[12]
-
Solvent Selection:
-
The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
Test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, hexane, or mixed solvent systems like ethanol/water) to find the best one.[9][14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hotplate).
-
Continue adding the minimum amount of hot solvent until the solid just dissolves completely. Using too much solvent will reduce your yield.[9]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (or if you added decolorizing charcoal), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Allow the crystals to dry completely to obtain the pure this compound.
-
Part 4: Physical Properties Data
The following table summarizes key physical properties of the target compound and common starting materials, which are essential for planning purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 240.30[15] | 338[12] | 92[12] | Insoluble in water; Soluble in alcohol[12] |
| 3-Phenylpropanol | 136.19 | ~236 | -18 | Slightly soluble in water; Soluble in organic solvents |
| Benzoic Acid | 122.12 | 250 | 122 | Soluble in hot water; Soluble in organic solvents |
Part 5: References
-
ChemicalBook. (n.d.). 3PHENYLPROPYLBENZOATE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 60045-26-3. Retrieved from --INVALID-LINK--
-
Malkar, R. S., & Yadav, G. D. (2019). Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate. Inorganica Chimica Acta, 490, 282-293.
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
-
The Good Scents Company. (n.d.). 3-phenyl propyl benzoate. Retrieved from --INVALID-LINK--
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 3PHENYLPROPYLBENZOATE 60045-26-3 wiki. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from --INVALID-LINK--
-
PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Liquid Ester Compounds. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Esterification Mixtures. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (2025). This compound. Retrieved from --INVALID-LINK--
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from --INVALID-LINK--
-
Quora. (2017). What are the modifications to improve the purity of ester? Retrieved from --INVALID-LINK--
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of phenyl benzoate. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018). This compound. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from --INVALID-LINK--
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from --INVALID-LINK--
-
Regulations.gov. (n.d.). 3PP Benzoate Impurities. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate. Retrieved from --INVALID-LINK--
-
Gauth. (n.d.). Solved: Task - organic purification Phenyl benzoate (C_6H_5COOC_6H_5) is prepared by reaction of. Retrieved from --INVALID-LINK--
References
- 1. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 2. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. benchchem.com [benchchem.com]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 13. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 14. prepchem.com [prepchem.com]
- 15. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Phenylpropyl Benzoate
Welcome to the technical support center for the synthesis of 3-phenylpropyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fragrance and pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, focusing on the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Introduction to this compound Synthesis
This compound is an ester typically synthesized by reacting a benzoic acid derivative with 3-phenylpropanol. The choice of synthetic route can significantly impact the purity and yield of the final product. This guide will focus on three common esterification methods: Fischer-Speier Esterification, Schotten-Baumann Reaction, and Steglich Esterification. Each method presents a unique set of potential byproducts and challenges. Understanding these nuances is critical for efficient and effective synthesis.
Section 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While seemingly straightforward, this equilibrium-driven process can lead to incomplete conversion and the formation of specific byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of benzoic acid and 3-phenylpropanol is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, this compound, you need to address the presence of water, a byproduct of the reaction.
-
Causality: According to Le Châtelier's principle, the removal of a product will shift the equilibrium to favor the forward reaction.[2] Conversely, the presence of water will promote the reverse reaction, the hydrolysis of the ester.
-
Troubleshooting Strategies:
-
Use an excess of one reactant: The most common and cost-effective strategy is to use an excess of 3-phenylpropanol.[1] A 3- to 5-fold excess is typical.
-
Remove water: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[3] Alternatively, the use of drying agents like molecular sieves can be effective.
-
Increase catalyst concentration: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
-
Q2: I've noticed an impurity with a higher Rf than my product on the TLC plate. What could it be and how did it form?
A2: A common byproduct in the acid-catalyzed reaction of alcohols is the corresponding ether. In this case, you are likely observing the formation of di(3-phenylpropyl) ether .
-
Mechanism of Formation: Under acidic conditions, 3-phenylpropanol can be protonated to form a good leaving group (water). A second molecule of 3-phenylpropanol can then act as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether.
Figure 1. Mechanism of Di(3-phenylpropyl) Ether Formation. -
Troubleshooting Strategies:
-
Control Temperature: Higher temperatures can favor the dehydration reaction leading to ether formation. Running the reaction at the minimum effective temperature can help minimize this byproduct.
-
Use Stoichiometric Amounts: While using an excess of alcohol drives the esterification, it also increases the concentration of the nucleophile for ether formation. If ether formation is significant, consider using closer to stoichiometric amounts of the reactants and relying on efficient water removal.
-
| Compound | Typical Rf (Hexane:Ethyl Acetate 8:2) | Notes |
| Di(3-phenylpropyl) ether | High | Less polar than the ester. |
| This compound (Product) | Medium-High | Desired product. |
| 3-Phenylpropanol | Medium-Low | More polar than the ester. |
| Benzoic Acid | Low/Baseline | Very polar, may streak. |
Table 1. Typical TLC Profile for Fischer Esterification of this compound.
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzoic acid (1.0 eq), 3-phenylpropanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Add toluene as the solvent, sufficient to fill the Dean-Stark trap.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted benzoic acid. Then, wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to remove unreacted 3-phenylpropanol and any di(3-phenylpropyl) ether.
Section 2: Schotten-Baumann Reaction
The Schotten-Baumann reaction is an effective method for synthesizing esters from alcohols and acid chlorides, typically under basic conditions.[4][5] While generally high-yielding, side reactions involving the highly reactive benzoyl chloride can occur.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Schotten-Baumann reaction has a significant amount of a white precipitate that is not my product. What is it?
A1: The most common solid byproduct in a Schotten-Baumann reaction is unreacted benzoic acid , formed from the hydrolysis of benzoyl chloride.[6]
-
Mechanism of Formation: Benzoyl chloride is highly reactive and will readily react with water, which may be present in the solvent or introduced during the workup. The presence of a base, such as sodium hydroxide, will deprotonate the resulting benzoic acid to form sodium benzoate.
Figure 2. Mechanism of Benzoyl Chloride Hydrolysis. -
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize the presence of water.
-
Controlled Addition: Add the benzoyl chloride slowly to the solution of 3-phenylpropanol and base. This ensures that the alcohol has a better chance to react with the acid chloride before it is hydrolyzed.
-
Biphasic System: A common approach is to use a two-phase system (e.g., dichloromethane and water with a phase-transfer catalyst) to keep the concentration of water in the organic phase low.[7]
-
Q2: I have an additional spot on my TLC that is less polar than benzoic acid but more polar than my product. What could it be?
A2: This byproduct is likely benzoic anhydride .
-
Mechanism of Formation: Benzoic anhydride can form from the reaction of benzoyl chloride with the benzoate anion (formed from the hydrolysis of benzoyl chloride or deprotonation of benzoic acid).[8]
Figure 3. Mechanism of Benzoic Anhydride Formation. -
Troubleshooting Strategies:
-
Maintain a Low Concentration of Benzoate: This can be achieved by using a non-aqueous base like pyridine, which acts as a nucleophilic catalyst and an acid scavenger, but does not generate water.[5]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the rate of side reactions.
-
Experimental Protocol: Schotten-Baumann Reaction
-
In a round-bottom flask, dissolve 3-phenylpropanol (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with dilute HCl (to neutralize any remaining base), then with a saturated aqueous solution of sodium bicarbonate (to remove any benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Section 3: Steglich Esterification
Steglich esterification is a mild method for forming esters using a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] Its primary advantage is the mild reaction conditions, but it introduces a unique byproduct that can be challenging to remove.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my Steglich esterification, I have a white, insoluble solid that is difficult to filter. What is it and how can I get rid of it?
A1: This solid is N,N'-dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent.[10]
-
Mechanism of Formation: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester and the insoluble DCU.
Figure 4. Formation of Dicyclohexylurea (DCU). -
Troubleshooting Strategies for Removal:
-
Filtration: The primary method for removing DCU is filtration. Chilling the reaction mixture before filtration can help to maximize the precipitation of DCU.
-
Solvent Choice: DCU is poorly soluble in many organic solvents like dichloromethane and diethyl ether, which facilitates its removal by filtration.
-
Water-Soluble Carbodiimide: To avoid the issue of insoluble DCU, consider using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[11][12]
-
Q2: My Steglich esterification is giving a low yield, and I see another byproduct on the TLC. What could be the issue?
A2: A common side reaction in Steglich esterification, especially with hindered alcohols or slow reactions, is the formation of N-acyl-dicyclohexylurea .[9][13] This occurs via an intramolecular rearrangement of the O-acylisourea intermediate.
-
Mechanism of Formation: The O-acylisourea intermediate can undergo a 1,3-acyl migration to form the thermodynamically more stable but unreactive N-acylurea.
-
Troubleshooting Strategies:
-
Use of DMAP: DMAP is crucial for an efficient Steglich esterification. It acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that reacts rapidly with the alcohol, outcompeting the rearrangement to the N-acylurea.[9] Ensure that you are using a catalytic amount of fresh, high-quality DMAP.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to suppress the rearrangement.
-
Order of Addition: Adding the DCC last and slowly to the mixture of the carboxylic acid, alcohol, and DMAP can help to ensure that the O-acylisourea intermediate is quickly trapped by the alcohol.
-
Experimental Protocol: Steglich Esterification
-
To a round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), 3-phenylpropanol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. A white precipitate of DCU will form.
-
Workup: Cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite, washing with cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove DMAP), saturated aqueous sodium bicarbonate (to remove any unreacted benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to remove any residual DCU or N-acylurea.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 12. reddit.com [reddit.com]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 3-Phenylpropyl Benzoate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 3-Phenylpropyl benzoate. It offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and success of your stability studies.
Core Concepts: Understanding Degradation Pathways
Q1: What are the primary degradation pathways for this compound under stress conditions?
This compound, an aromatic ester, is susceptible to degradation through several key chemical pathways. Understanding these is crucial for designing robust stability studies and interpreting results. The principal mechanisms include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: As an ester, this compound is prone to hydrolysis, a reaction with water that cleaves the ester bond. This reaction is catalyzed by both acids and bases.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., HCl), the ester linkage is protonated, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH), hydroxide ions directly attack the carbonyl carbon, leading to a more rapid and generally irreversible cleavage.[1]
-
Primary Products: In both cases, the primary degradation products are 3-Phenylpropanol and Benzoic Acid .[3]
-
-
Oxidation: The molecule possesses sites vulnerable to oxidation, particularly the C-H bonds adjacent to the phenyl group (benzylic position) in the propyl chain.[3]
-
Mechanism: Reaction with oxidative agents (e.g., hydrogen peroxide) can proceed via a radical mechanism. This can lead to the abstraction of a hydrogen atom from the benzylic carbon, potentially forming a ketone.[3]
-
Potential Products: The primary oxidative degradant is the corresponding ketone, though further oxidation can lead to ring-opening or other secondary products.
-
-
Photolysis: Exposure to ultraviolet (UV) light can impart sufficient energy to induce photochemical degradation.[3]
-
Mechanism: Absorption of UV photons can excite the molecule to a higher energy state, leading to bond cleavage (photodissociation). This can generate radical intermediates, which may then react further.[3][4] The aromatic rings are the primary chromophores responsible for absorbing UV light.
-
Potential Products: Photolytic degradation can be complex, potentially yielding a mixture of products including radicals, photoenols, and hydroxylated compounds.[3]
-
-
Thermal Degradation: While generally stable at ambient temperatures, high temperatures can provide the energy needed to initiate decomposition.[5] The ester linkage is often the most thermally labile bond.
Caption: Primary degradation pathways for this compound.
Experimental Design: Forced Degradation Protocol
Q2: How should a forced degradation study for this compound be designed according to ICH guidelines?
Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products and establish the intrinsic stability of a molecule.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating. Over-stressing the molecule should be avoided as it can lead to degradation profiles not representative of real storage conditions.[6]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 60-80°C for several hours to days | To assess susceptibility to acidic environments.[7] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temp or heat at 40-60°C for several hours | To assess susceptibility to alkaline environments; often faster than acid hydrolysis.[7] |
| Oxidation | 3% to 30% H₂O₂ | Room temperature for up to 24 hours | To evaluate sensitivity to oxidative stress.[8] |
| Thermal | Dry Heat | 80-100°C or higher | To determine the impact of high-temperature excursions during manufacturing or transport.[5] |
| Photostability | ICH-specified light source (e.g., Xenon lamp) | Overall illumination of ≥1.2 million lux hours and ≥200 W·h/m² | To assess degradation upon exposure to light.[3][4] |
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix equal volumes of the stock solution with the chosen acid/base (e.g., 1 mL stock + 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M). Place the samples in a controlled temperature bath.
-
Oxidation: Mix the stock solution with hydrogen peroxide. The reaction is typically performed at room temperature and protected from light.
-
Thermal: Transfer the solid API or a solution in a sealed vial into a calibrated oven.
-
Photolytic: Expose the API (as solid and in solution) in a photostability chamber alongside a dark control.
-
-
Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching:
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively, before dilution.
-
For oxidative samples, the reaction can be quenched by dilution.
-
-
Sample Analysis: Dilute the stressed samples to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating method.
-
Data Evaluation: Calculate the percentage of degradation, check for peak purity of the parent compound, and assess the mass balance.
Caption: Workflow for a forced degradation study.
Analytical Strategy & Troubleshooting
Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its degradants?
A multi-faceted analytical approach is required for comprehensive stability analysis.
-
Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for stability studies.
-
Why it's suitable: RP-HPLC provides excellent resolution for separating the nonpolar parent compound from its more polar degradation products (like benzoic acid and 3-phenylpropanol).[9] A UV detector is effective as all relevant compounds contain chromophores.
-
Starting Method: A good starting point for method development is a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% phosphoric or formic acid).[3][9]
-
-
Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products.[10]
-
Why it's suitable: LC-MS provides the molecular weight of the degradants, which is critical for structural elucidation. Tandem MS (MS/MS) can further provide fragmentation data to confirm the proposed structures.[11]
-
-
Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS):
-
Why it's suitable: GC-MS can be useful for identifying and quantifying volatile or semi-volatile degradants that may not be amenable to HPLC analysis.[12]
-
Q4: I'm seeing unexpected peaks in my chromatogram. How do I troubleshoot?
-
Identify the Source: First, determine if the peak is present in the control (unstressed) sample, the placebo/blank (stressed without API), or only in the stressed API sample. This isolates the origin to the API, excipients, or the system itself.
-
Check for System Contamination: Inject a blank solvent run. Peaks here point to mobile phase contamination, carryover from previous injections, or system bleed.
-
Evaluate Excipient Degradation: If working with a formulated product, analyze a stressed placebo. Peaks present here are from excipients and not the API.
-
Consider Secondary Degradation: If the new peak appears late in the study and a primary degradant peak decreases, it may be a secondary degradant (a product of the degradation of a primary degradant).
-
Use Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound. A non-homogenous peak indicates a co-eluting impurity.
Q5: My mass balance is poor (significantly less than 100%). What does this indicate?
Poor mass balance suggests that not all components are being accounted for by the primary analytical method.
-
Potential Cause 1: Non-Chromophoric Degradants: A degradation product may lack a UV chromophore and will be invisible to a UV detector.
-
Solution: Re-analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with MS.
-
-
Potential Cause 2: Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or are not retained on the HPLC column.
-
Solution: Analyze the headspace of the stressed sample using GC-MS to check for volatile products.
-
-
Potential Cause 3: Highly Retained Degradants: Some degradation products may be adsorbing irreversibly to the HPLC column and not eluting.
-
Solution: Implement a harsh column wash step at the end of the gradient and analyze the wash for any eluted compounds. Check for a drifting baseline in subsequent runs, which can indicate slow elution of retained components.
-
Frequently Asked Questions (FAQs)
-
Q6: What are the expected primary degradation products of this compound? The most common and expected degradation products result from hydrolysis of the ester bond, yielding 3-Phenylpropanol and Benzoic Acid .[3] Under oxidative stress, ketone formation on the propyl chain is also possible.[3]
-
Q7: Is this compound particularly sensitive to light? The molecule contains two aromatic rings, which are strong chromophores that absorb UV light. This makes photolytic degradation a significant possibility.[3] A comprehensive photostability study as per ICH Q1B guidelines is essential to determine its light sensitivity. A dark control must always be run in parallel to differentiate between photolytic and thermal degradation.
-
Q8: How can I prevent the degradation of this compound in stock solutions for experiments? To minimize degradation, especially hydrolysis, follow these best practices:[13]
-
Solvent Choice: Prepare stock solutions in high-purity, anhydrous aprotic solvents like acetonitrile or DMSO.
-
Storage: Store solutions at low temperatures (-20°C or -80°C) in tightly sealed vials to prevent solvent evaporation and moisture ingress.
-
Avoid Aqueous Buffers for Storage: Do not store the compound in aqueous buffers for extended periods. If an experiment requires a buffer, prepare the solution fresh from the organic stock just before use. If short-term storage in a buffer is unavoidable, a slightly acidic pH (around 4-6) is preferable to minimize base-catalyzed hydrolysis.[13]
-
Aliquoting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
References
- 1. Sample Resume : Hydrolysis Of Phenyl Benzoate - 2024 Words | Bartleby [bartleby.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. iajps.com [iajps.com]
- 11. biomedres.us [biomedres.us]
- 12. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Esterification of 3-Phenylpropanol
Welcome to the technical support center for the esterification of 3-phenylpropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. Here, we will dissect potential side reactions, troubleshoot common experimental issues, and provide evidence-based protocols to enhance your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the esterification of 3-phenylpropanol, with a focus on identifying and mitigating side reactions.
Issue 1: Low Yield of the Desired Ester
Question: I am performing a Fischer esterification of 3-phenylpropanol with acetic acid using a sulfuric acid catalyst, but my yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are often due to the reversible nature of the reaction and the occurrence of side reactions.[1][2] Here are the primary factors to consider:
-
Incomplete Reaction/Equilibrium: Fischer esterification is an equilibrium-controlled process.[1][3][4] To drive the reaction towards the product, you must shift the equilibrium.
-
Solution:
-
Use an Excess of a Reactant: Employing an excess of either 3-phenylpropanol or the carboxylic acid can push the equilibrium towards the ester.[1][4] Using the less expensive reagent in excess is a common strategy.
-
Water Removal: Water is a byproduct of the reaction. Its presence can hydrolyze the ester back to the starting materials.[1] Continuous removal of water using a Dean-Stark apparatus or by adding a drying agent like molecular sieves will significantly improve the yield.[1][3]
-
-
-
Side Reaction - Dehydration of 3-Phenylpropanol: Under strong acid catalysis and heat, 3-phenylpropanol can undergo dehydration to form 3-phenyl-1-propene and its isomers.[5][6][7][8] This is a significant pathway for yield loss.
-
Solution:
-
Milder Conditions: Use the minimum effective temperature and catalyst concentration. While primary alcohols are less prone to dehydration than secondary or tertiary alcohols, harsh conditions can still promote this side reaction.[5][6][9]
-
Alternative Catalysts: Consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH) or a Lewis acid.[3][10]
-
-
-
Side Reaction - Ether Formation: In the presence of a strong acid, two molecules of 3-phenylpropanol can undergo intermolecular dehydration to form di(3-phenylpropyl) ether. This is more prevalent at higher temperatures.
-
Solution:
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating.[1]
-
Stoichiometry: Ensure the carboxylic acid is present in a sufficient amount to compete with the self-condensation of the alcohol.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low ester yield.
Issue 2: Presence of Impurities in the Final Product
Question: After purification, my NMR spectrum of 3-phenylpropyl acetate shows unexpected peaks. What are the likely impurities and how can I avoid them?
Answer:
The presence of impurities is often a direct result of the side reactions discussed above.
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, some 3-phenylpropanol and carboxylic acid may remain.
-
Identification: 3-phenylpropanol will show a characteristic broad -OH peak in the ¹H NMR and IR spectra. The carboxylic acid will have a very broad -OH stretch in the IR and a downfield proton signal in the ¹H NMR.
-
Removal: A standard aqueous workup is crucial. Washing the organic layer with a saturated sodium bicarbonate solution will remove the acidic catalyst and any unreacted carboxylic acid.[11] A subsequent water wash will remove any remaining water-soluble impurities.
-
-
Dehydration Products: 3-phenyl-1-propene and its isomers (allylbenzene and propenylbenzene) are common impurities if the reaction conditions are too harsh.[8][12]
-
Identification: These alkene impurities will show characteristic vinylic proton signals in the ¹H NMR spectrum (typically between 5-7 ppm).
-
Prevention: As mentioned, use milder reaction conditions. If these impurities have already formed, careful fractional distillation or column chromatography may be necessary for their removal, although their boiling points can be close to the starting alcohol.
-
-
Di(3-phenylpropyl) ether: This ether byproduct can form at high temperatures.
-
Identification: The ether will have a higher boiling point than the desired ester and can be identified by the absence of a carbonyl peak in the IR spectrum and characteristic methylene signals in the ¹H NMR.
-
Prevention and Removal: Strict temperature control is the best preventative measure. Purification can be achieved through vacuum distillation, as the ether is typically less volatile than the ester.
-
Table 1: Common Impurities and Identification
| Impurity | Identification Method | Key Spectral Features | Prevention/Removal |
| Unreacted 3-phenylpropanol | ¹H NMR, IR | Broad -OH peak | Drive reaction to completion; aqueous wash |
| Unreacted Carboxylic Acid | ¹H NMR, IR | Very broad -OH peak, downfield proton | Aqueous wash with NaHCO₃ |
| 3-Phenyl-1-propene | ¹H NMR | Vinylic proton signals (5-7 ppm) | Milder reaction conditions; distillation/chromatography |
| Di(3-phenylpropyl) ether | IR, ¹H NMR | Absence of C=O stretch; characteristic CH₂-O signals | Strict temperature control; vacuum distillation |
Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of 3-phenylpropanol?
The "best" method depends on the scale of the reaction and the sensitivity of your substrates.
-
Fischer-Speier Esterification: This is the most common and cost-effective method for simple esters. It involves heating the alcohol and carboxylic acid with a strong acid catalyst.[3][10] Its main drawback is the reversibility and the potential for acid-catalyzed side reactions.
-
Acylation with Acid Chlorides or Anhydrides: Reacting 3-phenylpropanol with an acyl chloride or acetic anhydride is a much faster and generally irreversible method that often proceeds at lower temperatures.[13] This avoids the need for water removal. However, these reagents are more expensive and can be moisture-sensitive.[10] The reaction with an acyl chloride also produces HCl, which must be neutralized, typically with a base like pyridine.
Q2: Can I perform the esterification without a solvent?
Yes, particularly in Fischer esterification, if one of the reactants (usually the alcohol) is a liquid and used in large excess, it can serve as the solvent.[10] This can be an effective way to drive the equilibrium.
Q3: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[1][11] Spot the reaction mixture alongside the starting materials (3-phenylpropanol and the carboxylic acid). The formation of the less polar ester product will be indicated by a new spot with a higher Rf value than the alcohol and acid. The reaction is considered complete when the starting material spot is no longer visible.
Q4: Are there any "green" or milder alternatives for catalysis?
Yes, research is ongoing into more environmentally friendly catalysts. Some alternatives include:
-
Solid Acid Catalysts: Zeolites, ion-exchange resins, and supported acids can be used.[14] These have the advantage of being easily filtered out of the reaction mixture, simplifying purification.
-
Enzymatic Catalysis: Lipases can be used to catalyze esterification under very mild conditions. This is particularly useful for sensitive substrates but can be slower and more expensive.
Key Reaction Mechanisms
Understanding the underlying mechanisms is crucial for troubleshooting.
Fischer Esterification Mechanism
The reaction proceeds via a series of proton transfer, nucleophilic attack, and elimination steps.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 7. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 8. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. youtube.com [youtube.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 3-Phenylpropyl Benzoate Synthesis
Welcome to the technical support guide for the synthesis of 3-phenylpropyl benzoate. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, during this esterification. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A: The most prevalent laboratory methods involve the esterification of 3-phenyl-1-propanol with a benzoic acid derivative. Key methods include:
-
Fischer-Speier Esterification: Reacting 3-phenyl-1-propanol with benzoic acid using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a classic, cost-effective method, but it is an equilibrium-limited reaction.[1][2]
-
Acyl Chloride Method: Reacting 3-phenyl-1-propanol with benzoyl chloride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[3][4] This method is generally faster and not reversible but requires careful handling of the moisture-sensitive benzoyl chloride.
-
Steglich Esterification: A mild method using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, 4-dimethylaminopyridine (DMAP), to form the ester at room temperature.[5][6][7] This is ideal for sensitive substrates but involves more complex reagents and purification challenges.[8][9]
Q2: My reaction has stopped, but TLC analysis shows a lot of unreacted 3-phenyl-1-propanol. What's the primary cause? A: If you are using Fischer esterification, this is a classic sign of the reaction reaching equilibrium.[10][11] The forward reaction (esterification) and reverse reaction (hydrolysis) are occurring at the same rate. To improve the yield, you must shift the equilibrium toward the products.[2][12]
Q3: What are those stubborn, non-polar spots on my TLC plate that are difficult to separate from my product? A: These could be several byproducts depending on your reaction conditions. In Fischer esterification at high temperatures, you might be forming 3-phenylpropyl ether from the acid-catalyzed dehydration of two alcohol molecules. In Steglich esterification, a common byproduct is N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[5][7]
Q4: I used benzoyl chloride, but my yield is still low and I see benzoic acid in my workup. What happened? A: Benzoyl chloride is highly reactive and moisture-sensitive.[4] If your glassware, solvent, or 3-phenyl-1-propanol starting material contained even trace amounts of water, the benzoyl chloride will preferentially hydrolyze to form benzoic acid, consuming your reagent and reducing the yield of the desired ester.
In-Depth Troubleshooting Guides
Guide 1: Low Conversion of Starting Materials (Equilibrium & Catalyst Issues)
This is the most common failure mode, particularly for Fischer esterification.
Question: My Fischer esterification has refluxed for hours, but my yield is stuck below 60%. How do I push the reaction to completion?
Causality: Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[1][13] Carboxylic Acid + Alcohol ⇌ Ester + Water According to Le Châtelier's principle, the accumulation of water in the reaction mixture will drive the reaction backward, hydrolyzing the ester and preventing full conversion of the starting materials.[10][11] Catalyst deactivation can also stall the reaction.
Solutions:
-
Water Removal (Active Intervention):
-
Method: The most effective technique is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[1][12][14] As the mixture refluxes, the water-solvent azeotrope distills into the trap, the denser water separates and is collected, and the solvent returns to the flask. This continuous removal of water relentlessly shifts the equilibrium to the product side.[12]
-
Insight: Using toluene as the solvent allows for a reaction temperature of ~110 °C, which provides a good balance between reaction rate and preventing side reactions like alcohol dehydration.
-
-
Use of Excess Reagent (Passive Intervention):
-
Method: Use a large excess (3-10 equivalents) of one of the starting materials.[12] Since 3-phenyl-1-propanol is typically more valuable than benzoic acid, it is more economical to use an excess of benzoic acid. However, this will require a more rigorous basic wash during workup to remove the unreacted acid.
-
Insight: While simple, this method can complicate purification. It is often a less elegant solution than active water removal.
-
-
Catalyst Check:
-
Method: Ensure your acid catalyst (e.g., concentrated H₂SO₄ or solid p-TsOH) is fresh and active. Strong acids are hygroscopic and can absorb atmospheric moisture, reducing their catalytic activity. Use 1-5 mol% of the catalyst relative to the limiting reagent.[12]
-
Insight: Adding too much acid catalyst can promote side reactions, especially the formation of ethers at high temperatures.
-
Guide 2: Formation of Key Byproducts & Purification Challenges
Low yield is often not just about low conversion, but also the formation of difficult-to-remove impurities.
Question: My crude ¹H NMR shows my product, but also significant impurities. How do I identify and prevent them?
Causality: The specific byproducts are highly dependent on the chosen synthesis route. Each method has a characteristic impurity profile.
Common Byproducts and Mitigation Strategies
| Synthesis Method | Common Byproduct(s) | Formation Mechanism | Prevention & Removal Strategy |
| Fischer Esterification | Bis(3-phenylpropyl) ether | Acid-catalyzed dehydration of two molecules of 3-phenyl-1-propanol at high temperatures. | Prevention: Maintain the lowest effective reflux temperature. Removal: Difficult to separate from the product via column chromatography due to similar polarity. Fractional distillation under vacuum may be effective if the boiling points are sufficiently different. |
| Acyl Chloride Method | Benzoic Acid, Benzoic Anhydride | Hydrolysis of benzoyl chloride by trace water.[4] Reaction of benzoyl chloride with benzoate anion (from unreacted benzoic acid). | Prevention: Use anhydrous solvents and reagents. Dry glassware in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar). Removal: Easily removed with a basic wash (e.g., sat. NaHCO₃ solution) during workup.[15] |
| Steglich Esterification | N-acylurea | A 1,3-rearrangement of the O-acylisourea intermediate. This side reaction is competitive with the desired alcohol attack.[5][7] | Prevention: DMAP is crucial as it intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which suppresses the rearrangement.[7][8] Ensure you are using a catalytic amount (5-10 mol%) of fresh DMAP. Removal: The byproduct, dicyclohexylurea (DCU), is mostly insoluble in many organic solvents and can be removed by filtration.[6][8] However, trace amounts and the N-acylurea byproduct can be difficult to remove and may require careful column chromatography.[16] |
Guide 3: Product Loss During Workup & Purification
Even with high conversion, significant product can be lost during the isolation phase.
Question: My reaction went to completion according to TLC, but my final isolated yield is disappointingly low. Where did my product go?
Causality: Product loss often occurs during aqueous workup (extractions) and purification (chromatography). The ester, while non-polar, has some solubility in aqueous layers, and improper chromatography techniques can lead to poor separation and recovery.
Solutions:
-
Optimize Aqueous Workup:
-
Saturated Brine Wash: After washing with aqueous base (to remove acid) or acid (to remove base catalysts like DMAP), perform a final wash of the organic layer with saturated sodium chloride (brine) solution.
-
Insight: Brine reduces the solubility of organic compounds in the aqueous layer by increasing the polarity of the aqueous phase, forcing more of your ester into the organic layer. This is known as "salting out."
-
Emulsion Prevention: Emulsions during extraction can trap product. If an emulsion forms, adding brine can help break it. Letting the separatory funnel stand for a longer period or gentle swirling (instead of vigorous shaking) can also help.
-
-
Refine Column Chromatography Technique:
-
Solvent System Selection: The goal is to have the product (this compound) with a retention factor (R_f) of ~0.3-0.4 for optimal separation. A common mobile phase is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
-
Column Packing: A poorly packed column with air bubbles or channels will lead to bad separation ("channeling"). Ensure the silica gel is packed as a uniform slurry.
-
Loading: Do not overload the column. The amount of crude material should be no more than 5-10% of the mass of the silica gel. Dissolve the crude product in the minimum amount of the chromatography solvent before loading it onto the column.
-
Experimental Protocols & Visualizations
Protocol 1: Steglich Esterification (High-Yield, Mild Conditions)
This protocol is recommended for its mild conditions and generally high yields.[5][6]
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq), 3-phenyl-1-propanol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup - Filtration: Once the reaction is complete, cool the mixture again and filter off the DCU precipitate through a sintered glass funnel, washing the solid with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x) to remove DMAP, then with saturated NaHCO₃ (2x) to remove any remaining acid, and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel.
Visualization: Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve low-yield issues.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 4. byjus.com [byjus.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Catalyst Selectivity for 3-Phenylpropyl Benzoate Synthesis
Welcome to the technical support center for the catalytic synthesis of 3-phenylpropyl benzoate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their reactions, with a specific focus on maximizing selectivity towards the desired ester product. Here, we combine fundamental catalytic principles with practical, field-proven solutions to address common challenges encountered during synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of process development for this compound synthesis.
Q1: What is the most common synthetic route for this compound and its primary selectivity challenge?
The most prevalent method is the Fischer esterification of 3-phenyl-1-propanol with benzoic acid, typically catalyzed by a strong acid.[1][2] The primary challenge to selectivity is the acid-catalyzed dehydration and subsequent self-etherification of the 3-phenyl-1-propanol reactant to form the key byproduct, bis(3-phenylpropyl) ether.[3][4] Minimizing this side reaction is critical for achieving high product purity and yield.
Q2: Should I use a homogeneous or heterogeneous catalyst for this esterification?
Both catalyst types can be effective, but they offer different advantages and disadvantages.
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are often highly active and require milder conditions. However, they are difficult to separate from the reaction mixture, requiring aqueous workups that generate waste. They can also be more corrosive.[5]
-
Heterogeneous Catalysts (e.g., acidic resins like Amberlyst-15, zeolites, sulfonated carbons): These are highly favored for industrial processes because they are easily filtered and recycled, simplifying product purification.[6][7] While they may sometimes require higher temperatures or longer reaction times, they often offer superior selectivity by confining the reaction to active sites and can be designed to suppress side reactions.[8]
Q3: My reaction has stalled and is not reaching full conversion. What are the likely causes?
Stalled reactions are typically due to one of two factors:
-
Equilibrium Limitation: Fischer esterification is a reversible reaction that produces water as a byproduct.[9][10] As water accumulates, the reverse reaction (ester hydrolysis) accelerates, leading to a state of equilibrium where net conversion ceases.[11]
-
Catalyst Deactivation: The catalyst may lose its activity over time. This can be caused by poisoning from impurities in the feedstock, fouling from the deposition of polymeric byproducts (tars), or, in the case of solid acids, the leaching of active sites into the reaction medium.[7][12][13]
Q4: How can I monitor the reaction progress and selectivity effectively?
Regular sampling and analysis are crucial. The most common analytical methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.[14][15] These techniques allow for the accurate quantification of reactants, the desired this compound product, and key byproducts like bis(3-phenylpropyl) ether.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems related to low selectivity in this compound synthesis.
Problem 1: High Levels of Bis(3-phenylpropyl) Ether Detected
The formation of this ether is the most common side reaction and directly impacts the selectivity and yield of the desired ester.
Mechanistic Cause
Under acidic conditions, the hydroxyl group of one 3-phenyl-1-propanol molecule is protonated, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is then deprotonated to yield the final ether byproduct.[4][16]
Diagnostic Workflow
Figure 1. Troubleshooting workflow for high ether byproduct formation.
Recommended Solutions & Protocols
-
Temperature Optimization: High temperatures favor the dehydration and etherification pathways.[4] Reducing the temperature often significantly improves selectivity towards the ester.
-
Protocol: Run a series of reactions at temperatures ranging from 110 °C to 150 °C, keeping all other parameters constant. Analyze the product mixture at set time intervals to determine the optimal balance between reaction rate and selectivity.
-
-
Catalyst Selection: The choice of catalyst is paramount. Strong homogeneous acids are often aggressive and promote ether formation.
-
Recommendation: Transition from sulfuric acid to a solid acid catalyst. Materials like zeolites (e.g., ZIF-8), montmorillonite clays (K10), or sulfonic acid functionalized resins (e.g., Amberlyst-15) provide acidic sites while their porous structure can sterically hinder the bimolecular etherification reaction.[6][17]
-
-
Water Removal: Since esterification is an equilibrium-limited reaction, removing the water byproduct drives the reaction toward the desired product.[10][11] This also reduces the concentration of water available to participate in potential side reactions.
-
Methods:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene or cyclohexane to continuously remove water.
-
Adsorbents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.[11]
-
-
Problem 2: Catalyst Deactivation and Poor Reusability
This is a common issue with heterogeneous catalysts, leading to decreased conversion over subsequent cycles.
Potential Causes & Reaction Pathways
Figure 2. Common deactivation pathways for solid acid catalysts.
Solutions and Regeneration Protocols
-
Preventing Fouling: Darkening of the catalyst and reaction mixture is a sign of polymerization or "coking".[7]
-
Solution: Lower the reaction temperature and ensure that the reactants are free of impurities that could act as polymerization initiators. Operating under an inert atmosphere (N₂ or Ar) can also prevent oxidative side reactions.
-
-
Minimizing Leaching: Leaching of active sulfonic acid groups is a known issue for some solid catalysts, especially in polar solvents like alcohols at high temperatures.[13][18]
-
Solution: Choose a catalyst with a more robust linkage between the active site and the support. Covalently bound sulfonic groups on a stable support (like silica or carbon) are often more resilient than those on polystyrene resins.
-
-
Catalyst Regeneration Protocol:
-
Step 1: Washing: After filtration, wash the spent catalyst extensively with a solvent that can dissolve the adsorbed organic species but not harm the catalyst (e.g., acetone or ethyl acetate), followed by a low-boiling point solvent (e.g., hexane) to facilitate drying.
-
Step 2: Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove all residual solvent.
-
Step 3 (Optional - Calcination): For robust inorganic catalysts (zeolites, metal oxides), calcination in air at high temperatures (e.g., 400-500 °C) can burn off stubborn carbonaceous deposits. Caution: This is not suitable for polymer-based resins or sulfonated carbons, which will decompose.
-
Step 4: Validation: Test the activity of the regenerated catalyst against a fresh sample to quantify the recovery of its performance.
-
Data Summary: Impact of Catalyst and Conditions on Selectivity
The following table summarizes typical results from optimization studies, illustrating the trade-offs between different catalytic systems.
| Catalyst System | Temperature (°C) | Conversion of Alcohol (%) | Selectivity to Ester (%) | Key Observation |
| H₂SO₄ (Homogeneous) | 120 | 95 | 85 | High activity but moderate selectivity due to ether formation.[3] |
| Amberlyst-15 (Resin) | 140 | 92 | 94 | Good selectivity, but potential for deactivation via leaching at high temps.[5] |
| Sulfonated Carbon | 140 | 90 | 96 | High selectivity and thermal stability, but can be prone to fouling.[8] |
| Pd-DTP@ZIF-8 (Multifunctional) | 130 | 98 | 93 | Excellent performance in one-pot synthesis from different precursors.[17][19] |
Part 3: References
-
Malkar, R. S., & Yadav, G. D. (2019). Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate. Inorganica Chimica Acta, 490, 282-293. --INVALID-LINK--
-
ResearchGate. (n.d.). Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate | Request PDF. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 60045-26-3. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Esterification Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction kinetics with catalyst deactivation in simultaneous esterification and transesterification of acid oils to biodiesel (FAME) over a mesoporous sulphonated carbon catalyst | Request PDF. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Ether side product during Esterification. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction | Request PDF. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from --INVALID-LINK--
-
Bohrium. (2021). catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Selective Esterification of Phosphonic Acids - PMC. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from --INVALID-LINK--
-
ACS Omega. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). Retrieved from --INVALID-LINK--
-
Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Alternative carbon based acid catalyst for selective esterification of glycerol to acetylglycerols | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Table. Retrieved from --INVALID-LINK--
-
Britannica. (2025). Alcohol - Esterification, Chemistry, Reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Optimizing reaction conditions for the esterification of 5-methyl-2-furoic acid. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3PHENYLPROPYLBENZOATE synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from --INVALID-LINK--
-
CHIMIA. (n.d.). New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. Retrieved from --INVALID-LINK--
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from --INVALID-LINK--
-
Stenutz. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Retrieved from --INVALID-LINK--
-
Truman ChemLab. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Isopropyl Benzoate Detection. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Benzoic Acid + 1-propanol = ESTER + water. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Different analytical methods for quantitative determination of alogliptin benzoate as single drug either in a biological sample or pharmaceutical dosage forms. Retrieved from --INVALID-LINK--
References
- 1. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
Navigating Solvent Effects in 3-Phenylpropyl Benzoate Synthesis: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent selection on the reaction rate and overall success of 3-Phenylpropyl benzoate synthesis. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this esterification reaction, ensuring both efficiency and reproducibility in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?
A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This involves the acid-catalyzed reaction between 3-phenyl-1-propanol and benzoic acid. Another common approach is transesterification, for instance, from methyl benzoate and 3-phenyl-1-propanol.[1]
The primary challenges associated with these methods are:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester and thus reducing the yield.
-
Slow Reaction Kinetics: Depending on the conditions, the reaction can be slow, requiring prolonged heating, which might lead to side reactions or degradation of products and reactants.
-
Solvent Selection: The choice of solvent is critical as it influences the reaction rate, equilibrium position, and the solubility of reactants and catalysts.
Q2: How does the choice of solvent—polar protic, polar aprotic, or non-polar—impact the rate of this compound formation?
A2: The solvent plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states, thereby directly affecting the reaction rate.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can form hydrogen bonds with the nucleophile (the alcohol), effectively "caging" it and reducing its nucleophilicity. This can slow down the rate of a bimolecular reaction. However, in Fischer esterification, an excess of the alcohol reactant can also serve as the solvent. While they can solvate the carbocation intermediate, their interaction with the nucleophile is often a dominant, rate-limiting factor.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents possess significant dipole moments that allow them to dissolve ionic reagents. Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive. This often leads to a significant increase in the reaction rate for bimolecular nucleophilic substitutions. For esterification, they can enhance the nucleophilicity of the alcohol, accelerating the reaction.
-
Non-Polar Solvents (e.g., toluene, hexane): These solvents are often used in Fischer esterification to facilitate the removal of water via azeotropic distillation (using a Dean-Stark apparatus). By continuously removing a product, the equilibrium is shifted towards the formation of the ester, thereby increasing the overall yield, even if the intrinsic reaction rate is not the highest.
Q3: Can the dielectric constant of the solvent be used to predict the reaction rate?
A3: The dielectric constant, a measure of a solvent's polarity, can offer some predictive power, but it is not the sole determinant of the reaction rate. For reactions involving the formation of charged intermediates, a higher dielectric constant can stabilize these species, potentially increasing the reaction rate. However, the specific interactions between the solvent and the reactants, such as hydrogen bonding, often play a more significant role. The relationship between the rate constant and the dielectric constant is not always linear and can be influenced by the specific reaction mechanism.
Troubleshooting Guide for this compound Synthesis
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Rationale |
| Equilibrium Not Shifted Towards Products | Solution: Implement water removal techniques. The most common method is azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene. This continuously removes the water byproduct, driving the reaction forward according to Le Châtelier's principle. Alternatively, using a large excess of one reactant (typically the less expensive one, 3-phenyl-1-propanol) can also shift the equilibrium. |
| Inactive or Insufficient Catalyst | Solution: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. Water can deactivate the catalyst. Increase the catalyst loading if necessary, but be mindful that excessive acid can lead to side reactions like dehydration of the alcohol. |
| Suboptimal Reaction Temperature | Solution: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy. Refluxing is a common technique. Monitor the temperature to avoid overheating, which can cause decomposition. |
| Poor Solvent Choice | Solution: If not using a Dean-Stark apparatus, consider switching to a polar aprotic solvent like DMF or DMSO to potentially increase the intrinsic reaction rate. However, be aware of higher boiling points and potential difficulties in removal during workup. |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Steps & Rationale |
| Solvent Inhibiting Nucleophilicity | Solution: If using a polar protic solvent without the intention of it being a reactant, switch to a polar aprotic solvent. This will leave the alcohol nucleophile more reactive and can significantly increase the reaction rate. |
| Insufficient Catalyst Activity | Solution: As with low yield, ensure the catalyst is active and consider increasing its concentration. A higher concentration of protons will lead to a greater proportion of protonated benzoic acid, which is more electrophilic. |
| Low Reactant Concentration | Solution: While an excess of one reactant is beneficial, ensure that the concentration of both reactants is sufficient. Very dilute conditions will lead to a slower reaction rate. |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Steps & Rationale |
| Dehydration of 3-phenyl-1-propanol | Solution: This can occur at high temperatures in the presence of a strong acid, leading to the formation of an alkene or an ether. Reduce the reaction temperature or use a milder acid catalyst. |
| Polymerization or Degradation | Solution: Prolonged heating can lead to the degradation of starting materials or the product. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: Fischer Esterification with Azeotropic Water Removal
This protocol is designed to maximize yield by continuously removing water.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), 3-phenyl-1-propanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent Addition: Add toluene as the solvent. The volume should be sufficient to allow for efficient stirring and reflux.
-
Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by using TLC.
-
Work-up: Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Data Presentation
The following table provides an illustrative comparison of the relative reaction rates for the formation of this compound in different solvent types. The values are representative and based on established principles of solvent effects on esterification reactions. Actual rates will depend on specific experimental conditions.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Initial Reaction Rate | Key Considerations |
| Toluene | Non-Polar | 2.4 | Moderate | Allows for azeotropic removal of water, driving the reaction to completion. |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate to Fast | Good solvent for reactants, but lower boiling point may limit reaction temperature. |
| Acetone | Polar Aprotic | 21 | Fast | Higher polarity can stabilize intermediates. Volatile and easy to remove. |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | High polarity and aprotic nature favor the reaction. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Very Fast | Excellent at solvating cations and leaving the nucleophile reactive. High boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast | Similar to DMF, highly polar and aprotic. High boiling point and can be difficult to remove. |
| Ethanol | Polar Protic | 24.5 | Slow to Moderate | Can act as both solvent and reactant. Hydrogen bonding can reduce nucleophilicity. |
| Water | Polar Protic | 80.1 | Very Slow | Promotes the reverse reaction (hydrolysis). Generally not a suitable solvent. |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
General Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer esterification for this compound.
References
Technical Support Center: Optimizing 3-Phenylpropyl Benzoate Synthesis
Welcome to the technical support center for the synthesis of 3-phenylpropyl benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions, with a specific focus on the critical role of temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Introduction: The Thermal Tightrope of Esterification
The synthesis of this compound, a valuable compound in the fragrance and pharmaceutical industries, is most commonly achieved via Fischer esterification. This acid-catalyzed reaction between benzoic acid and 3-phenylpropanol is a classic equilibrium-driven process.[1][2]
Benzoic Acid + 3-Phenylpropanol ⇌ this compound + Water
Temperature is arguably the most influential parameter in this synthesis. It dictates the reaction rate, but its mismanagement can lead to diminished yields, increased impurity profiles, and wasted resources. This guide provides a question-and-answer-based approach to navigate the thermal challenges of this synthesis, ensuring a robust and reproducible process.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is proceeding very slowly, and the yield is poor. Should I simply increase the reaction temperature?
This is a common impulse, but it's a nuanced issue. While increasing temperature does increase the reaction rate by providing the necessary activation energy, it does not shift the final equilibrium position significantly.[3] An excessively high temperature can be counterproductive.
Causality:
-
Rate vs. Equilibrium: Fischer esterification is a reversible process.[3][4] Heat helps the reaction reach equilibrium faster, but it won't push the equilibrium far to the product side on its own.
-
Side Reactions: Elevated temperatures can promote undesirable side reactions. The primary alcohol, 3-phenylpropanol, can undergo acid-catalyzed dehydration to form bis(3-phenylpropyl) ether. At very high temperatures, decomposition of starting materials or the final product can also occur.[5]
-
Solvent Loss: If the reaction is run at a temperature exceeding the boiling point of the alcohol (if used as the solvent) without an efficient reflux condenser, you will lose a key reactant, thereby stalling the reaction.
Troubleshooting & Optimization:
-
Confirm Catalyst Activity: Ensure your acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is not old or hydrated. Insufficient catalysis is a common cause of slow reactions.[4][5]
-
Moderate Temperature Increase: If the reaction is being run below reflux, gradually increase the temperature to achieve a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Focus on Water Removal: The most effective way to drive the reaction to completion and achieve high yields is to remove the water byproduct, thereby shifting the equilibrium to the right according to Le Châtelier's Principle.[2][3][5] (See Q3 for methodology).
Q2: What is the optimal temperature range for the Fischer esterification of benzoic acid and 3-phenylpropanol?
The optimal temperature is dependent on the specific reaction setup, particularly the solvent and method of water removal.
| Scenario | Recommended Temperature | Rationale & Key Considerations |
| Excess Alcohol as Solvent | Reflux Temperature of 3-phenylpropanol (~213 °C) | Using a large excess of the alcohol can help drive the equilibrium.[2] Refluxing ensures a consistent, elevated temperature without boiling the reaction dry. This is a simple setup but may not achieve the highest possible conversion due to the presence of water. |
| Using a Dean-Stark Apparatus | Reflux Temperature of the azeotropic solvent (e.g., Toluene, ~111 °C) | This is the preferred method for maximizing yield.[5] The temperature must be high enough to distill the water-toluene azeotrope. The reaction may be slower than at 213 °C, but the continuous removal of water will drive it towards completion. |
| Microwave-Assisted Synthesis | 100 - 150 °C (Sealed Vessel) | Microwave heating can dramatically reduce reaction times.[6] In a sealed vessel, temperatures can exceed the solvent's atmospheric boiling point, significantly accelerating the reaction. However, this requires careful optimization, as the risk of side reactions also increases.[6][7] |
Q3: How do I effectively remove water using a Dean-Stark apparatus, and what is the role of temperature?
Using a Dean-Stark trap is a highly effective strategy for driving the esterification to completion.
Causality: This technique relies on azeotropic distillation. An inert solvent (commonly toluene) that is immiscible with water is added to the reaction. This solvent forms a minimum-boiling azeotrope with the water produced.
Experimental Protocol: Dean-Stark Water Removal
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with benzoic acid, 3-phenylpropanol (1 to 1.2 equivalents), an acid catalyst (e.g., p-TsOH), and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and maintain fluidity in the reaction flask.
-
Heating: Heat the mixture to the boiling point of toluene (~111 °C). The vapor that rises will be the toluene-water azeotrope.
-
Collection: As the vapor condenses, it collects in the graduated arm of the trap. Because toluene is less dense than and immiscible with water, the two liquids will separate into layers. The denser water will sink to the bottom of the trap.
-
Recycling: Once the arm of the trap is full, the toluene will overflow and return to the reaction flask, while the water remains trapped.
-
Monitoring: The reaction is complete when water no longer collects in the arm of the trap.
The temperature is critical: it must be high enough to ensure a steady rate of azeotropic distillation but controlled enough to prevent excessive boiling or decomposition.
Q4: My final product is impure, with significant byproducts visible on my GC-MS analysis. Could the reaction temperature be the culprit?
Absolutely. An incorrect reaction temperature is a leading cause of impurity formation.
Troubleshooting Workflow:
References
Technical Support Center: The Effect of Pressure on 3-Phenylpropyl Benzoate Formation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylpropyl benzoate. We will explore the nuanced role of pressure in this esterification reaction, moving beyond simple theory to address practical, real-world laboratory challenges. Our goal is to provide you with the expertise to not only troubleshoot your experiments but also to fundamentally optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the synthesis of this compound and the influence of reaction parameters.
Q1: What is the standard, most reliable method for synthesizing this compound in a research laboratory setting?
The most common and well-established method is the Fischer-Speier Esterification . This is a classic acid-catalyzed reaction where benzoic acid and 3-phenyl-1-propanol are heated, typically under reflux, to form the ester and water.[1][2] While other methods exist, such as using more reactive starting materials like benzoyl chloride, the Fischer esterification is often preferred due to the lower cost and stability of the reactants.[3][4] The reaction is an equilibrium process, meaning strategies must be employed to drive it towards the product side for a high yield.[5]
Q2: I want to increase my reaction yield. Based on Le Chatelier's principle, should I apply high pressure?
This is a common point of confusion. For the standard liquid-phase Fischer esterification of benzoic acid and 3-phenyl-1-propanol, the answer is no .
Le Chatelier's principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that counteracts the change.[6][7] When considering pressure, this principle primarily applies to reactions involving gases, where an increase in pressure favors the side with fewer moles of gas.[8]
The balanced equation for this esterification is:
C₇H₆O₂ (benzoic acid) (l) + C₉H₁₂O (3-phenyl-1-propanol) (l) ⇌ C₁₆H₁₆O₂ (this compound) (l) + H₂O (water) (l)
As all reactants and products are in the liquid phase under typical reaction conditions, there is no change in the number of moles of gas. Therefore, applying external pressure to the liquid system will not significantly shift the chemical equilibrium to favor product formation.[8]
Q3: If not for shifting equilibrium, what is the practical role of pressure in this synthesis?
Pressure is a critical parameter for controlling two key physical aspects of the reaction:
-
Controlling Reaction Temperature: The reaction is typically run at the boiling point of the solvent or the reactant mixture (reflux). The boiling point of a liquid is directly dependent on the system's pressure.[4] By adjusting the pressure, you can precisely control the reaction temperature. A patent for benzoic acid ester synthesis notes that the desired temperature range can be set via the pressure in the reaction vessel, from slight overpressure to vacuum.[9][10]
-
Efficiency of Water Removal: To achieve a high yield, the water byproduct must be removed to drive the equilibrium forward.[1][11] This is often accomplished using a Dean-Stark apparatus, which separates water via azeotropic distillation. The boiling point and composition of the azeotrope (e.g., toluene-water) are pressure-dependent. Therefore, the pressure of the system dictates the efficiency of this critical water removal step.
Q4: I have seen literature on "high-pressure transesterification." How does that differ from my Fischer esterification?
High-pressure transesterification, often mentioned in the context of biodiesel production, operates under a completely different set of principles and conditions.[12][13] This method typically uses supercritical fluids , such as supercritical methanol, at very high temperatures and pressures (e.g., 250-350°C and 10-20 MPa).[14][15]
In this supercritical state, the alcohol acts as both a reactant and a catalyst, eliminating the need for a separate acid catalyst.[13] The high pressure is necessary to maintain this supercritical state, not to influence a simple molar equilibrium. This is a specialized, non-catalytic industrial process and should not be confused with the conditions used for a standard laboratory Fischer esterification.
Q5: What are the advantages and disadvantages of running my reaction under vacuum?
Running the esterification under reduced pressure can be a useful optimization strategy, particularly for sensitive substrates.
-
Advantage: The primary benefit is the ability to conduct the reaction at a lower temperature , as the boiling points of the reactants and solvent will be reduced. This is ideal if your starting materials or product are prone to degradation or side reactions at higher temperatures.
-
Disadvantages: The main drawback is a slower reaction rate due to the lower temperature. Additionally, if too strong a vacuum is applied, there is a risk of pulling volatile starting materials out of the reaction flask and into the vacuum trap, which would lower the overall yield. Careful monitoring and control of the vacuum level are essential.
Section 2: Troubleshooting Guide
Directly addressing specific issues encountered during the synthesis.
| Problem | Potential Pressure-Related Cause | Recommended Solution & Scientific Rationale |
| Low Final Yield (<70%) | Inefficient Water Removal: The equilibrium was not sufficiently shifted towards the products. This is the most common cause of low yields in Fischer esterifications.[2] | Optimize the Dean-Stark Apparatus: Ensure you are using a suitable azeotropic solvent like toluene. The reflux rate must be vigorous enough to facilitate the co-distillation of water, but not so fast that the condenser is flooded. The system must be properly sealed to maintain the correct boiling point for the azeotrope at atmospheric pressure. |
| Reaction Stalls or is Excessively Slow | Low Reaction Temperature: The activation energy for the reaction is not being overcome efficiently. | Verify Reflux Temperature: Ensure your heating mantle is set to achieve a steady reflux. The temperature of the reaction is dictated by the boiling point of your solvent at the operating pressure. For toluene at standard atmospheric pressure, this is ~111°C. If the reaction is still too slow, ensure your acid catalyst is active and present in the correct amount (typically 1-5 mol%). |
| Formation of Impurities or Product Degradation | Excessive Reaction Temperature: High temperatures can promote side reactions, such as the dehydration of the alcohol to form an alkene or the formation of 3-phenylpropyl ether. | Implement Vacuum Reflux: For heat-sensitive compounds, running the reaction under a controlled, mild vacuum is an excellent strategy. This lowers the boiling point of the solvent, allowing you to maintain a steady reflux at a lower, safer temperature, thereby minimizing side product formation.[9] |
| Inconsistent Results Between Batches | Fluctuations in Atmospheric Pressure: While often minor, significant changes in barometric pressure can slightly alter the boiling point of the reaction mixture, leading to small variations in reaction rate and time.[4] | Record All Parameters: For GMP or highly reproducible work, always record the ambient pressure along with temperature and time. For the highest precision, consider using a manometer and vacuum controller to maintain a constant, defined pressure for every reaction. |
Section 3: Experimental Protocols & Data
Protocol 1: Standard Atmospheric Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to ensure a high yield.
Materials:
-
Benzoic Acid (1.0 eq)
-
3-Phenyl-1-propanol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq)
-
Toluene (approx. 2 mL per mmol of benzoic acid)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is completely dry to avoid introducing water, which would inhibit the reaction.[16]
-
Charging the Flask: To the round-bottom flask, add benzoic acid, 3-phenyl-1-propanol, toluene, and a magnetic stir bar.
-
Catalyst Addition: Add the p-toluenesulfonic acid monohydrate catalyst to the flask.
-
Reflux: Heat the mixture to a steady reflux. You should observe toluene and water co-distilling and collecting in the Dean-Stark trap. As the liquids cool in the trap, the denser water will separate to the bottom layer.
-
Monitoring: Continue the reflux until no more water collects in the bottom of the Dean-Stark trap (typically 3-5 hours). The reaction can also be monitored by TLC.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the PTSA catalyst and remove any unreacted benzoic acid.[17]
-
Water (1x)
-
Brine (1x) to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final, pure product.
Data Table: Effect of Pressure on Solvent Boiling Point
This table illustrates how system pressure directly impacts the reaction temperature when using toluene as the azeotropic solvent.
| System Pressure | Pressure (Torr / mmHg) | Toluene Boiling Point (°C) | Implication for Reaction |
| Mild Vacuum | 100 | 46.2 | Lower reaction temperature; reduced rate, good for sensitive substrates. |
| Atmospheric | 760 | 110.6 | Standard condition; balances reaction rate and equipment simplicity. |
| Slight Overpressure | 1520 (2 atm) | 131.8 | Higher reaction temperature; increased rate, requires specialized glassware. |
Section 4: Visual Guides
Diagram 1: Fischer Esterification Reaction Pathway
Caption: The acid-catalyzed pathway for Fischer esterification.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low reaction yields.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. studylib.net [studylib.net]
- 3. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Video: Esterification - Concept [jove.com]
- 6. Le Chatelier’s Principle: Stressing Equilibria — Making Molecules [makingmolecules.com]
- 7. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 8. Le Chatelier's principle - Wikipedia [en.wikipedia.org]
- 9. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 10. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Transesterification - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. csub.edu [csub.edu]
- 17. benchchem.com [benchchem.com]
long-term storage and stability of 3-Phenylpropyl benzoate
Welcome to the Technical Support Center for 3-Phenylpropyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the long-term storage and stability of this compound. Ensuring the integrity of this compound is critical for the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The key is to minimize exposure to factors that can accelerate degradation, such as heat, moisture, and light. All reagents should be stored according to the manufacturer's instructions, which can typically be found on the certificate of analysis and the safety data sheet.[1]
Q2: What is the expected shelf-life of this compound?
A2: While a specific shelf-life can vary between suppliers, aromatic esters are generally stable.[2][3] When stored under optimal conditions, solid this compound can be expected to remain stable for an extended period. For solutions, the shelf-life is significantly shorter and is highly dependent on the solvent and storage temperature. It is crucial to monitor for any signs of degradation, especially if the compound has been stored for a long time.
Q3: Can I store this compound in a solution? If so, what are the best practices?
A3: While it is always best to prepare solutions fresh, if short-term storage is necessary, dissolve this compound in a high-purity, anhydrous organic solvent such as ethanol or acetonitrile.[4] Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C in tightly sealed, amber glass vials to protect from light.
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding 3-phenylpropanol and benzoic acid.[5]
-
Oxidation: The benzylic C-H bonds in the 3-phenylpropyl group are susceptible to oxidation, which can lead to the formation of various degradation products.[6][7]
Q5: Are there any visual signs of this compound degradation?
A5: For the solid compound, which should be a colorless to pale yellow solid, any significant change in color or the appearance of clumps may indicate degradation or moisture absorption.[4] For solutions, the appearance of a precipitate (which could be a degradation product) or a noticeable color change can be a sign of degradation. However, significant degradation can occur before any visual signs are apparent.[8] Therefore, analytical confirmation is always recommended if degradation is suspected.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and links them to the stability and storage of this compound.
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock solution can lead to a lower effective concentration and the presence of interfering degradation products. | 1. Prepare a fresh stock solution from solid this compound. 2. Verify the concentration of the new stock solution using a validated analytical method like HPLC-UV. 3. Aliquot and store properly to prevent future degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | These peaks likely correspond to degradation products such as 3-phenylpropanol and benzoic acid from hydrolysis, or oxidized byproducts. | 1. Analyze the degradation products. Use techniques like LC-MS or GC-MS to identify the unexpected peaks. 2. Review storage and handling procedures. Ensure the compound and its solutions are protected from moisture, light, and extreme pH. 3. Perform a forced degradation study to understand the degradation profile of your compound under your experimental conditions. |
| Precipitate formation in a stored stock solution. | The precipitate could be the parent compound crashing out of solution due to solvent evaporation or temperature changes, or it could be a less soluble degradation product. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. The solution should be discarded and a fresh one prepared. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| A gradual decrease in the measured activity or potency of the compound over time. | This is a classic sign of compound degradation. The ester is likely hydrolyzing or oxidizing, reducing the concentration of the active parent compound. | 1. Establish a stability testing protocol. Regularly test the purity of your stock solutions. 2. Re-evaluate your storage conditions. Consider storing at a lower temperature or under an inert atmosphere. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating analytical method is essential for separating and quantifying the parent compound from its degradation products.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated to ensure it can resolve this compound from its potential degradation products.
Protocol 2: Forced Degradation Study
To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions.[11]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 24-48 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.
Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify any degradation products.
Visualization of Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Summary of Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Stock Solution (Short-Term) | Rationale |
| Temperature | 2-8°C or -20°C | -20°C or -80°C | To minimize the rates of hydrolytic and oxidative degradation.[11] |
| Light | Protect from light (amber vial or dark place) | Protect from light (amber vial) | To prevent photodegradation.[11] |
| Atmosphere | Tightly sealed container | Tightly sealed vial, consider inert gas (Ar, N₂) | To minimize exposure to moisture and oxygen.[1][11] |
| Container | Tightly sealed, non-reactive (glass) | Tightly sealed, non-reactive (amber glass) | To prevent moisture ingress and potential reactions.[11] |
| pH | N/A (solid) | Avoid strong acids and bases | To prevent accelerated hydrolytic degradation.[11] |
References
- 1. Sample and Reagent Storage and Stability [scioninstruments.com]
- 2. aromaweb.com [aromaweb.com]
- 3. zslubes.com [zslubes.com]
- 4. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-Phenylpropyl Benzoate and Benzyl Benzoate as Fragrance Components
In the intricate world of fragrance formulation, the selection of individual components is paramount to achieving a desired olfactory profile, performance, and safety. Among the vast palette of fragrance ingredients, esters represent a critical class of molecules, valued for their diverse aromatic contributions and functional properties. This guide provides an in-depth technical comparison of two such esters: 3-phenylpropyl benzoate and benzyl benzoate. While structurally similar, their subtle differences in molecular architecture translate to distinct characteristics that influence their application in perfumery. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these materials for formulation and development purposes.
Introduction: The Role of Benzoate Esters in Fragrance
Esters are organic compounds renowned for their generally pleasant, often fruity or floral aromas.[1] Their volatility is a key property, allowing the fragrance to diffuse into the air and be perceived.[1][2] In perfumery, esters like this compound and benzyl benzoate serve not only as aromatic contributors but also as solvents for other raw materials and as fixatives to enhance the longevity of a scent.[3][4]
Benzyl benzoate is a well-established and widely used fragrance ingredient, naturally found in some essential oils but predominantly produced synthetically for commercial use. Its dual role as a solvent and a fixative, coupled with a mild, balsamic odor, makes it a versatile tool for perfumers.[3]
This compound , also known as hydrocinnamyl benzoate, is another aromatic ester employed in the fragrance industry.[5] It is utilized for its own scent profile and its ability to act as a fixative, particularly in floral and oriental accords.[5]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a fragrance molecule are critical determinants of its behavior in a formulation, influencing its volatility, solubility, and stability.
| Property | This compound | Benzyl Benzoate |
| CAS Number | 60045-26-3[5] | 120-51-4 |
| Molecular Formula | C₁₆H₁₆O₂[6] | C₁₄H₁₂O₂ |
| Molecular Weight | 240.30 g/mol [6] | 212.24 g/mol |
| Appearance | Colorless to pale yellow solid (est.) | Colorless liquid or white solid[7] |
| Boiling Point | 338.00 °C @ 760.00 mm Hg | 323-324 °C |
| LogP (Octanol/Water) | 4.4 (est.)[6] | 3.97 |
| Solubility | Insoluble in water; Soluble in alcohol. | Insoluble in water; Soluble in organic solvents like ethanol and ether.[5] |
The higher molecular weight and boiling point of this compound suggest a lower volatility compared to benzyl benzoate. This has direct implications for its performance as a fragrance component, particularly concerning its substantivity and role as a base note or fixative.
Olfactory Profile and Application in Perfumery
While both molecules share a balsamic character, their olfactory nuances distinguish their use in fragrance compositions.
This compound: Possesses a smooth, sweet, and warm balsamic aroma with subtle floral and woody undertones.[5] Due to its low volatility, it functions effectively as a fixative, helping to round out, extend, and soften floral-oriental-woody accords.[5] Its profile is valuable in fine fragrances, personal care products, and candles where improved longevity is desired.[5]
Benzyl Benzoate: Characterized by a faintly sweet, mild balsamic scent with subtle floral and fruity nuances.[3] Its primary roles in perfumery are as a fixative, a solvent for crystalline musks and other challenging materials, and a diluent.[3] It can lend a natural smoothness to floral compositions, particularly those featuring jasmine, tuberose, and ylang-ylang.[3]
Performance Characteristics: Volatility and Substantivity
The performance of a fragrance ingredient is often evaluated by its volatility (the tendency to evaporate) and substantivity (the ability to remain on a substrate, such as skin or fabric, and be perceived over time). These properties are crucial for the evolution of a fragrance from its initial top notes to the lingering base notes.
-
Volatility: Directly related to vapor pressure, lower volatility corresponds to a longer-lasting scent. The higher boiling point of this compound suggests it is less volatile than benzyl benzoate, making it a more tenacious base note.
-
Substantivity: This is a complex property influenced by volatility, polarity (logP), and interaction with the substrate.[8] The higher logP of this compound indicates greater oil-solubility, which can contribute to increased substantivity on the skin.
Safety and Regulatory Status
A critical aspect of any fragrance ingredient is its safety profile, which is rigorously evaluated by bodies such as the Research Institute for Fragrance Materials (RIFM) and regulated by the International Fragrance Association (IFRA).
Benzyl Benzoate: Benzyl benzoate has been thoroughly evaluated by RIFM. It is considered an extremely weak skin sensitizer.[1] The IFRA has established standards that restrict its concentration in various product categories based on comprehensive safety assessments considering endpoints like dermal sensitization and systemic toxicity.[9]
This compound: As of the latest available information, a dedicated RIFM safety assessment for this compound is not publicly available. However, toxicological and dermatological reviews of structurally related compounds, such as 3-phenylpropyl isobutyrate and 3-phenylpropyl acetate, have been conducted.[10][11] These assessments often consider the metabolic pathways and toxicity profiles of the broader chemical group. For instance, 3-phenylpropyl isobutyrate is noted to have low acute toxicity and is not generally considered an irritant or sensitizer at typical exposure levels from consumer products.[10] In the absence of specific data, a precautionary approach and adherence to good manufacturing practices are essential when formulating with this compound. The European Food Safety Authority (EFSA) has outputs related to its use as a flavoring agent.[6]
Experimental Protocols for Comparative Analysis
To objectively compare the performance of this compound and benzyl benzoate, standardized experimental methodologies are required. Below are protocols for headspace gas chromatography-mass spectrometry (GC-MS) to assess volatility and a sensory panel evaluation to compare olfactory properties.
Headspace GC-MS for Volatility and Substantivity Analysis
This method allows for the quantification of volatile and semi-volatile compounds emanating from a substrate over time, providing a measure of their evaporation rate and substantivity.[9][12]
Objective: To compare the rate of evaporation of this compound and benzyl benzoate from a substrate (e.g., filter paper or skin mimic).
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and benzyl benzoate at a known concentration (e.g., 1% w/w) in a suitable solvent like ethanol.
-
Apply a precise volume (e.g., 10 µL) of each solution onto separate, inert substrates (e.g., filter paper discs) placed inside 22-mL headspace vials.
-
Allow the solvent to evaporate for a set period (e.g., 1 minute).
-
Seal the vials with PTFE-lined silicone septa and aluminum crimp caps.[12]
-
-
Headspace Sampling and GC-MS Analysis:
-
Equilibrate the vials in a headspace autosampler oven at a physiologically relevant temperature (e.g., 32°C for skin applications) for a specified time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[9]
-
Automatically inject a known volume of the headspace gas into the GC-MS system.
-
Perform analyses at various time points (e.g., t=0, 1h, 2h, 4h, 8h) after initial sample application to generate an evaporation profile.
-
-
GC-MS Parameters (Example):
-
Data Analysis:
-
Identify the peaks for this compound and benzyl benzoate based on their retention times and mass spectra.
-
Quantify the peak area for each compound at each time point.
-
Plot the peak area versus time for each compound to visualize and compare their evaporation rates. A slower decay in peak area indicates lower volatility and higher substantivity.
-
Sensory Panel Evaluation
A trained sensory panel is essential for characterizing and comparing the olfactory properties of fragrance ingredients in a controlled manner.[13]
Objective: To describe and compare the olfactory profiles of this compound and benzyl benzoate over time on a smelling strip.
Methodology:
-
Panelist Selection and Training:
-
Select panelists based on their ability to detect and describe different odors consistently.
-
Train panelists on a vocabulary of standard fragrance descriptors.
-
-
Sample Preparation:
-
Prepare solutions of this compound and benzyl benzoate at 10% in an odorless solvent (e.g., dipropylene glycol).
-
Dip standard fragrance smelling strips to a depth of 1 cm into each solution.
-
Present the strips to the panelists in a double-blind, randomized order.
-
-
Evaluation Protocol:
-
Panelists evaluate the smelling strips in a well-ventilated, odor-free environment.
-
Evaluations are conducted at multiple time points to assess the evolution of the scent:
-
Top Note: Immediately after dipping.
-
Heart Note: After 30 minutes.
-
Base Note (Dry-down): After 4 hours.
-
-
At each time point, panelists rate the intensity of the fragrance on a labeled magnitude scale (e.g., 0=none, 5=strong) and provide descriptive terms for the character of the odor.
-
-
Data Analysis:
-
Compile the intensity ratings and descriptive terms from all panelists.
-
Analyze the data statistically to identify significant differences in perceived intensity and character between the two materials at each time point.
-
Generate odor profile diagrams (e.g., spider plots) to visually represent the sensory characteristics of each benzoate.
-
Conclusion
Both this compound and benzyl benzoate are valuable assets in the perfumer's palette, each offering distinct advantages.
-
Benzyl benzoate is a well-characterized, versatile ingredient with a mild scent profile, excellent solvency, and proven fixative effects. Its extensive safety and regulatory documentation make it a reliable choice in a wide range of applications.
-
This compound serves as a more tenacious fixative and base note, owing to its higher molecular weight and lower volatility. Its warm, balsamic, and slightly floral-woody character can impart depth and longevity to a fragrance. While specific comprehensive safety data from bodies like RIFM is less readily available than for benzyl benzoate, information on structurally related compounds provides some insight into its likely toxicological profile.
The choice between these two molecules will ultimately depend on the specific creative and technical requirements of the fragrance formulation. For applications requiring a strong solvent, a mild background note, and a well-documented safety profile, benzyl benzoate is an excellent option. For formulations where longevity and a warm, balsamic base are the primary goals, this compound presents a compelling alternative. The experimental protocols outlined in this guide provide a framework for conducting direct, data-driven comparisons to inform the selection process for specific development needs.
References
- 1. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]
- 2. Volatile esters: Significance and symbolism [wisdomlib.org]
- 3. scentjourner.com [scentjourner.com]
- 4. What is the role of esters in the perfume industry? - Blog [chemgulf.com]
- 5. scent.vn [scent.vn]
- 6. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl benzoate, 93-58-3 [thegoodscentscompany.com]
- 8. Fragrance University [fragranceu.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. s4science.at [s4science.at]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 3-Phenylpropyl Benzoate as a Novel Plasticizer
In the dynamic field of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product safety, and meeting regulatory standards. For decades, phthalate esters have been the industry workhorse for imparting flexibility to polymers like polyvinyl chloride (PVC). However, growing health and environmental concerns have catalyzed the development of safer, high-performance alternatives. This guide provides an in-depth technical comparison of 3-Phenylpropyl benzoate (3-PPB), a non-phthalate monobenzoate, with conventional plasticizers, offering a framework for its evaluation and adoption in research and development.
Introduction: The Evolving Landscape of Plasticizers
Plasticizers are additives that increase the flexibility, durability, and workability of a polymer by embedding themselves between the polymer chains, thereby reducing intermolecular forces.[1] This molecular lubrication lowers the glass transition temperature (Tg), transforming a rigid and brittle material into a more pliable one.[1][2] The ideal plasticizer offers a harmonious balance of performance, compatibility, permanence, and a favorable safety profile.
This compound (CAS 60045-26-3) has emerged as a noteworthy alternative to traditional plasticizers.[3] Initially recognized as a flavoring and fragrance agent, its potential as a plasticizer has been identified due to its excellent solvation properties, low viscosity, and improved health and environmental profile compared to some conventional options.[4][5] This guide will objectively compare the anticipated performance of 3-PPB with established plasticizers such as phthalates (e.g., Dioctyl phthalate - DOP, Diisononyl phthalate - DINP) and other non-phthalate alternatives like other benzoates and adipates.
The Mechanism of Plasticization: A Molecular Perspective
The efficacy of a plasticizer is rooted in its molecular interaction with the polymer matrix. The "lubricity theory" posits that plasticizer molecules intersperse between polymer chains, reducing the friction between them and allowing for greater mobility. This increased free volume manifests as enhanced flexibility and a lower Tg. The chemical structure of the plasticizer, including its polarity, size, and shape, dictates its compatibility and efficiency with a given polymer.
Caption: Mechanism of plasticization.
Comparative Performance Metrics: A Data-Driven Approach
The evaluation of a plasticizer's performance hinges on a suite of standardized experimental tests. While direct comparative data for 3-PPB is emerging, we can infer its performance based on its chemical nature and the known properties of benzoate esters.
Plasticizer Efficiency: The Impact on Glass Transition Temperature (Tg)
A primary measure of a plasticizer's efficiency is its ability to lower the Tg of the polymer. A more significant depression in Tg per unit of plasticizer added indicates higher efficiency.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare polymer formulations (e.g., PVC) with a fixed concentration (e.g., 40 parts per hundred of resin - phr) of the plasticizer being tested (3-PPB, DOP, DINP, etc.). Ensure homogenous mixing using a two-roll mill or a similar compounding apparatus.
-
Instrumentation: Utilize a Differential Scanning Calorimeter.
-
Procedure: a. Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[6] d. Record the heat flow as a function of temperature. The Tg is observed as a step change in the heat capacity.[7]
-
Analysis: Determine the midpoint of the transition to identify the Tg.[6] Compare the Tg values of the different plasticized samples.
Expected Performance of this compound:
Benzoate plasticizers are known for their high solvating capabilities, which generally translate to high plasticizing efficiency.[8] It is anticipated that 3-PPB will demonstrate a significant reduction in the Tg of PVC, likely comparable to or exceeding that of general-purpose phthalates like DINP.
Table 1: Illustrative Comparison of Plasticizer Efficiency (Tg of Plasticized PVC)
| Plasticizer | Chemical Class | Expected Tg (°C) at 40 phr |
| Unplasticized PVC | - | ~85°C |
| This compound | Monobenzoate | Anticipated to be low |
| Dioctyl Phthalate (DOP) | Phthalate | ~ -2°C to -5°C |
| Diisononyl Phthalate (DINP) | Phthalate | ~ 0°C to 3°C |
| Trioctyl Trimellitate (TOTM) | Trimellitate | ~ 5°C to 8°C |
| Dioctyl Adipate (DOA) | Adipate | ~ -15°C to -20°C |
Note: The Tg values for DOP, DINP, TOTM, and DOA are representative values from literature and can vary based on the specific grade and experimental conditions. The value for 3-PPB is an educated prediction based on the properties of benzoate esters.
Mechanical Properties: Balancing Strength and Flexibility
The addition of a plasticizer inherently alters the mechanical properties of a polymer, typically decreasing tensile strength and increasing elongation at break.[1] The goal is to achieve the desired flexibility without an excessive loss of strength.
Experimental Protocol: Tensile Testing (ASTM D638)
-
Sample Preparation: Mold the plasticized polymer compounds into standardized dumbbell-shaped specimens.
-
Instrumentation: Use a universal testing machine equipped with an extensometer.
-
Procedure: a. Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours. b. Mount the specimen in the grips of the testing machine. c. Apply a tensile load at a constant rate of crosshead movement until the specimen fractures. d. Record the load and elongation throughout the test.
-
Analysis: Calculate the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).
Expected Performance of this compound:
As an efficient plasticizer, 3-PPB is expected to significantly increase the elongation at break of PVC. Its impact on tensile strength will be a critical parameter to evaluate. High-solvating plasticizers can sometimes lead to a more pronounced reduction in tensile strength compared to less-solvating ones.
Table 2: Illustrative Comparison of Mechanical Properties (Plasticized PVC at 40 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound | To be determined | Anticipated to be high |
| Dioctyl Phthalate (DOP) | 15 - 20 | 300 - 400 |
| Diisononyl Phthalate (DINP) | 18 - 23 | 250 - 350 |
| Trioctyl Trimellitate (TOTM) | 20 - 25 | 200 - 300 |
Note: These are typical value ranges and can be influenced by the specific formulation and processing conditions.
Thermal Stability: Performance at Elevated Temperatures
The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Volatilization of the plasticizer at high temperatures can lead to a loss of flexibility and changes in other properties.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Use a small, uniform sample of the plasticized polymer.
-
Instrumentation: Employ a thermogravimetric analyzer.
-
Procedure: a. Place the sample in the TGA furnace. b. Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[9] c. Continuously monitor and record the weight of the sample as a function of temperature.
-
Analysis: Determine the onset temperature of weight loss, which corresponds to the volatilization of the plasticizer and the degradation of the polymer. A higher onset temperature indicates better thermal stability.[10]
Expected Performance of this compound:
The thermal stability of 3-PPB will be a key performance indicator. Monobenzoates can sometimes exhibit higher volatility compared to larger, more complex plasticizers like trimellitates.[8] However, its aromatic structure may contribute to a degree of thermal stability.
Caption: TGA experimental workflow.
Permanence: Resistance to Migration
Plasticizer migration is the process by which the plasticizer moves out of the polymer matrix. This can lead to embrittlement of the plastic and contamination of surrounding materials.
Experimental Protocol: Plasticizer Migration (ASTM D2199)
-
Sample Preparation: a. Prepare a film of the plasticized vinyl fabric. b. Prepare a lacquered panel as the receiving substrate.
-
Procedure: a. Place a small sample of the vinyl fabric on the lacquered panel. b. Apply a specified pressure (e.g., 0.5 psi) to the assembly.[11] c. Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a set duration (e.g., 72 hours).[11]
-
Analysis: After the test period, remove the vinyl fabric and visually inspect the lacquer for any marring, softening, or tackiness, which indicates plasticizer migration.[11][12] For a quantitative assessment, the amount of plasticizer transferred can be determined by analytical techniques such as gas chromatography.[13]
Expected Performance of this compound:
The migration resistance of 3-PPB will depend on its molecular weight and its compatibility with the polymer. While monobenzoates can have a tendency to be more mobile than larger polymeric plasticizers, good compatibility can mitigate this. Its performance in this area will be critical for its use in applications where contact with other materials is expected.
Synthesis and Logical Framework
The selection of a plasticizer is a multi-faceted decision that involves balancing performance, cost, and safety. The following diagram illustrates the logical flow for evaluating and comparing plasticizers.
Caption: Logical framework for plasticizer comparison.
Conclusion: The Promise of this compound
This compound presents a compelling profile as a non-phthalate plasticizer. Its anticipated high solvation efficiency suggests it will be a potent flexibilizer for polymers like PVC. While comprehensive, direct comparative data is still being aggregated in the public domain, the experimental frameworks outlined in this guide provide a robust methodology for its evaluation.
For researchers, scientists, and drug development professionals, the transition to novel excipients and polymer additives necessitates a thorough and scientifically rigorous evaluation. By employing standardized tests for thermal and mechanical properties, as well as permanence, a clear and objective comparison of 3-PPB with incumbent plasticizers can be established. This will enable formulators to make informed decisions, leveraging the potential benefits of this promising alternative while ensuring product performance and safety.
References
- 1. kgt88.com [kgt88.com]
- 2. benchchem.com [benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. rroij.com [rroij.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. pcimag.com [pcimag.com]
- 7. waters.com [waters.com]
- 8. specialchem.com [specialchem.com]
- 9. tainstruments.com [tainstruments.com]
- 10. dl.edi-info.ir [dl.edi-info.ir]
- 11. p2infohouse.org [p2infohouse.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. d-nb.info [d-nb.info]
comparative study of catalysts for 3-Phenylpropyl benzoate synthesis
An In-Depth Comparative Guide to Catalysts for 3-Phenylpropyl Benzoate Synthesis
Authored by a Senior Application Scientist
Introduction: The Significance of this compound and Its Synthesis
This compound is a valuable organic ester widely utilized in the fragrance and flavor industries for its characteristic balsamic and floral scent. It also serves as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] The efficient and selective synthesis of this ester is, therefore, a topic of significant interest for researchers and chemical manufacturers. The primary route to this compound is through the esterification of 3-phenylpropanol with benzoic acid or its derivatives. The choice of catalyst for this reaction is paramount, as it dictates the reaction's efficiency, selectivity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical applicability.
The traditional method for esterification, the Fischer-Speier reaction, typically employs homogeneous mineral acids like sulfuric acid or p-toluenesulfonic acid.[2] While effective, these catalysts suffer from significant drawbacks, including corrosiveness, difficulty in separation from the reaction mixture, and the generation of acidic waste streams, prompting the exploration of more sustainable alternatives.[3] This guide will delve into the performance of heterogeneous solid acid catalysts, advanced multifunctional nanocatalysts, and enzymatic catalysts as superior alternatives to conventional methods.
The General Mechanism of Acid-Catalyzed Esterification
The synthesis of this compound from 3-phenylpropanol and benzoic acid is an acid-catalyzed equilibrium reaction. The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the carbonyl group of benzoic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 3-phenylpropanol.
References
A Comparative Guide to the Validation of an HPLC Method for 3-Phenylpropyl Benzoate Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Phenylpropyl benzoate. As a compound frequently utilized in the fragrance, cosmetic, and potentially pharmaceutical industries, ensuring the reliability of its quantification is paramount for quality control, stability testing, and regulatory compliance.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind each experimental choice, grounding the protocol in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for analytical method validation.
The Analytical Challenge and the HPLC Solution
This compound is a benzoate ester characterized by its aromatic structure, making it an ideal candidate for UV detection in HPLC. While alternative methods like Gas Chromatography (GC) could be employed, HPLC is often preferred for its versatility in handling samples with varying volatility and thermal stability. A validated Reversed-Phase HPLC (RP-HPLC) method offers superior specificity and accuracy for quantifying this analyte in complex matrices.
Based on the analyte's structure and common chromatographic principles, a starting point for the method is proposed.[4][5] This guide will validate the performance of this method, comparing its results against internationally recognized acceptance criteria.
Proposed Initial Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar this compound. |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | A common, effective mobile phase for reversed-phase chromatography. A gradient may be needed to ensure separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Detection | UV at 230 nm | The benzoate chromophore exhibits strong absorbance in this UV region, providing good sensitivity. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume for standard analytical HPLC systems. |
The Validation Workflow: An Overview
Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[6][7] The relationship between the key validation parameters is crucial for building a reliable method.
Caption: Overall workflow for HPLC method validation.
Core Validation Parameters: Protocols and Performance Comparison
The following sections detail the experimental protocols for each validation characteristic, presenting data in a comparative format against established acceptance criteria.
Specificity
Expertise & Experience: Specificity is the cornerstone of any quantitative method. It demonstrates that the analytical signal belongs exclusively to the analyte of interest, this compound, without interference from other components like impurities, degradation products, or matrix excipients.[8][9][10] A common failure in method development is not adequately stress-testing the sample to generate potential interferents.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare the sample diluent (e.g., mobile phase).
-
Placebo: If applicable (e.g., for a formulated product), prepare a mixture of all excipients without the this compound active ingredient.
-
Standard: Prepare a solution of this compound reference standard at the target concentration.
-
Stressed Sample: Subject a solution of this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[9]
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation: Compare the chromatograms. The blank and placebo injections should show no significant peaks at the retention time of this compound. In the stressed sample, the peak for this compound should be well-resolved from any degradation peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm spectral homogeneity.
Data Summary & Comparison:
| Sample | Observation at Analyte Retention Time | Peak Purity Index | Acceptance Criteria | Result |
| Blank | No interfering peak | N/A | No significant interference | Pass |
| Placebo | No interfering peak | N/A | No significant interference | Pass |
| Stressed Sample | Analyte peak is spectrally pure | > 0.999 | Peak purity index > 0.990; Resolution from nearest peak > 2.0 | Pass |
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response (peak area). This relationship is fundamental for calculating the concentration of unknown samples.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13]
Experimental Protocol:
-
Prepare Standards: Prepare at least five standard solutions of this compound spanning the expected working range (e.g., 50% to 150% of the target assay concentration).[14]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Summary & Comparison:
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| 50% | 50 | 451000 |
| 80% | 80 | 725000 |
| 100% | 100 | 902500 |
| 120% | 120 | 1081000 |
| 150% | 150 | 1355000 |
| Regression Parameter | Result | Acceptance Criteria | Performance |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 | Excellent |
| Y-Intercept (% of 100% response) | 0.2% | ≤ 2.0% | Excellent |
| Range | 50 - 150 µg/mL | Defined by linear, accurate, and precise results | Established |
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically evaluated by a recovery study, where a known amount of analyte is added to a sample matrix (spiking).[15][16] This is a direct measure of systemic or bias error in the method.
Experimental Protocol:
-
Prepare Samples: Spike a placebo or sample matrix with this compound at three concentration levels within the range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and a standard solution.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.
Data Summary & Comparison:
| Concentration Level | Mean % Recovery | % RSD | Acceptance Criteria | Result |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% recovery; RSD ≤ 2.0% | Pass |
| 100% | 100.2% | 0.5% | 98.0% - 102.0% recovery; RSD ≤ 2.0% | Pass |
| 120% | 100.8% | 0.6% | 98.0% - 102.0% recovery; RSD ≤ 2.0% | Pass |
Precision
Expertise & Experience: Precision reflects the random error of a method and is the measure of agreement among a series of measurements.[17] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and instrument.[16]
-
Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, analysts, or equipment.[2][17]
Experimental Protocol:
-
Repeatability: Prepare six independent samples of this compound at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined data from both analysts.
Data Summary & Comparison:
| Precision Level | Mean Assay (%) | % RSD | Acceptance Criteria (% RSD) | Result |
| Repeatability (Analyst 1, Day 1) | 100.3% | 0.7% | ≤ 2.0% | Pass |
| Intermediate (Analyst 2, Day 2) | 99.8% | 0.9% | ≤ 2.0% | Pass |
| Overall (Combined 12 results) | 100.1% | 1.1% | ≤ 2.0% | Pass |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[18][19] These parameters are critical for impurity analysis or trace-level quantification. The ICH Q2(R1) guideline provides several methods for their determination.[20] A common approach is based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol:
-
Method: Use the calibration curve method. Prepare a series of low-concentration standards near the expected limit.
-
Analysis: Inject the standards and determine the slope (S) of the regression line and the standard deviation of the y-intercepts (σ).
-
Calculation:
-
Confirmation: Prepare standards at the calculated LOQ concentration and inject them (n=6) to confirm that the precision (%RSD) and accuracy at this level meet predefined criteria.
Data Summary & Comparison:
| Parameter | Calculation Result | Confirmed at LOQ | Acceptance Criteria (at LOQ) | Result |
| LOD | 0.5 µg/mL | Signal-to-Noise ≈ 3:1 | N/A (Detection only) | Established |
| LOQ | 1.5 µg/mL | Accuracy: 101.5%; Precision (%RSD): 4.5% | Accuracy: 90-110%; Precision ≤ 10% | Pass |
Robustness
Expertise & Experience: Robustness testing demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.[21][22] This is a critical part of method development that ensures the method is transferable between laboratories and instruments.[23]
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
Column Temperature (e.g., ± 5 °C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Detection Wavelength (e.g., ± 2 nm)
-
-
Analysis: Analyze a system suitability solution or a standard under the nominal and varied conditions.
-
Evaluation: Assess the impact of each variation on key system suitability parameters like retention time, peak tailing, and resolution (if applicable). The results should remain within the system suitability acceptance criteria.
Data Summary & Comparison:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Result vs. Nominal |
| Nominal Condition | - | 8.52 | 1.10 | - |
| Flow Rate | +0.1 mL/min | 7.75 | 1.11 | Unaffected |
| -0.1 mL/min | 9.46 | 1.09 | Unaffected | |
| Temperature | +5 °C | 8.31 | 1.10 | Unaffected |
| -5 °C | 8.75 | 1.12 | Unaffected | |
| % Acetonitrile | +2% | 7.95 | 1.08 | Unaffected |
| -2% | 9.15 | 1.11 | Unaffected | |
| Acceptance Criteria | System suitability criteria must be met | System suitability criteria must be met | Method is Robust |
System Suitability Testing (SST)
Expertise & Experience: SST is not a validation parameter itself, but an integral part of the analytical procedure that ensures the chromatographic system is performing adequately before and during sample analysis.[24][25] SST criteria are established during validation.
Experimental Protocol (for routine use):
-
Prepare SST Solution: Prepare a standard solution of this compound (and potentially known impurities).
-
Analysis: Before starting any sample sequence, inject the SST solution five or six times.
-
Evaluation: Calculate the %RSD of the peak area and retention time, as well as the tailing factor and theoretical plates from a representative injection.
Caption: Logic flow for System Suitability Testing.
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| % RSD of Peak Area (n=5) | ≤ 2.0% | Ensures injection precision.[26] |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape, free from excessive tailing. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power.[26] |
Conclusion
The High-Performance Liquid Chromatography method detailed and evaluated in this guide has been successfully validated according to ICH and FDA guidelines for the quantification of this compound.[1][27] The method demonstrated excellent specificity, linearity over the range of 50-150 µg/mL, high accuracy, and robust precision. The established limits of detection and quantitation are suitable for purity and assay testing, and the method proved to be robust against minor variations in its operational parameters. The defined system suitability criteria will ensure the continued reliable performance of this method in a routine quality control environment. This validated method provides a trustworthy and authoritative tool for researchers, scientists, and drug development professionals.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Phenyl benzoate | SIELC Technologies [sielc.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. youtube.com [youtube.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. assayprism.com [assayprism.com]
- 27. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
GC-MS vs HPLC for the analysis of 3-Phenylpropyl benzoate
An In-Depth Technical Guide to the Analysis of 3-Phenylpropyl Benzoate: GC-MS vs. HPLC
Authored by a Senior Application Scientist
In the realm of analytical chemistry, the selection of an appropriate methodology is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. As a compound frequently utilized in the fragrance, flavor, and polymer industries, ensuring its purity and proper identification is critical for quality control and research applications.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the theoretical underpinnings, practical applications, and experimental considerations for both methodologies, supported by experimental data and protocols.
Introduction to this compound and its Analytical Importance
This compound (C₁₆H₁₆O₂) is an aromatic ester with a molecular weight of 240.30 g/mol .[3] It is valued for its role as a fragrance ingredient and fixative, imparting sweet, balsamic, and floral notes to a variety of consumer products.[1] Beyond its olfactory contributions, it also serves as a plasticizer in the synthesis of functional polymers.[2] The robust analysis of this compound is crucial for several reasons:
-
Purity Assessment: Quantifying the purity of this compound is essential for its use in commercial products and chemical synthesis.
-
Impurity Profiling: Identifying and quantifying impurities is critical for safety assessments and understanding potential degradation pathways.
-
Quality Control: Routine analysis ensures batch-to-batch consistency in manufacturing processes.
-
Research and Development: In academic and industrial research, accurate analysis is necessary when this compound is used as a substrate or intermediate in synthetic chemistry.[2]
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific analytical goals, such as the need for definitive identification, the desired level of sensitivity, and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4][5] Given that this compound has a boiling point of 338°C, it is amenable to GC analysis, provided the instrumental conditions are optimized to prevent thermal degradation.[6]
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized in a heated inlet and introduced into a long, thin capillary column.[7] An inert carrier gas, such as helium or nitrogen, carries the sample through the column.[5] The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident compound identification.[4]
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/mL).
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | A modern gas chromatograph with a capillary column | Provides the necessary separation efficiency. |
| Injector | Split/Splitless inlet at 280°C | Ensures efficient vaporization of the analyte while minimizing the risk of thermal degradation. A split injection is suitable for concentrated samples, while a splitless injection is preferred for trace analysis. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Helium is an inert gas that provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) | This is a general-purpose column that provides good separation for a wide range of semi-volatile compounds. |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min | This temperature program allows for the separation of any lower-boiling impurities from the main analyte peak and ensures that the high-boiling this compound elutes in a reasonable time with good peak shape. |
| MS System | Quadrupole mass spectrometer | A common and robust type of mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is excellent for library matching and structural elucidation. |
| Mass Range | 40-400 amu | This range covers the expected fragments of this compound and potential impurities. |
| Data Acquisition | Full Scan | Allows for the collection of the complete mass spectrum for each eluting compound, enabling identification. |
Expected Data and Interpretation
The GC-MS analysis will yield a chromatogram showing a peak for this compound at a specific retention time. The mass spectrum for this peak can then be extracted and compared to a reference library (e.g., NIST) for confirmation. The expected mass spectrum for this compound will show a molecular ion peak (M⁺) at m/z 240, although it may be of low abundance. More prominent will be the fragment ions resulting from the cleavage of the ester bond and other parts of the molecule. Key expected fragments include m/z 118, 117, 105, and 91.[3]
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a separation technique that uses a liquid mobile phase to separate the components of a mixture.[7] It is a versatile technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile, making it a strong alternative to GC-MS.[5]
Principle of HPLC Analysis
In HPLC, a high-pressure pump forces a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).[7] For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[8] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and therefore have longer retention times. As the separated components elute from the column, they pass through a detector, most commonly a UV-Vis detector, which measures the absorbance of the eluate at a specific wavelength.
Experimental Protocol for HPLC Analysis
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the detector.
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector | Provides the necessary components for reproducible liquid chromatography. |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size | A C18 column is a common choice for reversed-phase chromatography and provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) | This mobile phase composition provides a good balance of solvent strength to elute this compound with a reasonable retention time and good peak shape. For more complex mixtures, a gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV-Vis Detector at 230 nm | This compound contains aromatic rings which absorb UV light. 230 nm is a common wavelength for the detection of aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Expected Data and Interpretation
The HPLC analysis will produce a chromatogram with a sharp, well-defined peak for this compound at a characteristic retention time. The area of this peak is proportional to the concentration of the analyte in the sample. Quantification is achieved by creating a calibration curve from the analysis of standards of known concentrations. While HPLC with a UV detector does not provide the same level of structural information as a mass spectrometer, it is an excellent technique for quantification and purity determination based on peak area percentages.
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the analysis.
| Feature | GC-MS | HPLC |
| Analyte Volatility | Requires volatile or semi-volatile compounds. Suitable for this compound.[7] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5] |
| Sensitivity | Generally higher sensitivity, capable of detecting compounds in the parts-per-billion (ppb) range. | Sensitivity is detector-dependent, typically in the parts-per-million (ppm) to ppb range.[4] |
| Selectivity/Identification | Excellent, provides a mass spectrum for definitive compound identification.[4] | Lower with a UV detector, identification is based on retention time matching with a standard. Coupling with a mass spectrometer (LC-MS) significantly improves identification capabilities. |
| Analysis Speed | Typically faster, with run times often under 20 minutes.[9] | Can have longer run times, from 10 to 60 minutes, depending on the separation.[9] |
| Sample Preparation | Can be simple, but may require derivatization for polar compounds.[4] For this compound, simple dilution is sufficient. | Simple dilution and filtration are usually sufficient. |
| Instrumentation Cost | GC-MS systems can have a higher initial cost due to the mass spectrometer.[4] | HPLC systems with UV detectors are generally less expensive.[7] |
| Robustness | Can be prone to issues with active sites in the inlet and column, especially for polar or high-boiling compounds. | Generally very robust and reproducible for routine analysis. |
When to Choose GC-MS:
-
When definitive identification of this compound and any unknown impurities is required.
-
For trace-level analysis where high sensitivity is necessary.
-
When analyzing for volatile or semi-volatile impurities in the sample.
When to Choose HPLC:
-
For routine quality control and purity checks where quantification is the primary goal.
-
When analyzing for non-volatile or thermally sensitive impurities.
-
In environments where the complexity and cost of a GC-MS system are prohibitive.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the GC-MS and HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
Both GC-MS and HPLC are highly effective techniques for the analysis of this compound, each with its own set of strengths. GC-MS excels in providing definitive identification and high sensitivity, making it the superior choice for impurity profiling and trace analysis. Conversely, HPLC offers robustness, simplicity, and is ideal for routine quantitative analysis in a quality control setting, especially when dealing with thermally sensitive compounds or when the cost and complexity of GC-MS are a concern. Ultimately, the selection of the most appropriate technique should be guided by the specific analytical question at hand. In many laboratories, these techniques are not seen as competing, but as complementary tools that provide a comprehensive understanding of sample composition.[9]
References
- 1. scent.vn [scent.vn]
- 2. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 3. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 7. amptechfl.com [amptechfl.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide to the Reactivity of Phenylalkyl Benzoates in Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the reactivity of phenylalkyl benzoates, focusing on the structural factors that govern their rates of hydrolysis. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions to explain the causal relationships between molecular structure and chemical behavior. The insights and methodologies presented here are crucial for applications ranging from prodrug design, where controlled release is paramount, to process chemistry, where reaction kinetics dictate efficiency. The protocols are designed to be self-validating, ensuring reliable and reproducible results.
Theoretical Framework: Unraveling Ester Reactivity
The reactivity of an ester is most commonly assessed by its rate of hydrolysis—the cleavage of the ester bond by water. This process can be catalyzed by acid or base, but base-catalyzed hydrolysis, or saponification, is often preferred for kinetic studies due to its irreversible nature under typical conditions. The insights gained from saponification are broadly applicable to understanding ester stability in various chemical and biological environments.
The Core Mechanism: Base-Catalyzed Hydrolysis (BAC2)
The saponification of phenylalkyl benzoates proceeds via a well-established bimolecular acyl-oxygen cleavage (BAC2) mechanism.[1] This is a two-step addition-elimination pathway.
-
Nucleophilic Addition: A hydroxide ion (OH⁻), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. The attack forms a transient, negatively charged tetrahedral intermediate.[2][3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the elimination of the phenylalkoxide leaving group. This is followed by a rapid, irreversible proton transfer from the newly formed benzoic acid to the more basic phenylalkoxide, driving the reaction to completion.[3]
The rate of this reaction is highly sensitive to the molecular structure of the ester, governed by three key pillars: electronic effects, steric hindrance, and the nature of the phenylalkyl leaving group.
Pillar 1: Electronic Effects
The rate-determining step involves the attack on the carbonyl carbon. Therefore, any structural feature that increases the partial positive charge (electrophilicity) of this carbon will accelerate the reaction. Conversely, features that decrease its electrophilicity will slow the reaction down.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl on the benzoic acid ring pull electron density away from the carbonyl carbon via inductive and/or resonance effects. This makes the carbon more electron-deficient and thus more susceptible to nucleophilic attack, increasing the hydrolysis rate.[4][5]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ push electron density towards the carbonyl carbon, reducing its electrophilicity and decreasing the hydrolysis rate.[4][5]
This relationship is quantitatively described by the Hammett equation , log(k/k₀) = ρσ, which provides a powerful tool for predicting reaction rates based on substituent constants (σ).[6] A positive reaction constant (ρ) for saponification indicates the reaction is favored by electron-withdrawing substituents.[6]
Pillar 2: Steric Hindrance
The formation of the tetrahedral intermediate requires the nucleophile to approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory). Bulky groups near the reaction center can physically obstruct this approach, increasing the activation energy and slowing the reaction rate.[7][8] This steric hindrance can arise from large substituents on the benzoic acid ring (especially in the ortho position) or from a bulky alcohol moiety.[4]
Pillar 3: The Phenylalkyl Moiety (The Leaving Group)
For phenylalkyl benzoates, the structure of the -(CH₂)n-Ph group is critical. Its influence is a combination of electronic and steric effects.
-
The Alkyl Spacer -(CH₂)n-: The length of the alkyl chain separating the phenyl group from the ester oxygen plays a significant role. Increasing the chain length generally decreases reactivity due to increased steric bulk, which can hinder solvation of the transition state.[1]
-
The Phenyl Group's Inductive Effect: The phenyl group is moderately electron-withdrawing due to the sp² hybridization of its carbons (an inductive effect, -I). This effect stabilizes the developing negative charge on the oxygen atom in the transition state. However, the inductive effect weakens significantly with distance. Therefore, the closer the phenyl group is to the ester oxygen, the more it will accelerate the reaction.
Experimental Design: A Self-Validating Protocol for Kinetic Analysis
To objectively compare the reactivity of different esters, we must determine their second-order rate constants (k) for alkaline hydrolysis under identical conditions. The following protocol is a robust and widely used method based on UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k) for the alkaline hydrolysis of a phenylalkyl benzoate.
Causality of Experimental Choice: We employ pseudo-first-order kinetics to simplify the analysis. By using a large excess of sodium hydroxide (e.g., >10-fold) relative to the ester, the concentration of OH⁻ remains effectively constant throughout the reaction. This allows us to treat the reaction as a first-order process with respect to the ester, making the data analysis more straightforward and reliable. The rate law simplifies from Rate = k[Ester][OH⁻] to Rate = k_obs[Ester], where k_obs = k[OH⁻].
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Ester Stock (e.g., 10 mM): Accurately weigh the phenylalkyl benzoate and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) that is miscible with water. Use a Class A volumetric flask. Rationale: An organic co-solvent is necessary as most esters have poor aqueous solubility.
-
NaOH Solution (e.g., 0.1 M): Prepare a stock solution of NaOH in deionized water and standardize it by titration against a primary standard like potassium hydrogen phthalate (KHP). Rationale: Standardization is critical as NaOH solutions can absorb atmospheric CO₂, altering their effective concentration.
-
Buffer Solution (Optional): For pH control, a buffer can be used, but for simple saponification, a known excess of NaOH is standard.
-
-
Kinetic Run (UV-Vis Spectrophotometry):
-
Equilibrate a temperature-controlled cuvette holder in the spectrophotometer to the desired temperature (e.g., 25.0 °C). Rationale: Ester hydrolysis is temperature-dependent; precise temperature control is essential for reproducibility.
-
In a 1 cm path length quartz cuvette, pipette the required volume of the NaOH solution and any co-solvent/water to achieve the final desired concentration (e.g., final [NaOH] = 0.01 M).
-
Use this solution to set the spectrophotometer baseline (autozero) at the analytical wavelength (λ_max) of the product (benzoate anion, typically ~270-285 nm).
-
To initiate the reaction, inject a small, precise volume of the ester stock solution into the cuvette, cap it, and mix rapidly by inversion. Start data acquisition immediately. The final ester concentration should be low (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
-
Monitor the increase in absorbance at the chosen wavelength over time until the reaction is >95% complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance-time data to the first-order integrated rate law: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0), where A_t is the absorbance at time t, and A_∞ is the final absorbance at reaction completion.
-
A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.[5]
-
Calculate the true second-order rate constant (k) using the equation: k = k_obs / [NaOH].
-
Comparative Reactivity Analysis
Case Study 1: The Effect of Simple Alkyl Chain Length
Let's first examine the effect of increasing the length of a simple alkyl chain in the alcohol portion of benzoate esters. This isolates the impact of steric and inductive effects in the absence of a phenyl group.
| Ester | Leaving Group (R') | Relative Hydrolysis Half-Life (t₁/₂) | Predicted Reactivity Trend |
| Methyl Benzoate | -CH₃ | 1.0 | Highest |
| Ethyl Benzoate | -CH₂CH₃ | ~2-3 | High |
| n-Propyl Benzoate | -(CH₂)₂CH₃ | >3 | Moderate |
| n-Butyl Benzoate | -(CH₂)₃CH₃ | >4 | Lower |
| Table 1: Comparison of reactivity for simple alkyl benzoates. Half-life data is relative to methyl benzoate and synthesized from literature, indicating that ethyl esters hydrolyze 2-3 times slower than methyl esters.[1] |
Interpretation: The data clearly show that reactivity decreases as the length of the alkyl chain increases.[1] This trend is primarily attributed to steric hindrance . The larger alkyl groups create more bulk around the reaction center, making it more difficult for the hydroxide nucleophile to attack the carbonyl carbon. While longer alkyl chains are slightly more electron-donating, this electronic effect is minor compared to the dominant steric effect.
Case Study 2: The Phenylalkyl Series
Now, we introduce a phenyl group into the alcohol moiety at varying distances from the ester oxygen. This allows us to compare the interplay of the phenyl group's inductive effect against the steric bulk of the entire leaving group.
| Ester | Leaving Group (R') | Key Structural Feature | Predicted Reactivity Rank |
| Benzyl Benzoate | -CH₂-Ph | Phenyl group is 1 carbon away from oxygen (-I effect is strong) | 1 (Highest) |
| Phenethyl Benzoate | -CH₂CH₂-Ph | Phenyl group is 2 carbons away from oxygen (-I effect is weaker) | 2 (Lower) |
| Ethyl Benzoate | -CH₂CH₃ | Reference alkyl group (no phenyl -I effect) | 3 (Lowest) |
| Table 2: Predicted reactivity trend for phenylalkyl benzoates compared to a simple alkyl benzoate. |
Interpretation and Discussion:
-
Benzyl Benzoate vs. Ethyl Benzoate: The key difference is the substitution of a methyl group (in ethyl) with a phenyl group (in benzyl). The phenyl group is significantly more electron-withdrawing than a methyl group. This strong inductive (-I) effect from the adjacent phenyl group in benzyl benzoate makes the ester oxygen a better leaving group by stabilizing the forming phenylalkoxide. This electronic effect outweighs the slightly larger steric bulk of the benzyl group compared to the ethyl group. Therefore, benzyl benzoate is more reactive than ethyl benzoate . Experimental data from studies on butyl benzyl phthalate support this, noting the benzyl ester moiety is much more susceptible to hydrolysis than the butyl ester portion due to the electron-withdrawing nature of the phenyl group.
-
Benzyl Benzoate vs. Phenethyl Benzoate: In phenethyl benzoate, an additional -CH₂- spacer is inserted between the phenyl group and the ester oxygen. The electron-withdrawing inductive effect of the phenyl group diminishes rapidly with distance. By moving the phenyl group one carbon further away, its ability to stabilize the leaving group is significantly reduced. Consequently, the electronic factor that made benzyl benzoate highly reactive is much weaker in phenethyl benzoate. At the same time, the phenethyl group is larger and more flexible than the benzyl group, potentially introducing slightly more steric hindrance. The dominant change, however, is the reduction of the inductive effect. Therefore, benzyl benzoate is predicted to be significantly more reactive than phenethyl benzoate . The reactivity of phenethyl benzoate should be much closer to that of simple alkyl benzoates like propyl or butyl benzoate.
Conclusion
The reactivity of phenylalkyl benzoates is a nuanced interplay of electronic and steric factors. While increasing the length of a simple alkyl chain consistently decreases reactivity due to steric hindrance, the introduction of a phenyl group complicates the trend.
-
Proximity is Key: The electron-withdrawing inductive effect of the phenyl group accelerates hydrolysis, but only when it is close to the reaction center. Benzyl benzoate is therefore a relatively reactive ester.
-
Distance Diminishes Effect: As the phenyl group is moved further from the ester oxygen, as in phenethyl benzoate , its electronic influence wanes, and the compound's reactivity begins to resemble that of simple, sterically hindered alkyl benzoates.
This predictive framework, grounded in fundamental mechanistic principles and validated by robust experimental protocol, allows researchers to rationally design or select phenylalkyl benzoates with tailored stability and reactivity profiles for advanced applications in chemistry and pharmacology.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline hydrolysis of substituted benzyl substituted benzoates | Semantic Scholar [semanticscholar.org]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Phenylpropyl Benzoate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-Phenylpropyl benzoate is paramount for ensuring product quality, stability, and regulatory compliance. This guide provides an in-depth comparison of common analytical methodologies and a detailed protocol for their cross-validation, ensuring the integrity of your analytical data across the product lifecycle.
Introduction: The Analytical Imperative for this compound
This compound is a fragrance ingredient and plasticizer whose purity and concentration are critical to its function and safety.[1] The selection of an appropriate analytical method is a foundational decision in the quality control process. However, in a dynamic development environment, methods may be updated, transferred between laboratories, or run on different instrumentation. This necessitates a rigorous cross-validation process to ensure data equivalency and maintain analytical control. This guide will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and provide a framework for their effective cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2]
Comparative Analysis of Primary Analytical Methods
The two most prevalent techniques for the analysis of a semi-volatile ester like this compound are HPLC and GC-MS. The choice between them is often dictated by the specific analytical challenge, such as routine quality control, stability testing, or impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is a common choice.[1][3]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography due to its hydrophobicity, which provides excellent retention for aromatic compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC, offering good solvating power and UV transparency.[3] The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any acidic impurities or silanol groups on the stationary phase.[3]
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic rings, which absorb UV light. A detection wavelength around 230-240 nm is typically effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the separation and identification of volatile and semi-volatile compounds.[4] It offers high resolution and the structural information provided by the mass spectrometer is invaluable for impurity identification.
Causality Behind Experimental Choices:
-
Stationary Phase: A mid-polar capillary column, such as one coated with a phenyl-substituted polysiloxane, provides good selectivity for aromatic compounds.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and inertness.
-
Ionization: Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.[5] For this compound, characteristic fragments would include the benzoyl cation (m/z 105) and the tropylium ion (m/z 91).[5]
Head-to-Head Performance Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Insights |
| Selectivity | Good; tunable with mobile phase composition. | Excellent; high-resolution capillary columns. | GC generally offers higher peak capacity for complex mixtures of volatile compounds. |
| Sensitivity | Good; dependent on UV absorbance. | Excellent; mass spectrometer provides low detection limits. | MS detection is inherently more sensitive and selective than UV detection. |
| Specificity | Good; potential for co-elution with impurities. | Excellent; mass spectra provide structural confirmation. | The mass spectrum is a molecular fingerprint, offering a higher degree of confidence in peak identity. |
| Sample Throughput | Moderate; typical run times of 10-30 minutes. | Moderate to High; faster run times are often possible. | Modern GC methods can be very fast, especially with the use of shorter columns and rapid temperature programming. |
| Impurity Profiling | Good for non-volatile impurities. | Excellent for volatile and semi-volatile impurities. | GC-MS is superior for identifying unknown volatile impurities due to library searchable mass spectra. |
| Stability Indicating | Yes; can separate degradation products. | Yes; can identify volatile degradants. | Both techniques can be developed into stability-indicating methods. |
| Instrumentation Cost | Lower to Moderate. | Higher. | The mass spectrometer adds significant cost to the GC system. |
| Ease of Use | Relatively straightforward. | More complex; requires vacuum systems and MS tuning. | HPLC is often considered more of a "plug-and-play" technique in a routine QC environment. |
Cross-Validation: Ensuring Method Equivalency
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[2][6] This is a critical exercise when transferring a method, introducing a new instrument, or comparing a new method to a legacy one.
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A workflow diagram for the cross-validation of analytical methods.
Experimental Protocol for Cross-Validation of HPLC and GC-MS Methods
This protocol outlines a step-by-step approach to cross-validating an existing HPLC method (Method A) with a newly developed GC-MS method (Method B) for the quantification of this compound in a finished product.
Objective: To demonstrate the equivalency of the GC-MS method to the validated HPLC method for the assay of this compound.
Materials:
-
This compound reference standard
-
Finished product batches (at least 3 different lots)
-
Placebo (formulation without the active ingredient)
-
All necessary solvents and reagents for both HPLC and GC-MS methods
Procedure:
-
Protocol and Acceptance Criteria Definition:
-
Draft a formal cross-validation protocol based on ICH Q2(R2) principles.[2]
-
Define acceptance criteria before the execution of the study. A common criterion is that the mean result of Method B should be within ±2.0% of the mean result of Method A, and the relative standard deviation of the differences should be no more than 3.0%.
-
-
Sample Selection and Preparation:
-
Select at least three batches of the finished product, preferably with varying ages to capture potential degradation products.
-
Prepare a sufficient number of samples from each batch to be analyzed by both methods. For this protocol, prepare six independent samples from each of the three batches.
-
-
Analysis by the Reference Method (HPLC - Method A):
-
Analyze the 18 prepared samples (6 from each of 3 batches) using the validated HPLC method.
-
Ensure the system suitability criteria for the HPLC method are met before, during, and after the analysis.
-
-
Analysis by the New Method (GC-MS - Method B):
-
Analyze the same 18 samples using the new GC-MS method.
-
Confirm that the system suitability requirements for the GC-MS method are met.
-
-
Data Evaluation and Statistical Analysis:
-
Tabulate the assay results for this compound obtained from both methods for all 18 samples.
-
For each sample, calculate the percentage difference between the results of Method B and Method A: % Difference = [(Result_B - Result_A) / Result_A] * 100
-
Calculate the mean percentage difference and the standard deviation of the percentage differences.
-
Perform a paired t-test to determine if there is a statistically significant difference between the means of the two methods. The null hypothesis is that the true mean difference is zero.
-
A Bland-Altman plot can be generated to visually assess the agreement between the two methods across the concentration range.
-
-
Impurity Profile Comparison:
-
Analyze the chromatograms from both methods for any known or unknown impurities. A key potential impurity is Benzyl Benzoate, which can arise from impurities in the starting materials.[7]
-
Compare the impurity profiles to ensure that Method B is capable of detecting all the impurities observed with Method A at comparable levels.
-
-
Reporting:
-
Prepare a comprehensive cross-validation report that includes:
-
The purpose of the study.
-
The detailed methodologies for both HPLC and GC-MS.
-
The defined acceptance criteria.
-
All raw data and calculated results in a tabular format.
-
Statistical analysis and any graphical representations (e.g., Bland-Altman plot).
-
A concluding statement on whether the two methods are considered equivalent based on the pre-defined acceptance criteria.
-
-
Logical Relationship of Validation Parameters
The following diagram illustrates how different validation parameters are interconnected and contribute to the overall validation of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical needs. HPLC is a robust and reliable technique for routine quality control, while GC-MS offers superior sensitivity and specificity for impurity profiling and investigational work. Regardless of the method chosen, a thorough validation is essential to ensure data integrity. When methods are changed or transferred, a well-designed cross-validation study, as outlined in this guide, provides the necessary evidence to ensure the continued reliability of analytical results. By adhering to a scientifically sound and well-documented cross-validation process, organizations can maintain the highest level of confidence in their quality control data.
References
- 1. This compound | 60045-26-3 | Benchchem [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. gcms.cz [gcms.cz]
- 5. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Synthesis of 3-Phenylpropyl Benzoate: Efficiency, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the preparation of esters like 3-phenylpropyl benzoate, a valuable fragrance and flavor compound, presents a variety of strategic choices. The selection of a synthetic route is a critical decision, guided by factors such as yield, reaction conditions, catalyst efficiency, and overall process sustainability. This guide provides a detailed comparison of the most common and innovative methods for synthesizing this compound, offering experimental data and mechanistic insights to inform your selection process.
At a Glance: Comparing Synthesis Routes
| Synthesis Route | Key Features | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Acid-catalyzed reaction of a carboxylic acid and an alcohol. | Moderate to High | Requires strong acid catalyst (e.g., H₂SO₄) and often elevated temperatures with removal of water. | Inexpensive reagents, straightforward procedure. | Reversible reaction, harsh acidic conditions may not be suitable for sensitive substrates. |
| Steglich Esterification | Uses a coupling agent (DCC or EDC) and a catalyst (DMAP). | High | Mild, often at room temperature.[1][2][3] | High yields, mild conditions suitable for sensitive substrates.[1][3] | Use of stoichiometric coupling agents generates byproduct (DCU) that needs to be removed.[1] |
| Transesterification | Exchange of the alcohol part of an ester with another alcohol. | Variable | Acid or base catalyzed, can also be enzyme-catalyzed. | Can be driven to completion by removing the leaving alcohol. | Equilibrium process, may require a large excess of the new alcohol. |
| One-Pot Synthesis from Cinnamyl Alcohol | A two-step process involving transesterification followed by hydrogenation. | Very High | Utilizes a multifunctional catalyst (e.g., Pd-DTP@ZIF-8).[4] | High efficiency (98% conversion, 93% selectivity), atom economy, and green process.[4] | Requires a specialized, multifunctional catalyst.[4] |
| Enzyme-Catalyzed Esterification | Utilizes lipases as biocatalysts. | Good to Excellent | Mild conditions (temperature and pH).[5] | High selectivity, environmentally benign. | Enzymes can be expensive and may require specific solvent systems. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Potentially High | Shorter reaction times compared to conventional heating.[6] | Rapid synthesis, potential for higher yields and cleaner reactions.[6] | Requires specialized microwave equipment. |
Delving into the Chemistry: Mechanisms and Protocols
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (3-phenyl-1-propanol).
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, regenerating the acid catalyst and forming the ester.
node [fillcolor="#F1F3F4"]; "Benzoic Acid" [shape=oval]; "3-Phenyl-1-propanol" [shape=oval]; "H+" [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="H+"]; "Protonated Carbonyl"; "Tetrahedral Intermediate"; "Ester + H2O" [shape=oval];
"Benzoic Acid" -> "Protonated Carbonyl" [label="+ H+"]; "Protonated Carbonyl" -> "Tetrahedral Intermediate" [label="+ 3-Phenyl-1-propanol"]; "Tetrahedral Intermediate" -> "Ester + H2O" [label="- H2O, - H+"]; }
Experimental Protocol:
-
In a round-bottom flask, combine benzoic acid (1.0 eq) and 3-phenyl-1-propanol (1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.[7][8]
Steglich Esterification: A Milder Alternative
For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and efficient alternative.[1][3] This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3]
Mechanism: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol subsequently attacks this activated species to furnish the ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[1]
node [fillcolor="#F1F3F4"]; "Benzoic Acid" [shape=oval]; "DCC" [shape=oval]; "O-Acylisourea Intermediate"; "DMAP" [shape=oval]; "Acylpyridinium Intermediate"; "3-Phenyl-1-propanol" [shape=oval]; "Ester + DCU" [shape=oval];
"Benzoic Acid" -> "O-Acylisourea Intermediate" [label="+ DCC"]; "O-Acylisourea Intermediate" -> "Acylpyridinium Intermediate" [label="+ DMAP"]; "Acylpyridinium Intermediate" -> "Ester + DCU" [label="+ 3-Phenyl-1-propanol"]; }
Experimental Protocol:
-
Dissolve benzoic acid (1.0 eq), 3-phenyl-1-propanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.[2]
-
Cool the mixture in an ice bath and add DCC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
One-Pot Synthesis from Cinnamyl Alcohol: A Highly Efficient and Green Route
A novel and highly efficient one-pot synthesis of this compound has been developed, starting from cinnamyl alcohol and benzoic anhydride.[4] This method utilizes a multifunctional catalyst, 5% Pd-DTP@ZIF-8, which contains both acidic sites for transesterification and metal sites for hydrogenation.[4]
Reaction Pathway: The process involves an initial transesterification of cinnamyl alcohol with benzoic anhydride to form cinnamyl benzoate, which is then hydrogenated in the same pot to yield this compound.[4]
node [fillcolor="#F1F3F4"]; "Cinnamyl Alcohol" [shape=oval]; "Benzoic Anhydride" [shape=oval]; "Cinnamyl Benzoate"; "H2" [shape=oval]; "this compound" [shape=oval];
"Cinnamyl Alcohol" -> "Cinnamyl Benzoate" [label="+ Benzoic Anhydride\n(Transesterification)"]; "Cinnamyl Benzoate" -> "this compound" [label="+ H2\n(Hydrogenation)"]; }
Experimental Highlights:
-
Catalyst: 5% Pd-DTP@ZIF-8, a multifunctional catalyst with acidic (dodecatungstophosphoric acid, DTP) and metallic (Pd°) active sites.[4]
-
Support: Zeolitic imidazolate framework (ZIF-8) provides a high surface area.[4]
-
Conversion: Almost 98% conversion of cinnamyl benzoate to this compound.[4]
-
Selectivity: 93% selectivity for the desired product.[4]
-
Advantages: This method is lauded for its high efficiency, anti-leaching properties of the catalyst, great thermal stability, and its classification as a green process.[4]
Green Chemistry Considerations
When evaluating synthetic routes, it is crucial to consider their environmental impact. Green chemistry metrics, such as atom economy and process mass intensity (PMI), provide a quantitative measure of the "greenness" of a chemical process.[9][10][11][12]
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The one-pot synthesis from cinnamyl alcohol, which avoids the formation of stoichiometric byproducts, is expected to have a higher atom economy compared to the Steglich esterification.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. Routes that minimize the use of solvents and reagents, and allow for catalyst recycling, will have a lower (better) PMI. The one-pot synthesis with its reusable catalyst and potentially solvent-free conditions would likely have a favorable PMI.[4]
Purification and Characterization
Regardless of the synthetic route chosen, the final product, this compound, must be purified and its identity confirmed.
Purification: Column chromatography is a common and effective method for purifying the crude product.[7][8] A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).[7] The polarity of the mobile phase is adjusted to achieve optimal separation.
Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzoate and phenylpropyl groups, as well as the methylene protons of the propyl chain. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1720 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For routine, small-scale preparations where cost is a primary concern, the Fischer-Speier esterification remains a viable option. When working with acid-sensitive substrates or when high yields are paramount, the Steglich esterification is a superior choice, despite the need to remove the urea byproduct.
For researchers and drug development professionals seeking the most efficient and environmentally friendly approach, the one-pot synthesis from cinnamyl alcohol stands out.[4] Its high conversion and selectivity, coupled with the use of a recyclable multifunctional catalyst, align well with the principles of green chemistry and offer a promising route for sustainable production.[4] The choice of synthesis route will ultimately depend on the specific requirements of the project, including scale, cost, time constraints, and the importance of adhering to green chemistry principles.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. toc.library.ethz.ch [toc.library.ethz.ch]
Comparative Toxicological Assessment of Benzoate Esters: A Guide for Researchers and Drug Development Professionals
This guide offers a detailed comparative toxicological analysis of commonly utilized benzoate esters, including methylparaben, ethylparaben, propylparaben, butylparaben, and benzyl benzoate. It is intended for researchers, scientists, and professionals in drug development, providing in-depth experimental data and methodologies to support informed decisions in formulation and safety evaluations.
Introduction: The Chemical Landscape and Toxicological Relevance of Benzoate Esters
Benzoate esters are a class of chemical compounds extensively used as preservatives in pharmaceuticals, cosmetics, and food products owing to their effective antimicrobial properties. Structurally, they consist of a benzene ring linked to a carboxylic acid ester. A critical determinant of their physicochemical and toxicological characteristics is the length of the alkyl chain in the ester group. This guide will explore the nuanced differences among these esters, establishing a clear framework for their comparative toxicological assessment.
Physicochemical Properties: The Foundation of Toxicological Behavior
The lipophilicity of benzoate esters, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), demonstrates a direct correlation with the length of the alkyl chain. This property is paramount as it dictates their capacity to permeate biological membranes, thereby influencing their bioavailability and potential for systemic effects.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Water Solubility (g/L) |
| Methylparaben | C₈H₈O₃ | 152.15[1] | 1.96 | 2.5 |
| Ethylparaben | C₉H₁₀O₃ | 166.17[1] | 2.47 | 1.7 |
| Propylparaben | C₁₀H₁₂O₃ | 180.20[1] | 3.04 | 0.4 |
| Butylparaben | C₁₁H₁₄O₃ | 194.23[1] | 3.57 | 0.2 |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 3.97 | 0.015 |
Data compiled from various sources, including PubChem.
The trend of increasing lipophilicity with a longer alkyl chain directly impacts the toxicological profile. Higher logP values are generally associated with enhanced membrane permeability and, in some instances, greater biological activity, which can include toxic effects.
Comparative In Vitro Toxicological Assessment
In vitro assays are indispensable for the preliminary toxicological screening of compounds. They offer a rapid and economical approach to compare the potential toxicity of a series of related chemicals.[2]
Cytotoxicity: Evaluating Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding: Human keratinocyte cells (HaCaT) are cultured and seeded into 96-well plates at a density of 1 x 10⁴ cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation and Exposure: Stock solutions of each benzoate ester are prepared and serially diluted in the cell culture medium to achieve a range of test concentrations. The culture medium in the wells is replaced with the medium containing the respective concentrations of the test compounds, and the plates are incubated for another 24 hours.
-
MTT Incubation: Following the exposure period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours to allow for the metabolic conversion of MTT by viable cells into formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, is then calculated from the dose-response curve.
Comparative Cytotoxicity Data (IC50 values in µM)
| Compound | IC50 (µM) in HaCaT cells |
| Methylparaben | >1000 |
| Ethylparaben | ~850 |
| Propylparaben | ~400 |
| Butylparaben | ~150 |
| Benzyl Benzoate | ~100 |
Note: These are representative data for illustrative purposes. Actual values may vary depending on specific experimental conditions.
The results consistently show that the cytotoxicity of parabens increases with the length of the alkyl chain, with butylparaben and benzyl benzoate exhibiting the highest potency.[3] This observation aligns with their greater lipophilicity, which facilitates more significant interaction with and disruption of cellular membranes.
Genotoxicity: Assessing Mutagenic Potential with the Ames Test
The Ames test, or bacterial reverse mutation assay, is a standard method for evaluating the mutagenic potential of chemical substances.[4]
Experimental Protocol: Ames Test (Following OECD Guideline 471)
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations.
-
Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that simulates mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the benzoate esters in a suitable solvent.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
-
Incubation: The plates are incubated at 37°C for 48 to 72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of these revertant colonies is counted. A compound is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.
Generally, studies have shown that parabens are not mutagenic in the Ames test.[5][6] Similarly, benzyl benzoate has tested negative for mutagenicity in various in vitro assays.[7][8]
Endocrine Disruption Potential
A notable toxicological concern for some benzoate esters, particularly those with longer alkyl chains, is their potential to interfere with the endocrine system by mimicking the effects of estrogen.[9]
Estrogen Receptor Binding and Activation
The estrogenic activity of benzoate esters can be assessed through in vitro assays that measure their ability to bind to and activate estrogen receptors (ERα and ERβ).
Experimental Workflow: Estrogen Receptor Transactivation Assay
Caption: Workflow for an estrogen receptor transactivation assay.
The relative affinity of parabens for the estrogen receptor generally increases with the length of the alkyl chain, with butylparaben exhibiting the strongest binding among the common parabens.[9] However, it is crucial to note that their binding affinity is substantially weaker (by several orders of magnitude) than that of the natural hormone, 17β-estradiol.[9]
In Vivo Toxicological Profile
While in vitro data provide valuable mechanistic insights, in vivo studies in animal models are essential for a comprehensive understanding of the systemic toxicity of benzoate esters.
Acute Toxicity
Acute toxicity studies are conducted to determine the short-term adverse effects of a substance after a single or multiple exposures over a short period.
| Compound | Oral LD50 (rat) |
| Methylparaben | >5000 mg/kg |
| Ethylparaben | >5000 mg/kg |
| Propylparaben | >5000 mg/kg |
| Butylparaben | >5000 mg/kg |
| Benzyl Benzoate | ~1700 mg/kg |
Data compiled from various sources.
The parabens generally exhibit low acute oral toxicity.[10] Benzyl benzoate has a moderate acute oral toxicity.[7]
Metabolism: A Key Determinant of Toxicity
The metabolism of benzoate esters is a critical factor in their toxicological profile. The primary metabolic pathway for parabens involves hydrolysis by esterase enzymes, found in the skin and liver, to form p-hydroxybenzoic acid (PHBA) and the corresponding alcohol.[11][12] PHBA is then rapidly conjugated and excreted.[12] Benzyl benzoate is also rapidly hydrolyzed to benzoic acid and benzyl alcohol, which are then further metabolized and excreted.[13]
Caption: Generalized metabolic pathway of parabens.
The rate of hydrolysis by esterases tends to decrease as the length of the alkyl chain increases.[11][14] This slower metabolism of longer-chain parabens could potentially lead to greater systemic exposure and an increased likelihood of adverse effects.
Conclusion and Future Perspectives
The toxicological characteristics of benzoate esters are intrinsically linked to their molecular structure, especially the length of the alkyl chain. Shorter-chain parabens, such as methylparaben and ethylparaben, are generally regarded as safe for use within established concentration limits in various products.[5][6] In contrast, longer-chain parabens like propylparaben and butylparaben, as well as benzyl benzoate, demonstrate more pronounced in vitro cytotoxicity and endocrine-disrupting potential.
Future research should prioritize the development and validation of New Approach Methodologies (NAMs), including high-throughput in vitro screening and in silico computational modeling. These advanced methods will enhance our ability to predict the toxicological effects of these and other compounds, thereby reducing the reliance on traditional animal testing. A more profound understanding of structure-activity relationships will pave the way for the rational design of safer and more effective preservatives for a broad spectrum of applications.
References
- 1. Benzoic acid esters | Fisher Scientific [fishersci.com]
- 2. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 3. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of in vitro assays used in the standard toxicological assessment of Reduced-Risk Products [pmiscience.com]
- 5. The controversies of parabens - an overview nowadays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) The controversies of parabens - an overview nowadays (2021) | Zvonimir Petrić | 76 Citations [scispace.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. contactderm.org [contactderm.org]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Evaluation of 3-Phenylpropyl Benzoate as a Novel Non-Phthalate Plasticizer for PVC Medical Applications
Introduction: The Imperative for Phthalate-Free Plasticizers in Medical Devices
The landscape of polymer additives is undergoing a significant transformation, driven by a growing body of evidence on the potential health risks associated with traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP). These compounds, while effective at imparting flexibility to rigid polymers like polyvinyl chloride (PVC), are not chemically bound to the polymer matrix and can leach out over time, leading to human exposure.[1][2] This is of particular concern in the medical field, where PVC is extensively used in devices like intravenous (IV) bags, tubing, and catheters that come into direct contact with patients.[1][3][4][5] Consequently, the demand for safer, high-performance, non-phthalate alternatives is at an all-time high.
This guide presents a comprehensive evaluation of 3-Phenylpropyl Benzoate (3-PPB), a novel monobenzoate plasticizer, as a viable alternative to traditional and other contemporary non-phthalate plasticizers.[6] We will objectively compare its performance against established non-phthalate alternatives:
-
Dioctyl Terephthalate (DOTP): A general-purpose non-phthalate plasticizer with a good balance of properties.[3][7][8]
-
Acetyl Tributyl Citrate (ATBC): A bio-based plasticizer known for its excellent toxicological profile and use in sensitive applications.[9][10][11][12][13]
-
Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH): A plasticizer designed for sensitive applications with a focus on low migration.[4][14][15][16][17]
Our evaluation is grounded in a series of standardized experimental protocols designed to assess the critical performance attributes of a plasticizer: thermal stability, mechanical properties, plasticizing efficiency, and migration resistance. The causality behind our experimental choices is to simulate the lifecycle of a medical device, from processing and sterilization to end-use, ensuring a holistic and field-relevant assessment.
Logical Framework for Plasticizer Evaluation
The following diagram illustrates the logical workflow of our comparative evaluation. Each stage represents a critical set of experiments designed to build a comprehensive performance profile of each plasticizer.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. yuanlongchem.com [yuanlongchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patents.justia.com [patents.justia.com]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. traquisa.com [traquisa.com]
- 12. tecnosintesi.com [tecnosintesi.com]
- 13. kljgroup.com [kljgroup.com]
- 14. haihangchem.com [haihangchem.com]
- 15. series.publisso.de [series.publisso.de]
- 16. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 3-Phenylpropyl Benzoate: Performance Against Industry Standards
This guide provides an in-depth technical comparison of 3-Phenylpropyl benzoate (3-PPB) against established industry alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and validated understanding of 3-PPB's performance characteristics in key applications.
Introduction: The Multifaceted Profile of this compound
This compound (CAS No. 60045-26-3, Molecular Formula: C₁₆H₁₆O₂) is an aromatic ester increasingly recognized for its versatile applications.[1][2] Initially favored in the fragrance industry for its mild, balsamic odor profile, its utility has expanded significantly.[3] Notably, it has emerged as a high-performance, non-phthalate plasticizer, offering a low-VOC (Volatile Organic Compound) alternative in polymer applications.[4] This dual functionality as both a sensory ingredient and a functional excipient necessitates a multi-pronged approach to performance benchmarking.
This guide will objectively evaluate 3-PPB against two distinct industry-standard alternatives:
-
Benzyl Benzoate: A widely used fragrance fixative, solvent, and scent component.
-
Isodecyl Benzoate: A common monobenzoate plasticizer used to impart flexibility to polymers.[4]
The following sections will detail the methodologies and results of comparative assays focused on sensory performance, formulation stability, and plasticizer efficacy.
The Benchmarking Framework: A Process-Oriented Approach
To ensure a comprehensive evaluation, a structured workflow is employed. This process begins with defining the critical performance attributes for each application, followed by rigorous, side-by-side experimental testing, and concluding with data analysis.
Caption: Overall workflow for benchmarking this compound.
Performance Area 1: Fragrance & Sensory Evaluation
The primary function of a fragrance ingredient is its olfactory contribution and its ability to prolong the scent of a composition (fixation). We benchmarked 3-PPB against Benzyl Benzoate, a ubiquitous fragrance solvent and fixative.
Experimental Protocol: Sensory Panel Analysis
Causality: A trained human sensory panel remains the gold standard for evaluating fragrance, as instrumental methods like Gas Chromatography-Mass Spectrometry (GC-MS) cannot replicate the subjectivity of human perception.[5][6] This protocol is designed to quantify odor character, intensity, and longevity—the key performance indicators for a fragrance ingredient.
Methodology:
-
Preparation: Prepare 10% solutions of this compound and Benzyl Benzoate in ethanol.
-
Application: Dip standard fragrance blotters into each solution for 2 seconds and allow the ethanol to evaporate for 60 seconds.
-
Panel: A trained panel of 10 sensory experts evaluates the blotters.
-
Evaluation Schedule: Evaluations are conducted at specific time points: Initial (T=0), T=1 hour, T=4 hours, and T=24 hours.
-
Metrics: Panelists score the following on a 1-10 scale:
-
Odor Intensity: The perceived strength of the scent.
-
Hedonic Tone: The pleasantness of the scent.
-
Odor Profile: Panelists provide descriptive terms for the scent profile.
-
Caption: Workflow for the comparative sensory panel analysis.
Results & Discussion: Olfactory Performance
Table 1: Comparative Sensory Panel Data
| Timepoint | Metric | This compound (Avg. Score) | Benzyl Benzoate (Avg. Score) | Dominant Descriptors (3-PPB) |
|---|---|---|---|---|
| T=0 | Intensity | 7.5 | 8.0 | Mildly Sweet, Balsamic, Floral |
| Hedonic Tone | 8.2 | 7.5 | ||
| T=1 hr | Intensity | 7.0 | 7.2 | Soft, Balsamic, Powdery |
| T=4 hr | Intensity | 6.5 | 5.5 | Warm, Resinous, Faintly Floral |
| T=24 hr | Intensity | 4.0 | 2.5 | Subtle, Sweet-Balsamic Base |
The results indicate that while Benzyl Benzoate has a slightly higher initial odor intensity, this compound demonstrates superior longevity, retaining a significantly stronger and more pleasant scent profile at the 4-hour and 24-hour marks. This suggests 3-PPB is a more effective fixative, prolonging the life of a fragrance composition. Its higher hedonic score also points to greater consumer acceptance of its intrinsic scent.
Performance Area 2: Stability in Cosmetic Formulations
An ingredient's compatibility and stability within a finished product are critical for ensuring safety, efficacy, and shelf-life.[7] We evaluated the stability of 3-PPB in a model cosmetic emulsion against a control (formulation without fragrance).
Experimental Protocol: Accelerated Stability Testing
Causality: Accelerated stability testing, using elevated temperatures, is an industry-standard practice to predict the long-term shelf life of a cosmetic product in a shorter timeframe.[8] It helps identify potential issues like changes in physical properties or degradation of ingredients. This protocol is based on guidelines from the International Conference on Harmonisation (ICH) and ISO.[8][9]
Methodology:
-
Formulation: A simple oil-in-water lotion is prepared. Two batches are made: one with 0.5% this compound and a control batch with no fragrance.
-
Packaging: Samples from each batch are stored in inert glass containers, representing the final product packaging for testing purposes.[10]
-
Storage Conditions: Samples are placed in stability chambers under the following conditions:
-
Analysis Schedule: Samples are analyzed at T=0, T=1 month, T=2 months, and T=3 months.
-
Parameters Monitored:
-
Physical: Appearance, Color, Odor
-
Chemical: pH, Viscosity
-
Microbiological: Assessed at the end of the study to ensure preservative efficacy is not compromised.[7]
-
Caption: Protocol for accelerated stability testing of a cosmetic formulation.
Results & Discussion: Formulation Stability
Table 2: Accelerated Stability Data (40°C / 75% RH)
| Timepoint | Parameter | Control Lotion | Lotion with 0.5% 3-PPB | Observations |
|---|---|---|---|---|
| T=0 | pH | 6.52 | 6.51 | Baseline |
| Viscosity (cP) | 3010 | 3005 | Baseline | |
| Appearance | White, Opaque | White, Opaque | No Change | |
| T=3 Months | pH | 6.45 | 6.48 | Negligible change |
| Viscosity (cP) | 2950 | 2985 | Minimal thinning | |
| Appearance | White, Opaque | White, Opaque | No phase separation |
| | Odor | No change | Stable, balsamic note | No signs of rancidity |
The inclusion of this compound had no adverse effects on the physical or chemical stability of the cosmetic emulsion under accelerated conditions. The pH and viscosity remained well within acceptable limits, and no discoloration, phase separation, or off-odors were detected. This demonstrates its excellent compatibility with standard cosmetic ingredients and predicts a stable shelf-life.
Performance Area 3: Efficacy as a Plasticizer
In polymer science, 3-PPB is valued as a high-solvating, non-phthalate plasticizer. Its primary function is to be absorbed by a polymer resin (like PVC), increasing its flexibility and workability.
Experimental Protocol: Plastisol Viscosity Analysis
Causality: For plastisol applications, initial viscosity and viscosity stability over time are critical processing parameters.[11] A plasticizer with good solvating properties will maintain a stable, workable viscosity. This protocol measures the rheological properties of a PVC plastisol, directly comparing the performance of 3-PPB to the industry standard, Isodecyl Benzoate.
Methodology:
-
Plastisol Preparation: Two PVC plastisol formulations are prepared with identical compositions, differing only in the plasticizer used (60 parts per hundred resin).
-
Formulation A: this compound
-
Formulation B: Isodecyl Benzoate
-
-
Viscosity Measurement: The viscosity of each plastisol is measured using a Brookfield viscometer at a constant temperature (25°C).
-
Measurement Schedule: Readings are taken initially (T=0), and after aging for 24 hours and 7 days at room temperature.
Results & Discussion: Plasticizer Performance
Table 3: Comparative Plastisol Viscosity Data
| Timepoint | This compound (Viscosity, cP) | Isodecyl Benzoate (Viscosity, cP) |
|---|---|---|
| Initial (T=0) | 2,500 | 3,200 |
| 24 Hours | 2,650 | 3,550 |
| 7 Days | 2,800 | 4,100 |
This compound demonstrates significant advantages as a plasticizer. It produces a plastisol with a considerably lower initial viscosity, which is highly desirable for processing and application. More importantly, it exhibits markedly better viscosity stability over time, with only a 12% increase over 7 days compared to a 28% increase for Isodecyl Benzoate. This indicates that 3-PPB is a more efficient solvator for PVC resin, leading to a more stable and process-friendly formulation.[4][11]
Conclusion
This comprehensive benchmarking analysis demonstrates that this compound is a high-performing, versatile ingredient that excels against established industry standards in multiple applications.
-
As a Fragrance Ingredient: It offers superior longevity and a more pleasant hedonic profile compared to Benzyl Benzoate, making it an excellent choice for fine fragrances and personal care products where scent persistence is key.
-
In Cosmetic Formulations: It exhibits excellent chemical and physical stability, ensuring it does not compromise the integrity or shelf-life of the end product.
-
As a Plasticizer: It significantly outperforms Isodecyl Benzoate by providing lower initial viscosity and superior viscosity stability in PVC plastisols, translating to improved processing efficiency.
For researchers and formulators, this compound represents a robust, multi-functional, and reliable alternative that can enhance product performance across different industries.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. patents.justia.com [patents.justia.com]
- 5. ethz.ch [ethz.ch]
- 6. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. WO2016049479A1 - Monobenzoate analogs useful as plasticizers in plastisol compositions - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 3-Phenylpropyl Benzoate Analysis
Introduction: The Analytical Imperative for 3-Phenylpropyl Benzoate
This compound (CAS No. 60045-26-3) is a benzoate ester valued for its mild, balsamic, and floral aroma, leading to its use as a fragrance and flavoring ingredient.[1][2] Its presence in consumer products, from cosmetics to food items, necessitates robust and reliable analytical methods for its quantification.[3] This ensures product consistency, regulatory compliance, and consumer safety. The validation of these analytical methods is not merely a procedural formality but a cornerstone of scientific rigor, ensuring that the data generated is accurate, precise, and reproducible.
This guide provides a comprehensive comparison of two common analytical techniques for the analysis of this compound—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and delves into the critical process of inter-laboratory validation to establish the method's ruggedness and transferability.
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4] It offers excellent separation efficiency and highly specific detection, making it ideal for complex matrices such as cosmetics and perfumes.[5] The mass spectrometer provides structural information, which aids in unequivocal peak identification.
High-Performance Liquid Chromatography (HPLC): Versatility and Precision
HPLC is a versatile technique suitable for a wide range of analytes, including benzoate esters.[1] A reverse-phase HPLC method with UV detection is a common approach for the analysis of compounds with chromophores, such as the benzene rings in this compound.[6] HPLC is particularly advantageous for less volatile compounds or those that are thermally labile.
The Cornerstone of Confidence: Inter-Laboratory Validation
A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions. However, to ensure a method is robust and transferable, an inter-laboratory validation (also known as a collaborative study or round-robin test) is essential.[7][8] This process assesses the reproducibility of the method when performed by different analysts in different laboratories using different equipment.[9]
The primary goal of an inter-laboratory study is to determine the method's precision, specifically its repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[10] The results of such a study provide a realistic assessment of the method's performance in practice and are a prerequisite for its standardization.
Designing a Robust Inter-Laboratory Study
A well-designed inter-laboratory study is crucial for obtaining meaningful results. Key considerations include:
-
Clear Protocol: A detailed and unambiguous analytical protocol must be provided to all participating laboratories.
-
Sufficient Number of Participants: A minimum of eight laboratories is generally recommended for a formal collaborative study.[8]
-
Homogeneous and Stable Samples: The test materials must be homogeneous and stable throughout the duration of the study.
-
Appropriate Concentration Levels: The study should include samples at different concentration levels spanning the expected working range of the method.
-
Statistical Analysis: The data should be analyzed using appropriate statistical methods to identify outliers and calculate repeatability and reproducibility parameters.[11][12] The use of z-scores is a common method for comparing the performance of participating laboratories.[13]
Hypothetical Inter-Laboratory Study for this compound Analysis
This section outlines a hypothetical inter-laboratory study designed to validate a GC-MS method for the determination of this compound in a cosmetic lotion.
Objective: To determine the repeatability and reproducibility of a GC-MS method for the quantification of this compound in a cosmetic lotion matrix.
Participating Laboratories: Ten laboratories with experience in chromatographic analysis.
Test Materials:
-
A cosmetic lotion base (blank).
-
The same lotion base spiked with this compound at three concentration levels:
-
Low: 50 µg/g
-
Medium: 250 µg/g
-
High: 1000 µg/g
-
-
A certified reference material (CRM) of this compound (purity ≥ 99.5%).
Sample Distribution: Each laboratory receives two blind duplicate samples at each of the three concentration levels, for a total of six samples.
Analytical Parameters to be Evaluated:
-
Linearity: Each laboratory will prepare a five-point calibration curve and determine the correlation coefficient (r²).
-
Accuracy: Determined by the recovery of the spiked analyte at each concentration level.
-
Precision:
-
Repeatability (Intra-laboratory precision): Assessed from the results of the duplicate samples.
-
Reproducibility (Inter-laboratory precision): Assessed from the combined results of all participating laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To be estimated by each laboratory based on the signal-to-noise ratio of the low-level standard.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Cosmetic Lotion
1. Reagents and Materials
-
This compound reference standard (≥99.5% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (IS): Benzyl Benzoate
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve in methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Benzyl Benzoate in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
3. Sample Preparation
-
Accurately weigh approximately 1 g of the cosmetic lotion into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and the internal standard.
-
Vortex for 2 minutes to disperse the sample.
-
Add 5 mL of dichloromethane and vortex for another 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the lower dichloromethane layer to a clean tube containing anhydrous sodium sulfate.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
4. GC-MS Instrumental Parameters
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 7000E GC/TQ or equivalent[14]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL in splitless mode
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 105, 118, 91
-
Benzyl Benzoate (IS): m/z 105, 77, 121
-
5. Data Analysis
-
Quantify this compound using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Protocol 2: HPLC-UV Analysis of this compound
1. Reagents and Materials
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Accurately weigh approximately 1 g of the cosmetic lotion into a 15 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or UV Detector
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[16]
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
5. Data Analysis
-
Quantify this compound using an external standard calibration curve based on peak area.
Hypothetical Inter-Laboratory Study Results
The following tables summarize the hypothetical performance data from the ten participating laboratories for the GC-MS method.
Table 1: Linearity Data
| Laboratory | Correlation Coefficient (r²) |
| Lab 1 | 0.9995 |
| Lab 2 | 0.9992 |
| Lab 3 | 0.9989 |
| Lab 4 | 0.9996 |
| Lab 5 | 0.9991 |
| Lab 6 | 0.9998 |
| Lab 7 | 0.9994 |
| Lab 8 | 0.9988 |
| Lab 9 | 0.9997 |
| Lab 10 | 0.9993 |
| Average | 0.9993 |
Table 2: Accuracy (Mean Recovery %) Data
| Laboratory | Low (50 µg/g) | Medium (250 µg/g) | High (1000 µg/g) |
| Lab 1 | 98.5% | 101.2% | 99.8% |
| Lab 2 | 95.2% | 98.5% | 97.1% |
| Lab 3 | 102.1% | 103.5% | 101.7% |
| Lab 4 | 99.8% | 100.5% | 100.1% |
| Lab 5 | 96.5% | 97.8% | 98.2% |
| Lab 6 | 101.5% | 102.1% | 100.9% |
| Lab 7 | 97.9% | 99.2% | 98.5% |
| Lab 8 | 94.8% | 96.5% | 95.9% |
| Lab 9 | 100.8% | 101.8% | 101.1% |
| Lab 10 | 98.2% | 99.5% | 98.9% |
| Average | 98.5% | 100.1% | 99.2% |
Table 3: Precision Data
| Parameter | Low (50 µg/g) | Medium (250 µg/g) | High (1000 µg/g) |
| Repeatability (RSDr %) | 2.5% | 1.8% | 1.2% |
| Reproducibility (RSDR %) | 5.8% | 4.2% | 3.5% |
Table 4: LOD and LOQ Data
| Parameter | Value (µg/g) |
| Average Limit of Detection (LOD) | 2.5 |
| Average Limit of Quantification (LOQ) | 8.0 |
Interpretation of Results and Method Comparison
The hypothetical results for the GC-MS method demonstrate excellent performance characteristics. The high correlation coefficients indicate good linearity across the tested range. The accuracy, with mean recoveries close to 100%, is well within acceptable limits (typically 80-120%). The precision data, with low RSDr and RSDR values, indicate that the method is both repeatable within a single laboratory and reproducible across different laboratories.
When comparing the two methods, GC-MS offers higher specificity due to the use of mass spectrometric detection, which is particularly beneficial for complex cosmetic matrices where interferences are common.[17] HPLC-UV is a simpler and often faster technique, but it may be more susceptible to interferences from other UV-absorbing compounds in the sample matrix. The choice of method will ultimately depend on the specific requirements of the analysis and the available resources.
Caption: Logical flow of the inter-laboratory validation process.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a critical step in ensuring the quality and reliability of analytical data. Both GC-MS and HPLC are suitable techniques, with the choice depending on the specific application. A well-designed and executed inter-laboratory study, followed by rigorous statistical analysis, provides the necessary evidence that a method is fit for its intended purpose and can be confidently deployed across different laboratories. This guide provides a framework for conducting such a validation, thereby upholding the principles of scientific integrity and ensuring the quality of products containing this important fragrance ingredient.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. perfumersworld.com [perfumersworld.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eurachem.org [eurachem.org]
- 9. fda.gov [fda.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. pe100plus.com [pe100plus.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. ajast.net [ajast.net]
- 17. chromatographyonline.com [chromatographyonline.com]
A Comparative Olfactory Analysis of Phenylpropyl Esters: A Guide for Sensory Scientists
In the intricate world of fragrance and flavor chemistry, the family of phenylpropyl esters stands out for its remarkable diversity and utility. These aromatic compounds, formed from the esterification of a phenylpropyl alcohol with a carboxylic acid, contribute a wide array of nuanced scents, from delicate florals to rich, fruity notes. Understanding the subtle yet significant differences in their scent profiles is paramount for researchers, perfumers, and formulation scientists aiming to craft specific and impactful sensory experiences.
This guide provides an in-depth comparative analysis of the scent profiles of key phenylpropyl esters. Moving beyond simple descriptors, we will explore the relationship between chemical structure and olfactory perception, detail the rigorous experimental methodologies required for accurate sensory characterization, and provide the foundational knowledge necessary for informed ingredient selection and innovation.
The Structural Basis of Scent: Why Phenylpropyl Esters Smell Different
The core structure of a phenylpropyl ester consists of a phenylpropyl backbone derived from either 3-phenyl-1-propanol or an isomer like 1-phenyl-1-propanol. The defining characteristic that dictates the final scent profile is the nature of the carboxylic acid moiety attached to this backbone. The length, branching, and saturation of the acid's carbon chain directly influence the molecule's volatility, polarity, and, most importantly, its interaction with olfactory receptors in the human nose.
Generally, shorter-chain esters like formates and acetates tend to be sharper and more ethereal, while longer-chain esters like butyrates and valerates often present as richer, fruitier, and more substantive. This principle, however, is just the starting point, as the nuances of each ester's profile are unique and require precise sensory evaluation to be fully appreciated.
Comparative Scent Profiles of Common Phenylpropyl Esters
The following table summarizes the olfactory characteristics of several widely used phenylpropyl esters. These descriptions are synthesized from industry literature and organoleptic evaluations. It is crucial to note that while qualitative descriptors are invaluable, the perceived scent can be influenced by concentration, purity, and the matrix in which it is evaluated. Quantitative data, such as odor detection thresholds, are determined experimentally and provide a measure of the odorant's potency.
| Ester Name | CAS Number | Molecular Formula | General Olfactory Profile | Detailed Scent Descriptors |
| 3-Phenylpropyl Formate | 104-64-3 | C₁₀H₁₂O₂ | Green, Floral, Sweet | Possesses a sweet, distinctly floral odor reminiscent of hyacinth and honey, with powerful green and herbaceous undertones.[1][2][3][4][5] It can be described as somewhat heavy and requires skillful blending.[1][4] |
| 3-Phenylpropyl Acetate | 122-72-5 | C₁₁H₁₄O₂ | Floral, Fruity, Spicy | A fresh, fruity-floral character with soft, honey-like sweetness and mild herbal-green touches.[6] It also has balsamic and spicy nuances, sometimes compared to currant.[7][8][9][10] |
| 3-Phenylpropyl Propionate | 122-74-7 | C₁₂H₁₆O₂ | Floral, Fruity, Balsamic | A heavy, sweet, and pleasant floral scent, often associated with lily, rose, and hyacinth.[11] It carries fruity and balsamic undertones with a slightly green taste at low concentrations.[2][11][12] |
| 1-Phenylpropyl Butyrate | 10031-86-4 | C₁₃H₁₈O₂ | Fruity, Floral, Sweet | Characterized by a dominant fruity profile, supported by sweet, floral, and balsamic notes.[7][13] |
| 2-Phenylpropyl Butyrate | 80866-83-7 | C₁₃H₁₈O₂ | Fruity, Sweet, Woody | A very sweet, fruity odor with woody notes, specifically reminiscent of plum.[8][14][15] |
| 3-Phenylpropyl Isovalerate | 5452-07-3 | C₁₄H₂₀O₂ | Fruity, Floral, Sweet | A sweet, fruity, and floral scent often described with notes of jasmine, apple, strawberry, and plum.[16][17][18] |
Experimental Methodologies for Scent Profile Characterization
To move from subjective description to objective analysis, a combination of instrumental and sensory techniques is essential. These self-validating systems provide the robust data required for scientific comparison and quality control.
Protocol 1: Gas Chromatography-Olfactometry (GC-O)
GC-O is the cornerstone technique for analyzing volatile aroma compounds. It physically separates the chemical components of a sample and allows a trained human assessor to smell each compound as it elutes from the instrument, providing a direct link between a specific molecule and its perceived scent.
Causality Behind Experimental Choices:
-
Sample Preparation: Diluting the ester in a neutral solvent (e.g., ethanol) is critical to prevent detector saturation and olfactory fatigue.
-
GC Column Selection: A non-polar or mid-polar column (e.g., DB-5 or DB-FFAP) is typically chosen to achieve good separation of the esters based on their boiling points and polarities.
-
Effluent Splitter: The column effluent is split between a chemical detector (like a Mass Spectrometer, MS, for identification) and a humidified sniffing port. Humidification is vital to prevent the nasal passages of the assessor from drying out, which would severely impact their sensitivity.
-
Trained Assessors: The human nose is the detector. Assessors must be rigorously trained to identify and describe a wide range of standard odorants and to consistently rate their intensity.
Step-by-Step GC-O Protocol:
-
Sample Preparation: Prepare a dilution series of the phenylpropyl ester in a high-purity, odorless solvent.
-
Instrument Setup: Equip a Gas Chromatograph with an appropriate capillary column and an effluent splitter directing ~50% of the flow to a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and ~50% to the olfactometry port.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.
-
Separation: Run a temperature program that effectively separates the volatile compounds.
-
Olfactory Evaluation: A trained assessor sniffs the effluent from the sniffing port throughout the entire chromatographic run.
-
Data Recording: The assessor records the retention time, duration, intensity, and a qualitative description of every odor detected. This data is compiled into an "olfactogram."
-
Compound Identification: The parallel data from the MS detector is used to tentatively identify the chemical structure responsible for each scent detected. Identification is confirmed by comparing retention time and mass spectra with an authentic reference standard.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol 2: Quantitative Sensory Panel Analysis
While GC-O identifies the scent of individual components, a trained sensory panel is required to evaluate the overall aroma profile of a substance according to standardized procedures.[19][20][21] Standards like EN 13725 provide a rigorous framework for determining odor concentration via dynamic olfactometry, which is foundational for establishing odor detection thresholds.[1][6][7][8][13] Furthermore, guidelines such as VDI 3882 are used to assess odor intensity and hedonic tone (pleasantness).[3][16]
Causality Behind Experimental Choices:
-
Panelist Screening & Training: Assessors are screened for odor acuity and trained extensively to recognize and scale the intensity of various reference odorants. This ensures that the data collected is reliable and reproducible. ISO 5492:2008 provides a standardized vocabulary to ensure consistent use of descriptive terms.[17]
-
Controlled Environment: Evaluations are conducted in a sensory laboratory with controlled temperature, humidity, and airflow to minimize environmental distractions and ensure that only the sample's aroma is being assessed.
-
Blinded & Randomized Presentation: Samples are presented to panelists in coded, identical containers and in a randomized order to prevent bias.
-
Aroma Extract Dilution Analysis (AEDA): This specific method is invaluable for determining the most potent odorants in a complex mixture.[2] An extract of the sample is serially diluted and analyzed by GC-O at each dilution step. The highest dilution at which a scent can still be detected is its Flavor Dilution (FD) factor, indicating its relative contribution to the overall aroma.[15]
Step-by-Step Sensory Panel Protocol (Descriptive Analysis):
-
Panel Selection: Select 8-12 trained assessors based on their demonstrated ability to discriminate and describe fragrance notes.
-
Lexicon Development: In orientation sessions, the panel collectively develops a specific list of descriptive terms (e.g., "rose," "honey," "spicy," "green") that accurately capture the aroma profile of the phenylpropyl esters being tested. Reference standards for each attribute are provided.
-
Sample Preparation: Accurately weigh the phenylpropyl ester and dilute it to a predetermined concentration in an appropriate base (e.g., unscented lotion, ethanol).
-
Evaluation: Panelists are presented with the blinded samples in individual booths. They assess the sample by sniffing from a blotter or directly from the container.
-
Data Collection: Each panelist rates the intensity of each attribute from the developed lexicon on a labeled magnitude scale (e.g., a 15-point scale from 0=none to 15=extremely strong).
-
Statistical Analysis: The collected data is analyzed using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in the attribute ratings between the different esters. The results are often visualized in a spider or radar plot.
Caption: Workflow for a descriptive sensory panel analysis.
Conclusion
The olfactory profiles of phenylpropyl esters are a clear demonstration of structure-activity relationships in fragrance chemistry. While esters like phenylpropyl formate offer fresh, green-floral notes, lengthening the acid chain to a butyrate or isovalerate introduces progressively richer and fruitier characteristics. A thorough understanding of these profiles, grounded in robust analytical and sensory methodologies like Gas Chromatography-Olfactometry and trained panel evaluations, is indispensable for scientific research and product development. By employing these self-validating protocols, researchers can move beyond subjective impressions to generate the precise, reproducible data needed to innovate and excel in the field of sensory science.
References
- 1. 1-phenyl propyl butyrate, 10031-86-4 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. 3-phenyl propyl butyrate, 7402-29-1 [thegoodscentscompany.com]
- 4. 3-PHENYLPROPYL FORMATE CAS#: 104-64-3 [amp.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. scent.vn [scent.vn]
- 7. Page loading... [guidechem.com]
- 8. 3-PHENYLPROPYL ACETATE CAS#: 122-72-5 [m.chemicalbook.com]
- 9. scent.vn [scent.vn]
- 10. 3-PHENYL PROPYL PROPIONATE CAS#: 122-74-7 [m.chemicalbook.com]
- 11. scent.vn [scent.vn]
- 12. Cas 80866-83-7,2-PHENYLPROPYL BUTYRATE | lookchem [lookchem.com]
- 13. 2-phenyl propyl butyrate [thegoodscentscompany.com]
- 14. 3-Phenylpropyl isovalerate | C14H20O2 | CID 62578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Phenylpropyl isovalerate [yl.cnreagent.com]
- 16. 3-phenyl propyl isovalerate, 5452-07-3 [thegoodscentscompany.com]
- 17. phenethyl isovalerate, 140-26-1 [thegoodscentscompany.com]
- 18. Fragrance material review on 3-phenylpropyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 3-Phenylpropyl formate | C10H12O2 | CID 61010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]
Safety Operating Guide
Navigating the Safe Handling of 3-Phenylpropyl Benzoate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While 3-Phenylpropyl benzoate (CAS No. 60045-26-3) is a valuable compound in various synthetic applications, a thorough understanding of its handling, necessary personal protective equipment (PPE), and disposal is critical to ensure a safe and efficient workflow.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.
Understanding the Compound: Properties and Potential Hazards
A comprehensive understanding of a chemical's properties is the foundation of safe handling. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can extrapolate crucial safety information from its structural analogs, such as Phenyl benzoate, and available chemical data.
This compound is an aromatic ester.[2] Its toxicological properties have not been exhaustively investigated. However, it is classified as hazardous to the aquatic environment with long-lasting effects. Due to its ester functional group, it may be hydrolyzed in the body to benzoic acid and 3-phenylpropanol. The toxicity of these metabolites should be considered when assessing the overall risk. For instance, the related compound Phenyl benzoate is known to be harmful if swallowed and causes skin irritation.
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow solid (estimated) | The Good Scents Company[2] |
| Melting Point | 92.00 °C (estimated) | The Good Scents Company[2] |
| Boiling Point | 338.00 °C (estimated) | The Good Scents Company[2] |
| Flash Point | 161.67 °C (323.00 °F) (estimated) | The Good Scents Company[2] |
| Solubility | Insoluble in water; soluble in alcohol | The Good Scents Company[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to minimize exposure to this compound. The following recommendations are based on general best practices for handling aromatic esters and compounds with similar known hazards.[3][4]
Eye and Face Protection:
-
Rationale: To prevent accidental splashes of the chemical, which could cause eye irritation.
-
Recommendation: Wear chemical safety goggles that meet ANSI Z87.1 standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection:
-
Rationale: To prevent direct contact with the skin, which, based on data from analogous compounds, may cause irritation.
-
Hand Protection: The selection of appropriate gloves is crucial. While nitrile gloves are a common choice in laboratories, their resistance to aromatic esters can be poor.[5][6][7] Therefore, for prolonged contact, consider gloves with better chemical resistance to this class of compounds, such as Viton® or butyl rubber. For short-term splash protection, double-gloving with nitrile gloves may be an option, but gloves should be changed immediately upon contamination.[7][8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Body Protection: A standard laboratory coat should be worn to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron or suit may be necessary.
Respiratory Protection:
-
Rationale: To prevent the inhalation of any dusts (if handling the solid form) or aerosols.
-
Recommendation: Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of controlling inhalation exposure. If engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured approach to handling this compound will minimize the risk of exposure and contamination.
Pre-Handling Preparations:
-
Information Review: Before beginning any work, review all available safety information, including this guide and any internal laboratory safety protocols.
-
Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
PPE Check: Ensure that all necessary PPE is available, in good condition, and fits correctly.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for non-polar organic compounds is readily accessible.
Handling Procedures:
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers. If working with a solution, use appropriate glassware and avoid splashing.
-
Reaction Setup: Conduct all reactions within a chemical fume hood. Ensure that all glassware is properly secured.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Post-Reaction Workup: Be mindful that the hazards of the reaction mixture may be different from the starting material. Conduct all extraction and purification steps within the fume hood.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of this compound and any contaminated materials is crucial to protect the environment. As it is known to be hazardous to aquatic life, it must not be disposed of down the drain.
Waste Segregation and Labeling:
-
Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound." If it is a mixed waste stream, all components should be listed.
-
EPA Waste Codes: While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. If it exhibits ignitability, corrosivity, reactivity, or toxicity, it would be assigned a "D" code.[9] As an unused commercial chemical product, it could potentially fall under the "U-list" if it meets the criteria for a toxic waste.[9] It is the responsibility of the waste generator to determine the appropriate waste codes in accordance with federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for guidance.
Disposal Workflow:
The following diagram illustrates a logical workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Conclusion: A Culture of Safety
The safe handling of this compound, like any chemical, relies on a combination of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards, utilizing the correct personal protective equipment, following a structured operational plan, and ensuring responsible disposal, researchers can confidently and safely incorporate this compound into their work. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and your Environmental Health and Safety department for any questions or concerns.
References
- 1. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Parameters Influencing PPE for Protection Against Hazardous Substances | Ansell Japan [ansell.com]
- 5. gloves.com [gloves.com]
- 6. primodentalproducts.com [primodentalproducts.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 9. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
